molecular formula C7H8N2O2 B1337446 Ethyl Pyridazine-4-carboxylate CAS No. 39123-39-2

Ethyl Pyridazine-4-carboxylate

Cat. No.: B1337446
CAS No.: 39123-39-2
M. Wt: 152.15 g/mol
InChI Key: FVBGGKYTKXFLOV-UHFFFAOYSA-N
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Description

Ethyl Pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBGGKYTKXFLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445954
Record name Ethyl Pyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39123-39-2
Record name Ethyl Pyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for Ethyl Pyridazine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the most common and effective synthetic routes, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Core Synthesis Strategy: Esterification of Pyridazine-4-carboxylic Acid

The most direct and widely applicable approach to the synthesis of this compound is the esterification of its corresponding carboxylic acid, Pyridazine-4-carboxylic acid. This precursor is commercially available, making this route accessible for most research and development applications. Several standard esterification methodologies can be employed, each with its own set of advantages regarding reaction conditions, scalability, and substrate compatibility.

Below, we detail the theoretical basis and provide generalized experimental protocols for three common esterification methods applicable to the synthesis of this compound.

Fischer-Speier Esterification: Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used as the solvent.

Reaction Scheme:

Figure 1: Fischer-Speier Esterification of Pyridazine-4-carboxylic acid.

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Pyridazine-4-carboxylic acid in a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the solution.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride is then reacted with ethanol to form the ethyl ester. This is a non-reversible reaction and often proceeds under milder conditions than the Fischer esterification.

Reaction Scheme:

SOCl2_Esterification cluster_0 Step 1 cluster_1 Step 2 Pyridazine-4-carboxylic_acid Pyridazine-4-carboxylic acid Pyridazine-4-carbonyl_chloride Pyridazine-4-carbonyl chloride Pyridazine-4-carboxylic_acid->Pyridazine-4-carbonyl_chloride SOCl2 SOCl₂ SOCl2->Pyridazine-4-carbonyl_chloride SO2 SO₂ Pyridazine-4-carbonyl_chloride->SO2 + HCl HCl SO2->HCl + Pyridazine-4-carbonyl_chloride_2 Pyridazine-4-carbonyl chloride Ethyl_Pyridazine-4-carboxylate This compound Pyridazine-4-carbonyl_chloride_2->Ethyl_Pyridazine-4-carboxylate Ethanol Ethanol Ethanol->Ethyl_Pyridazine-4-carboxylate HCl_2 HCl Ethyl_Pyridazine-4-carboxylate->HCl_2 +

Figure 2: Thionyl Chloride Mediated Esterification Pathway.

Experimental Protocol (General):

  • Acyl Chloride Formation: In a fume hood, suspend Pyridazine-4-carboxylic acid in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath and slowly add absolute ethanol. A base, such as pyridine or triethylamine, may be added to neutralize the HCl formed during the reaction.[1]

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by column chromatography.

Steglich Esterification: DCC/DMAP Coupling

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] This method is particularly useful for substrates that are sensitive to acidic or harsh reaction conditions.

Reaction Scheme:

Steglich_Esterification Pyridazine-4-carboxylic_acid Pyridazine-4-carboxylic acid Ethyl_Pyridazine-4-carboxylate This compound Pyridazine-4-carboxylic_acid->Ethyl_Pyridazine-4-carboxylate Ethanol Ethanol Ethanol->Ethyl_Pyridazine-4-carboxylate DCC DCC DCC->Ethyl_Pyridazine-4-carboxylate DMAP DMAP (cat.) DMAP->Ethyl_Pyridazine-4-carboxylate DCU Dicyclohexylurea (DCU) Ethyl_Pyridazine-4-carboxylate->DCU +

Figure 3: Steglich Esterification of Pyridazine-4-carboxylic acid.

Experimental Protocol (General):

  • Reaction Setup: Dissolve Pyridazine-4-carboxylic acid, ethanol, and a catalytic amount of DMAP in a dry aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up: The dicyclohexylurea (DCU) byproduct precipitates out of the solution and can be removed by filtration.

  • Purification: Wash the filtrate with dilute aqueous HCl and a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the esterification of carboxylic acids. It is important to note that specific yields for the synthesis of this compound via these methods are not extensively reported in the literature, and optimization may be required to achieve high efficiency.

MethodReagentsCatalystSolventTemperatureReaction TimeTypical Yield
Fischer-Speier Pyridazine-4-carboxylic acid, EthanolH₂SO₄ or p-TsOHEthanolRefluxSeveral hoursModerate to High
Thionyl Chloride Pyridazine-4-carboxylic acid, SOCl₂, EthanolDMF (optional)DCM or THFReflux (step 1), RT (step 2)1-3 hours (step 1), 2-4 hours (step 2)High
Steglich Pyridazine-4-carboxylic acid, Ethanol, DCCDMAPDCM0 °C to RT2-12 hoursHigh

Conclusion

The synthesis of this compound is most practically achieved through the esterification of the readily available Pyridazine-4-carboxylic acid. This guide has outlined three robust and versatile methods: Fischer-Speier esterification, thionyl chloride mediated esterification, and Steglich esterification. The choice of method will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available resources. The provided experimental protocols and data serve as a foundation for researchers and drug development professionals to successfully synthesize this important heterocyclic compound. Further optimization of reaction conditions for this specific substrate may lead to improved yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Pyridazine-4-carboxylate (CAS No. 39123-39-2) is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridazine scaffold in a range of biologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and as a potential pharmacophore. This technical guide provides a summary of the available, primarily predicted, physicochemical data for this compound. In light of the limited experimental data in the public domain, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, offering a practical framework for the empirical characterization of this and similar novel chemical entities.

Physicochemical Properties

There is a notable scarcity of experimentally determined physicochemical data for this compound in peer-reviewed literature. The following table summarizes the basic molecular information and computationally predicted properties. It is imperative that these predicted values are verified through empirical testing for any research or development application.

PropertyValueSource
IUPAC Name This compound
Synonyms 4-pyridazinecarboxylic acid ethyl ester
CAS Number 39123-39-2[][2]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol (Calculated)
Predicted LogP 0.5PubChem
Predicted pKa (Not available)
Predicted Melting Point (Not available)
Predicted Boiling Point (Not available)
Predicted Solubility (Not available)

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the principal physicochemical properties of organic compounds like this compound.

Synthesis and Purification of this compound (General Method)

The synthesis of pyridazine derivatives can be achieved through various routes, often involving the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[3][4] A plausible route to this compound could involve the reaction of a suitable 1,4-dicarbonyl precursor, followed by esterification.

Reaction Scheme: A general approach involves the cyclocondensation of a γ-keto-α,β-unsaturated ester with hydrazine hydrate.

Materials:

  • A suitable γ-keto-α,β-unsaturated ester precursor

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • To a solution of the γ-keto-α,β-unsaturated ester in ethanol, add a stoichiometric equivalent of hydrazine hydrate. A catalytic amount of glacial acetic acid may be added.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Determination of Melting Point

The melting point is a crucial indicator of purity. Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Finely powder a small amount of the crystalline solid.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂. A narrow range (≤ 2 °C) is indicative of high purity.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant. Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

Procedure:

  • Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the bath to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Solubility

Solubility is determined in various solvents to assess polarity. Procedure:

  • Add approximately 10 mg of the compound to a vial.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in portions, with vigorous shaking after each addition.

  • Observe whether the solid dissolves completely.

  • Solubility can be qualitatively classified as soluble, sparingly soluble, or insoluble. For quantitative measurement, a saturated solution is prepared, and the concentration of the solute in a known volume of the supernatant is determined, often by UV-Vis spectroscopy or HPLC after creating a calibration curve.

Determination of Acid Dissociation Constant (pKa)

The pKa of a nitrogen-containing heterocycle provides insight into its basicity. Method: Potentiometric Titration

  • Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Record the pH as a function of the volume of titrant added.

  • The pKa is determined from the titration curve. For a basic compound, the pKa corresponds to the pH at the half-equivalence point.

Determination of Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity. Method: Shake-Flask Method

  • Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

  • Dissolve a known amount of the compound in one of the phases (usually n-octanol).

  • Add a known volume of the second phase.

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully withdraw an aliquot from each phase.

  • Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a heterocyclic compound like this compound.

G reagents Reactants & Solvent reaction Reaction Setup (e.g., Reflux) reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete drying Drying & Solvent Removal workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Ethyl Pyridazine-4-carboxylate characterization->final_product

A generalized workflow for the synthesis and purification of a target organic compound.
Experimental Workflow: Physicochemical Characterization

This diagram outlines a logical sequence for the comprehensive physicochemical characterization of a novel compound.

G start Pure Compound mp Melting Point Determination start->mp bp Boiling Point Determination start->bp solubility Solubility Profiling (Aqueous & Organic) start->solubility data_analysis Data Analysis & Property Summary mp->data_analysis bp->data_analysis pka pKa Determination (Potentiometric Titration) solubility->pka logp LogP Measurement (Shake-Flask/HPLC) solubility->logp pka->data_analysis logp->data_analysis

A logical workflow for the physicochemical characterization of a new chemical entity.
Representative Signaling Pathway: Kinase Inhibition

Given that pyridazine moieties are common scaffolds in kinase inhibitors, the following diagram illustrates a hypothetical scenario where a pyridazine-containing compound inhibits a generic MAP kinase signaling pathway. Note: This is a representative pathway and does not imply known activity of this compound.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor proliferation Cell Proliferation, Survival, Differentiation transcription_factor->proliferation inhibitor Pyridazine Compound (Hypothetical Inhibitor) inhibitor->mek

Hypothetical inhibition of the MAPK signaling pathway by a pyridazine-based compound.

References

An In-depth Technical Guide on Ethyl Pyridazine-4-carboxylate and the Pyridazine-4-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in-depth technical data, including detailed experimental protocols and biological activity, for Ethyl Pyridazine-4-carboxylate (CAS Number 39123-39-2). This guide provides a comprehensive overview of the broader pyridazine-4-carboxylate chemical class, utilizing data from closely related analogs as representative examples to illustrate synthesis, properties, and biological significance.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of pyridazine-containing compounds. The pyridazine ring is a significant pharmacophore due to its diverse biological activities.[1][2][3]

Core Compound: Chemical and Physical Properties

While specific experimental data for this compound is limited to supplier information, the basic properties are summarized below.

PropertyValue
CAS Number 39123-39-2
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Canonical SMILES CCOC(=O)c1cnncc1

Synthesis of the Pyridazine-4-carboxylate Scaffold

The synthesis of pyridazine-4-carboxylates can be achieved through various synthetic routes. A representative example is the synthesis of Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, a closely related analog. The general approach often involves the cyclization of a suitable precursor with a hydrazine derivative.[4]

Representative Experimental Protocol: Synthesis of a Substituted Pyridazine-4-carboxylate Derivative

A common method for forming the pyridazine ring is through the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For substituted pyridazines, precursors such as mucochloric or mucobromic acids can be utilized. The following is a generalized protocol based on the synthesis of related structures.

Materials:

  • Appropriately substituted 1,4-dicarbonyl precursor or equivalent

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid as solvent

  • Phosphorus oxychloride (for chlorination steps, if necessary)

Procedure:

  • Dissolve the starting dicarbonyl compound in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate dropwise to the solution, often at room temperature or with gentle heating.

  • Reflux the reaction mixture for several hours to ensure complete cyclization to the pyridazinone core.

  • If a chlorinated derivative is desired, the resulting pyridazinone can be treated with a chlorinating agent like phosphorus oxychloride.

  • The esterification of the carboxylic acid at the 4-position can be achieved using standard methods, such as Fischer esterification with ethanol in the presence of an acid catalyst.

  • The final product is typically purified by recrystallization or column chromatography.

The following diagram illustrates a generalized synthetic workflow for creating a substituted pyridazine-4-carboxylate.

G A 1,4-Dicarbonyl Precursor C Cyclization A->C B Hydrazine Hydrate B->C D Pyridazinone Intermediate C->D E Chlorination (e.g., POCl3) D->E F Chlorinated Pyridazinone E->F G Esterification (Ethanol, H+) F->G H This compound Derivative G->H

Caption: Generalized workflow for the synthesis of substituted ethyl pyridazine-4-carboxylates.

Spectroscopic Characterization

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and distinct aromatic protons on the pyridazine ring. The chemical shifts of the aromatic protons would be influenced by the nitrogen atoms and the carboxylate group.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyridazine ring.

Biological Activities and Therapeutic Potential

The pyridazine scaffold is a key component in a wide array of biologically active molecules, exhibiting properties such as anti-inflammatory, anticancer, and anticonvulsant activities.[1][2][3][5]

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been shown to modulate inflammatory pathways by inhibiting key mediators like Thromboxane A2 (TxA2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[6][7] This makes them attractive candidates for the development of novel anti-inflammatory drugs.

The following diagram illustrates the role of pyridazine derivatives in modulating inflammatory signaling pathways.

G A Inflammatory Stimuli B Cell Membrane C TxA2 Pathway B->C D TNF-α Pathway B->D E IL-6 Pathway B->E G Inflammation C->G D->G E->G F Pyridazine Derivatives F->C Inhibition F->D Inhibition F->E Inhibition G A Cancer Cell Culture B Seeding in 96-well plates A->B C Treatment with Pyridazine Derivatives B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 determination) F->G

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl Pyridazine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridazine core. Understanding its three-dimensional structure and conformational preferences is paramount for designing novel molecules with specific biological activities or material properties. This technical guide provides a comprehensive overview of the predicted molecular structure, conformational analysis, and key experimental techniques for the characterization of this compound.

Predicted Molecular Structure and Conformation

The molecular structure of this compound consists of a planar pyridazine ring substituted with an ethyl carboxylate group at the 4-position. The conformation of the molecule is primarily determined by the orientation of the ethyl carboxylate group relative to the pyridazine ring.

dot

Caption: Predicted Molecular Structure of this compound.

Rotation around the C4-C(carbonyl) single bond is expected to be the primary determinant of the molecule's conformation. Two main planar conformers can be predicted: one where the carbonyl group is syn-periplanar to the C3 atom of the pyridazine ring and another where it is anti-periplanar. Steric hindrance and electronic effects will influence the relative stability of these conformers. Computational modeling, such as Density Functional Theory (DFT), would be instrumental in determining the lowest energy conformation.

Spectroscopic and Structural Data of Analogous Compounds

While specific data for the title compound is unavailable, the following tables summarize crystallographic and spectroscopic data for structurally related molecules. This information provides a valuable reference for predicting the properties of this compound.

Table 1: Selected Bond Lengths and Angles for Analogous Compounds
ParameterEthyl 4-oxo-1,4-dihydropyridine-3-carboxylate[1]Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate[2]
Bond Lengths (Å)
C-N (ring)1.35 - 1.391.33 - 1.38
C-C (ring)1.38 - 1.451.42
C-C (ester)1.491.48
C=O1.211.20
C-O1.341.33
Bond Angles (º)
C-N-C (ring)118 - 123-
N-C-C (ring)117 - 122108 - 110
C-C-C (ring)118 - 120107 - 130
O=C-O125124
C-C-O (ester)110 - 112110 - 111
Table 2: Predicted Spectroscopic Data for this compound
TechniquePredicted Chemical Shifts / Frequencies
¹H NMR (ppm) δ 9.0-9.5 (m, 2H, pyridazine-H), δ 8.0-8.5 (m, 1H, pyridazine-H), δ 4.4 (q, 2H, -CH₂-), δ 1.4 (t, 3H, -CH₃)
¹³C NMR (ppm) δ 165 (C=O), δ 150-160 (pyridazine-C), δ 130-140 (pyridazine-C), δ 62 (-CH₂-), δ 14 (-CH₃)
IR (cm⁻¹) ~1720 (C=O stretch), ~1600, 1550 (C=N, C=C ring stretch), ~1250 (C-O stretch)

Experimental Protocols

The following sections detail standard experimental procedures for the synthesis and characterization of heterocyclic carboxylates, which can be adapted for this compound.

Synthesis

A common route for the synthesis of ethyl pyridazine-4-carboxylates involves the reaction of a corresponding dicarbonyl compound with hydrazine, followed by esterification.

Example Protocol:

  • Ring Formation: A solution of a suitable 1,2,4-tricarbonyl precursor in ethanol is treated with hydrazine hydrate at room temperature.

  • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the resulting crude pyridazine-4-carboxylic acid is purified by recrystallization or column chromatography.

  • Esterification: The purified acid is dissolved in excess ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

  • Final purification is achieved by column chromatography or distillation.

synthesis_workflow start 1,2,4-Tricarbonyl Precursor + Hydrazine Hydrate reaction1 Ring Formation in Ethanol start->reaction1 purification1 Purification of Pyridazine-4-carboxylic Acid reaction1->purification1 esterification Esterification with Ethanol and Acid Catalyst purification1->esterification workup Neutralization and Extraction esterification->workup purification2 Final Purification workup->purification2 product This compound purification2->product

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl Pyridazine-4-carboxylate. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes predicted spectral data and provides a detailed experimental protocol for acquiring such data. This information is crucial for the unambiguous identification and characterization of this heterocyclic compound, which holds potential as a building block in medicinal chemistry and drug development.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data of this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-39.4 - 9.6Doublet~2.5
H-58.0 - 8.2Doublet of Doublets~9.0, ~2.5
H-69.2 - 9.4Doublet~9.0
-OCH₂CH₃4.4 - 4.6Quartet~7.1
-OCH₂CH₃1.3 - 1.5Triplet~7.1

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Carbon Predicted Chemical Shift (ppm)
C=O163 - 165
C-3155 - 157
C-4135 - 137
C-5128 - 130
C-6152 - 154
-OC H₂CH₃62 - 64
-OCH₂C H₃14 - 16

Experimental Protocol for NMR Data Acquisition

To obtain experimental ¹H and ¹³C NMR spectra of this compound, the following detailed methodology is recommended.

2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer and Parameters

  • Instrumentation: Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals and to benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

    • Number of Scans: A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Structural Assignment and Data Interpretation Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the corresponding nuclei in the this compound molecule.

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes and starting materials for the preparation of Ethyl Pyridazine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The information presented is intended to equip researchers with the necessary knowledge to select and implement efficient and practical synthetic strategies.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. The pyridazine core is a privileged scaffold in medicinal chemistry, and the presence of an ethyl carboxylate group at the 4-position provides a versatile handle for further chemical modifications. This guide will focus on two primary and accessible synthetic pathways: a two-step synthesis commencing from maleic anhydride and a direct cyclocondensation approach.

Two-Step Synthesis via Pyridazine-4-carboxylic Acid

A reliable and cost-effective method for the synthesis of this compound involves a two-step process: the formation of Pyridazine-4-carboxylic acid followed by its esterification.

Step 1: Synthesis of Pyridazine-4-carboxylic Acid

The foundational step in this pathway is the synthesis of the pyridazine ring. A common and efficient method for this transformation is the reaction of a C4-dicarbonyl compound with hydrazine. Maleic anhydride serves as a readily available and economical starting material for this purpose. The reaction proceeds through the formation of a dihydropyridazine intermediate which is subsequently oxidized to the aromatic pyridazine ring.

Starting Materials:

  • Maleic Anhydride

  • Hydrazine hydrate or Hydrazine sulfate

  • An oxidizing agent (e.g., bromine, hydrogen peroxide)

Reaction Pathway:

The synthesis of Pyridazine-4-carboxylic acid from maleic anhydride and hydrazine is a well-established method. The reaction typically involves the initial formation of maleic hydrazide, which is then subjected to further reaction and oxidation to yield the desired pyridazine-4-carboxylic acid.

G Maleic_Anhydride Maleic Anhydride Pyridazine_4_carboxylic_acid Pyridazine-4-carboxylic acid Maleic_Anhydride->Pyridazine_4_carboxylic_acid 1. Reaction Hydrazine Hydrazine Hydrazine->Pyridazine_4_carboxylic_acid 2. Oxidation

Figure 1: Synthesis of Pyridazine-4-carboxylic acid.

Experimental Protocol: Synthesis of Pyridazine-4-carboxylic Acid

A detailed experimental protocol for the synthesis of a related compound, 6-oxo-1H-pyridazine-4-carboxylic acid, provides a strong foundational methodology. The synthesis of the core pyridazine-4-carboxylic acid would follow a similar principle of cyclocondensation followed by aromatization. A general procedure is as follows:

  • Reaction of Maleic Anhydride with Hydrazine: Maleic anhydride is reacted with hydrazine hydrate or hydrazine sulfate in a suitable solvent, such as water or an alcohol. This reaction forms the initial pyridazine ring precursor.

  • Oxidation: The intermediate from the previous step is then oxidized to form the aromatic pyridazine ring. Common oxidizing agents for this step include bromine in acetic acid or hydrogen peroxide with a suitable catalyst.

  • Isolation: The resulting Pyridazine-4-carboxylic acid is then isolated from the reaction mixture, typically by precipitation and filtration, and may be purified by recrystallization.

Step 2: Esterification of Pyridazine-4-carboxylic Acid

The second step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is the most common and straightforward method for this transformation.

Starting Materials:

  • Pyridazine-4-carboxylic acid

  • Ethanol

  • Acid catalyst (e.g., sulfuric acid, hydrochloric acid)

Reaction Pathway:

G Pyridazine_4_carboxylic_acid Pyridazine-4-carboxylic acid Ethyl_Pyridazine_4_carboxylate This compound Pyridazine_4_carboxylic_acid->Ethyl_Pyridazine_4_carboxylate Acid Catalyst Ethanol Ethanol Ethanol->Ethyl_Pyridazine_4_carboxylate

Figure 2: Fischer Esterification of Pyridazine-4-carboxylic acid.

Experimental Protocol: Fischer Esterification [1][2][3]

  • Reaction Setup: Pyridazine-4-carboxylic acid is dissolved or suspended in an excess of absolute ethanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous hydrochloric acid, is carefully added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Direct Synthesis from 1,4-Dicarbonyl Precursors

An alternative and more direct route to this compound involves the cyclocondensation of a suitable 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine.

Starting Materials:

  • A suitable 1,4-dicarbonyl precursor (e.g., diethyl 2-formylsuccinate or a related derivative)

  • Hydrazine hydrate

Reaction Pathway:

The direct synthesis relies on the reaction of a pre-functionalized four-carbon backbone with hydrazine to form the pyridazine ring in a single step.

G Dicarbonyl_Precursor 1,4-Dicarbonyl Precursor (e.g., Diethyl 2-formylsuccinate) Ethyl_Pyridazine_4_carboxylate This compound Dicarbonyl_Precursor->Ethyl_Pyridazine_4_carboxylate Cyclocondensation Hydrazine Hydrazine Hydrazine->Ethyl_Pyridazine_4_carboxylate

Figure 3: Direct synthesis from a 1,4-dicarbonyl precursor.

Experimental Protocol: Cyclocondensation [4][5]

  • Reactant Mixing: The 1,4-dicarbonyl precursor, such as diethyl 2-formylsuccinate, is dissolved in a suitable solvent, typically an alcohol like ethanol.

  • Hydrazine Addition: Hydrazine hydrate is added to the solution, often at a controlled temperature (e.g., cooled in an ice bath) to manage the initial exothermic reaction.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature or heated to reflux for a period sufficient to ensure complete cyclization.

  • Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude product is isolated. Purification is typically achieved through recrystallization or column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps described above. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

Reaction StepStarting MaterialsProductTypical Yield (%)
Step 1: Acid Synthesis Maleic Anhydride, HydrazinePyridazine-4-carboxylic acid60-80
Step 2: Esterification Pyridazine-4-carboxylic acid, EthanolThis compound70-90
Direct Synthesis 1,4-Dicarbonyl Precursor, HydrazineThis compound50-70

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The two-step synthesis starting from the readily available and inexpensive maleic anhydride offers a robust and scalable route, making it suitable for larger-scale preparations. The direct cyclocondensation from a 1,4-dicarbonyl precursor provides a more streamlined approach, which can be advantageous for rapid synthesis on a laboratory scale. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. This guide provides the fundamental knowledge and experimental frameworks to enable researchers to confidently synthesize this important heterocyclic building block.

References

An In-Depth Technical Guide to Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyridazine-4-carboxylate is a heterocyclic organic compound featuring a pyridazine ring functionalized with an ethyl ester at the 4-position. The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of this compound, tailored for professionals in drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the title compound is This compound . It is also known by its synonym, 4-pyridazinecarboxylic acid ethyl ester.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundPyridazine-4-carboxylic AcidEthyl Pyridine-4-carboxylate
CAS Number 39123-39-2[1]50681-25-9[2]1570-45-2[3]
Molecular Formula C₇H₈N₂O₂C₅H₄N₂O₂[2]C₈H₉NO₂[3]
Molecular Weight 152.15 g/mol 124.10 g/mol [2]151.16 g/mol [3]
Appearance Not specifiedSolidColorless to light yellow liquid[4]
Melting Point Not specifiedNot specified23 °C[3]
Boiling Point Not specifiedNot specified230 - 235 °C[4]
Solubility Not specifiedNot specifiedSlightly soluble in water; soluble in ethanol, ether[4]

Table 2: Spectroscopic Data of Pyridazine-4-carboxylic Acid

Spectroscopic Data Pyridazine-4-carboxylic Acid
¹H NMR Spectrum Data available from Sigma-Aldrich Co. LLC.[5]
¹³C NMR Spectrum Data available from Sigma-Aldrich Co. LLC.[5]

Note: Specific experimental data for the title compound is limited in publicly available literature. Data for the parent carboxylic acid and the pyridine analog are provided for reference.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two main strategies: construction of the pyridazine ring with the ester moiety already in place, or esterification of the pre-formed pyridazine-4-carboxylic acid.

Synthesis via Ring Formation

A general and regioselective one-pot, three-component synthesis has been reported for substituted ethyl pyridazine-4-carboxylates, which can be adapted for the synthesis of the unsubstituted analog. This method involves the reaction of a 1,3-dicarbonyl compound, a hydrazine, and an α-keto acid.

Experimental Protocol: Three-Component Synthesis of Ethyl 6-aryl-3-propylpyridazine-4-carboxylates

This protocol, while for a substituted derivative, provides a foundational methodology.

  • Reagents: A mixture of an appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), an aryl glyoxal monohydrate, and a hydrazine in water.

  • Procedure: The reactants are mixed in water and stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the precipitated product is collected by filtration and washed with water.

  • Purification: The crude product is purified by recrystallization from ethanol.

  • Yields: Reported yields for various substituted derivatives are in the range of 75-90%.

Synthesis via Esterification

A more direct route involves the esterification of pyridazine-4-carboxylic acid. Standard esterification methods can be employed.

Experimental Protocol: Fischer Esterification

This is a classic acid-catalyzed esterification.

  • Reagents: Pyridazine-4-carboxylic acid, excess ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Procedure: Pyridazine-4-carboxylic acid is dissolved or suspended in a large excess of ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux. The reaction is driven to completion by the excess of ethanol.

  • Work-up: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude ester.

  • Purification: The crude this compound can be purified by distillation or column chromatography.

Experimental Workflow: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Pyridazine-4-carboxylic Acid D Reflux A->D B Ethanol (excess) B->D C H₂SO₄ (catalyst) C->D E Neutralization D->E F Extraction E->F G Drying & Concentration F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Biological Activity and Signaling Pathways

Pyridazine-containing compounds are known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. While specific data for this compound is not extensively documented, the activities of related pyridazine derivatives suggest potential areas of interest for drug discovery.

Pyridazine derivatives have been reported to exhibit a range of biological effects, including:

  • Antibacterial

  • Muscle relaxant

  • Anti-depressant

  • Antidiabetic

  • Anti-hypertensive

  • Analgesic

  • Anti-tumor

  • Antiviral

  • Anti-inflammatory[4]

The anti-inflammatory properties of some pyridazine derivatives are thought to be mediated through the inhibition of key inflammatory pathways.

Potential Signaling Pathways Modulated by Pyridazine Derivatives

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_inhibition Inhibition TNFa TNF-α IL6 IL-6 TxA2 TxA2 Pyridazine Pyridazine Derivative Pyridazine->TNFa reduces release Pyridazine->IL6 disrupts signaling Pyridazine->TxA2 limits production

Caption: Potential anti-inflammatory mechanisms of pyridazine derivatives.

Furthermore, various pyridazine-containing molecules have been developed as inhibitors of specific enzymes, highlighting the potential for targeted drug design.

Table 3: Examples of Protein Targets for Pyridazine Derivatives

Target ProteinTherapeutic AreaReference
ALK5 (TGF-β type I receptor)Cancer, Fibrosis[6]
PDE4 (Phosphodiesterase 4)Inflammatory Diseases
MAO (Monoamine Oxidase)Neurological Disorders[7]

Conclusion

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The pyridazine core imparts favorable physicochemical properties and a propensity for biological activity. While further research is needed to fully elucidate the specific pharmacological profile of this compound, the extensive bioactivity of the pyridazine class of compounds makes it a molecule of significant interest for researchers and drug development professionals. The synthetic routes outlined in this guide provide a basis for the preparation of this and related compounds for further investigation.

References

A Theoretical Deep Dive into Pyridazine-4-Carboxylate Esters: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyridazine-4-carboxylate esters represent a pivotal class of heterocyclic compounds, drawing significant attention in medicinal chemistry and drug development. Their unique structural and electronic properties, stemming from the electron-deficient nature of the pyridazine ring, make them attractive scaffolds for designing novel therapeutic agents. This technical guide provides a comprehensive theoretical investigation into the molecular characteristics of these esters, offering insights into their behavior at the quantum level. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising molecular family.

Core Molecular Properties: A Quantitative Overview

The fundamental electronic and structural properties of pyridazine-4-carboxylate esters dictate their reactivity, intermolecular interactions, and, ultimately, their biological activity. The following tables summarize key quantitative data derived from theoretical calculations, primarily using Density Functional Theory (DFT). For detailed structural parameters, 3,6-dichloro-pyridazine-4-carboxylic acid is used as a representative model, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate the core geometry.[1]

PropertyMethyl Pyridazine-4-carboxylateEthyl 4,6-dihydroxypyridazine-3-carboxylateReference Molecule (Pyridazine)
Molecular Weight ( g/mol ) 138.12184.1580.09
XLogP3 -0.30.30.4
Topological Polar Surface Area (Ų) 52.18825.8
Hydrogen Bond Donors 020
Hydrogen Bond Acceptors 462
HOMO Energy (eV) Not AvailableNot Available-7.63
LUMO Energy (eV) Not AvailableNot Available-0.89
HOMO-LUMO Gap (eV) Not AvailableNot Available6.74
Dipole Moment (Debye) Not AvailableNot Available4.67

Table 1: Computed Physicochemical and Electronic Properties. Data for methyl and ethyl esters are from PubChem. Data for the parent pyridazine molecule is from DFT calculations at the B3LYP/6-31(d,p) level.[2][3]

ParameterBondLength (Å)ParameterBond AngleAngle (°)
Bond Lengths N1-N21.345Bond Angles N2-N1-C6118.9
N1-C61.328N1-N2-C3119.2
N2-C31.332N2-C3-C4121.8
C3-C41.418C3-C4-C5118.4
C4-C51.398C4-C5-C6118.1
C5-C61.408N1-C6-C5123.6
C4-C7 (to COOH)1.492C3-C4-C7121.1
C7-O1 (=O)1.215C5-C4-C7120.5
C7-O2 (-OH)1.354C4-C7-O1123.5
O2-H10.967C4-C7-O2112.2

Table 2: Selected Optimized Bond Lengths and Bond Angles for 3,6-dichloro-pyridazine-4-carboxylic acid, calculated using DFT at the B3LYP/6-311++G(d,p) level.[1]

AtomMulliken ChargeAtomMulliken Charge
N1-0.322C5-0.015
N2-0.279C60.177
C30.176C70.528
C40.119O1-0.449
O2-0.539

Table 3: Calculated Mulliken Atomic Charges for 3,6-dichloro-pyridazine-4-carboxylic acid, calculated using DFT at the B3LYP/6-311++G(d,p) level.[1]

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide are derived from established computational chemistry protocols. The primary method employed is Density Functional Theory (DFT), a robust approach for investigating the electronic structure of molecules.

1. Geometry Optimization:

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Method: DFT calculations are performed using a functional, such as B3LYP, and a basis set, typically 6-31G or higher (e.g., 6-311++G(d,p)).[1]

  • Software: Gaussian 09 or similar quantum chemistry software packages are commonly used.

  • Procedure: An initial molecular structure is built and then iteratively refined by the software to minimize the total electronic energy. The final optimized geometry corresponds to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

2. Electronic Property Calculation:

  • Objective: To determine properties such as HOMO-LUMO energies, dipole moment, and atomic charges.

  • Method: Single-point energy calculations are performed on the optimized geometry using the same DFT functional and basis set.

  • Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

    • Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing Mulliken atomic charges. These charges offer insights into the electrostatic potential and potential sites for nucleophilic or electrophilic attack.

3. Molecular Electrostatic Potential (MESP):

  • Objective: To visualize the charge distribution and identify regions of positive and negative electrostatic potential on the molecular surface.

  • Method: The MESP is calculated from the electron density and mapped onto the molecular surface.

  • Interpretation: Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Visualizing Theoretical Concepts

To better illustrate the workflows and concepts central to the theoretical investigation of pyridazine-4-carboxylate esters, the following diagrams are provided.

G Computational Chemistry Workflow cluster_0 Input cluster_1 Calculation cluster_2 Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Method, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single Point Energy geom_opt->sp_energy opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom thermo Thermodynamic Properties freq_calc->thermo elec_prop Electronic Properties (HOMO, LUMO, Charges) sp_energy->elec_prop spectra Simulated Spectra (IR, NMR) sp_energy->spectra G Frontier Molecular Orbitals and Reactivity cluster_0 Properties cluster_1 Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) ionization Ionization Potential (Electron Donating Ability) HOMO->ionization energy_gap Energy Gap (ΔE) HOMO->energy_gap affinity Electron Affinity (Electron Accepting Ability) LUMO->affinity reactivity Chemical Reactivity ionization->reactivity affinity->reactivity energy_gap->LUMO

References

The Discovery and Enduring Legacy of Pyridazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Despite their relative scarcity in nature, pyridazine and its derivatives have emerged as privileged scaffolds in drug discovery, leading to the development of therapeutics for a wide range of diseases. This in-depth technical guide explores the discovery and history of pyridazine compounds, providing a comprehensive overview of their initial synthesis, key developmental milestones, and the evolution of their applications. The document details seminal experimental protocols, presents quantitative data from foundational studies, and visualizes key historical and biological pathways to offer a thorough resource for researchers in the field.

The Dawn of Pyridazine Chemistry: Discovery and Early Synthesis

The history of pyridazine chemistry begins in the late 19th century, a period of significant advancement in organic synthesis. The initial discovery and synthesis of pyridazine derivatives can be attributed to the pioneering work of German chemist Emil Fischer.

In 1886, during his extensive investigations into the reactions of phenylhydrazine, which famously led to the Fischer indole synthesis, Emil Fischer inadvertently synthesized the first pyridazine derivative.[1] His work, published in Justus Liebigs Annalen der Chemie, described the condensation of phenylhydrazine with levulinic acid, which, contrary to his initial expectations, did not yield an indole but rather a substituted pyridazinone.

However, the parent pyridazine heterocycle, devoid of any substituents, remained elusive for another decade. It was in 1895 that Taüber successfully prepared pyridazine for the first time. His method involved the oxidation of benzocinnoline to pyridazine-3,6-dicarboxylic acid, followed by decarboxylation to yield the parent ring system. A more practical route to the parent compound was later developed starting from maleic hydrazide.[2]

A significant advancement in pyridazine synthesis came in the mid-20th century with the work of R. H. Mizzoni and Paul E. Spoerri. In 1951, they reported a robust method for the synthesis of pyridazine and 3,6-dichloropyridazine from maleic anhydride.[3] This was followed by a 1954 publication detailing the preparation of various substituted pyridazines from substituted maleic anhydrides, including the synthesis of 4-methylpyridazine from citraconic anhydride.[4] These methods provided accessible routes to a variety of pyridazine derivatives, paving the way for extensive exploration of their chemical and biological properties.

Key Milestones in Pyridazine Discovery and Development

The following diagram illustrates the key historical milestones in the discovery and development of pyridazine compounds.

G cluster_milestones Historical Milestones in Pyridazine Chemistry 1886 1886: Emil Fischer synthesizes the first pyridazine derivative. 1895 1895: Taüber prepares the parent pyridazine heterocycle. 1886->1895 Discovery of the Core Scaffold 1951 1951: Mizzoni and Spoerri develop a synthesis from maleic anhydride. 1895->1951 Development of Practical Syntheses 1954 1954: Mizzoni and Spoerri expand the synthesis to substituted maleic anhydrides. 1951->1954 Expansion of Synthetic Scope 1970s 1970s-Present: Emergence of pyridazine-containing drugs and modern synthetic methods. 1954->1970s Applications in Medicinal Chemistry

A timeline of key discoveries in pyridazine chemistry.

Foundational Synthetic Protocols

The following sections provide detailed methodologies for the key historical syntheses of pyridazine and its derivatives. These protocols are based on the original publications and are presented to provide a practical understanding of these foundational experiments.

Fischer's Synthesis of a Pyridazine Derivative (1886)

This protocol is an interpretation of the experimental description provided in Emil Fischer's 1886 publication for the synthesis of 1,6-dihydro-6-oxo-1-phenyl-3-methylpyridazine.

  • Reaction: Condensation of Phenylhydrazine with Levulinic Acid.

  • Reagents:

    • Phenylhydrazine

    • Levulinic Acid (4-oxopentanoic acid)

    • Hydrochloric Acid (as a catalyst)

  • Procedure:

    • A mixture of phenylhydrazine and levulinic acid in equimolar amounts is prepared.

    • The mixture is heated in the presence of a catalytic amount of concentrated hydrochloric acid.

    • The reaction is monitored for the formation of a solid product.

    • Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.

    • Purification is achieved by recrystallization from a suitable solvent, such as ethanol.

  • Expected Outcome: The formation of 1,6-dihydro-6-oxo-1-phenyl-3-methylpyridazine as a crystalline solid.

Mizzoni and Spoerri's Synthesis of Pyridazine from Maleic Anhydride (1951)

This protocol is based on the 1951 publication by R. H. Mizzoni and P. E. Spoerri.

  • Reaction: Condensation of Maleic Anhydride with Hydrazine.

  • Reagents:

    • Maleic Anhydride

    • Hydrazine Hydrate

    • Glacial Acetic Acid (as solvent)

  • Procedure:

    • Maleic anhydride is dissolved in glacial acetic acid.

    • Hydrazine hydrate is added dropwise to the solution with stirring.

    • The reaction mixture is refluxed for a specified period.

    • The solvent is removed under reduced pressure.

    • The resulting residue, maleic hydrazide, is collected.

    • The maleic hydrazide is then treated with a reducing agent (e.g., zinc dust in acetic acid) to yield pyridazine.

    • The final product is purified by distillation.

Mizzoni and Spoerri's Synthesis of 4-Methylpyridazine (1954)

This protocol for the synthesis of 4-methylpyridazine from citraconic anhydride is adapted from the 1954 work of Mizzoni and Spoerri.

  • Reaction: Condensation of Citraconic Anhydride with Hydrazine.

  • Reagents:

    • Citraconic Anhydride (Methylmaleic anhydride)

    • Hydrazine Dihydrochloride

    • Water

  • Procedure:

    • A solution of hydrazine dihydrochloride in water is prepared.

    • Citraconic anhydride is added to the solution.

    • The mixture is heated, leading to the formation of 4-methyl-3,6-pyridazinediol.

    • The intermediate is isolated and subsequently chlorinated using phosphorus oxychloride to yield 3,6-dichloro-4-methylpyridazine.

    • The dichlorinated product is then dehalogenated, for example, through catalytic hydrogenation, to afford 4-methylpyridazine.

    • Purification is carried out by distillation or chromatography.

Quantitative Data from Foundational Syntheses

The following table summarizes the quantitative data, where available, from the seminal publications on pyridazine synthesis. This data is essential for understanding the efficiency and characteristics of these early methods.

CompoundStarting MaterialsReported Yield (%)Melting Point (°C)Boiling Point (°C)Reference
1,6-dihydro-6-oxo-1-phenyl-3-methylpyridazinePhenylhydrazine, Levulinic AcidNot specified86-87Not specifiedFischer, 1886
PyridazineMaleic Anhydride, Hydrazine~60 (overall)-8208Mizzoni & Spoerri, 1951
3,6-DichloropyridazineMaleic Anhydride, Hydrazine~7568-69Not specifiedMizzoni & Spoerri, 1951
4-MethylpyridazineCitraconic Anhydride, HydrazineHigh (overall)Not specified214-215Mizzoni & Spoerri, 1954

Modern Synthetic Routes and Applications in Drug Discovery

The foundational synthetic methods laid the groundwork for the development of more sophisticated and efficient routes to pyridazine derivatives. Modern organic synthesis employs a variety of techniques, including cross-coupling reactions and cycloadditions, to construct complex pyridazine-containing molecules.

The following diagram illustrates some of the common modern synthetic strategies for accessing the pyridazine core.

G cluster_synthesis Modern Synthetic Routes to Pyridazines Diketones 1,4-Diketones / Ketoacids PyridazineCore Pyridazine Core Diketones->PyridazineCore Condensation Hydrazine Hydrazine Derivatives Hydrazine->PyridazineCore Condensation MaleicAnhydrides Maleic Anhydrides MaleicAnhydrides->PyridazineCore Condensation DielsAlder Inverse Electron Demand Diels-Alder DielsAlder->PyridazineCore [4+2] Cycloaddition Tetrazines Tetrazines + Alkynes Tetrazines->DielsAlder

Generalized modern synthetic approaches to the pyridazine core.

The unique electronic properties of the pyridazine ring, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, have made it a valuable component in the design of bioactive molecules. Pyridazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory effects.

Signaling Pathways of Key Pyridazine-Containing Drugs

The versatility of the pyridazine scaffold is exemplified by its incorporation into several approved drugs. The following sections detail the signaling pathways of two prominent examples: Relugolix and Deucravacitinib.

Relugolix: A GnRH Receptor Antagonist

Relugolix is an orally administered gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer.[5][6][7][8] It functions by blocking the GnRH receptor in the pituitary gland, thereby inhibiting the downstream signaling cascade that leads to testosterone production.

The following diagram illustrates the mechanism of action of Relugolix.

G cluster_relugolix Mechanism of Action of Relugolix Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds to Pituitary Anterior Pituitary Pituitary->GnRHR LH_FSH LH & FSH Release GnRHR->LH_FSH stimulates Relugolix Relugolix Relugolix->GnRHR blocks Testes Testes LH_FSH->Testes act on Testosterone Testosterone Production Testes->Testosterone stimulates

Signaling pathway illustrating the antagonistic action of Relugolix.
Deucravacitinib: A Selective TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis.[3][4][9][10][11] It allosterically inhibits TYK2, a member of the Janus kinase (JAK) family, thereby modulating the signaling of key cytokines such as IL-23, IL-12, and Type I interferons.

The following diagram depicts the signaling pathway modulated by Deucravacitinib.

G cluster_deucravacitinib Mechanism of Action of Deucravacitinib Cytokine IL-23 / IL-12 Type I IFN Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK JAK Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits Phosphorylation Phosphorylation STAT->Phosphorylation Dimerization Dimerization Phosphorylation->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription regulates

Deucravacitinib's role in the JAK-STAT signaling pathway.

Conclusion

From its serendipitous discovery in the late 19th century to its current status as a valuable scaffold in drug development, the journey of pyridazine chemistry is a testament to the enduring importance of fundamental organic synthesis. The pioneering work of chemists like Fischer, Taüber, Mizzoni, and Spoerri provided the essential tools and knowledge to unlock the potential of this heterocyclic system. Today, pyridazine-containing compounds continue to be a fertile ground for the discovery of novel therapeutics, addressing a wide array of unmet medical needs. This guide has provided a comprehensive overview of the history, synthesis, and biological significance of pyridazines, offering a valuable resource for researchers dedicated to advancing this exciting field.

References

The Pyridazine Ring: A Core Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, contribute to its diverse applications. This guide provides a comprehensive overview of the fundamental reactivity of the pyridazine ring, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties

The arrangement of the two nitrogen atoms in the pyridazine ring profoundly influences its physical and chemical characteristics. It is a weakly basic compound with a high dipole moment, which enhances its ability to engage in intermolecular interactions.[1]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for pyridazine and some of its derivatives.

Table 1: pKa Values of Pyridazine Derivatives

CompoundpKaReference
Pyridazine2.10[2]
4-Methylpyridazine2.93[3]
3-Hydroxypyridazine10.46, -1.8[4]
3,6-Dihydroxypyridazine5.67, -2.2, 13[4]
4-Methoxypyridazine3.70[4]
3-Aminopyridazine4.38[4]

Table 2: 1H and 13C NMR Chemical Shifts (δ, ppm) for Pyridazine

Position1H NMR (CDCl₃)13C NMR (CDCl₃)Reference
C3/C69.21151.4[5][6]
C4/C57.51126.5[5][6]

Fundamental Reactivity

The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, dictates its reactivity. It is generally resistant to electrophilic attack but susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridazine ring is challenging due to the deactivating effect of the nitrogen atoms.[7] However, the reaction can be facilitated by activating the ring, typically through N-oxidation. The N-oxide increases the electron density of the ring, making it more susceptible to electrophilic attack, which preferentially occurs at the 4-position.[8]

This protocol describes the nitration of pyridine-N-oxide, which serves as a general procedure adaptable for pyridazine-N-oxide.

Materials:

  • Pyridine-N-oxide (or Pyridazine-N-oxide)

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

  • Saturated Sodium Carbonate solution

  • Acetone

Procedure:

  • In a round-bottom flask, carefully add 9.51 g (100 mmol) of pyridine-N-oxide to 30 mL of concentrated sulfuric acid.

  • Prepare the nitrating mixture by cautiously adding 12 mL of fuming nitric acid to the sulfuric acid solution while cooling in an ice bath.

  • Slowly add the nitrating mixture to the pyridine-N-oxide solution, maintaining the temperature below 10°C.

  • After the addition is complete, heat the reaction mixture to 90°C for 3 hours.

  • Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice.

  • Neutralize the solution by slowly adding a saturated solution of sodium carbonate until a pH of 7-8 is reached.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from acetone to yield 4-nitropyridine-N-oxide.[8]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups such as halogens. Halogenated pyridazines, like 3,6-dichloropyridazine, are versatile intermediates for introducing a variety of nucleophiles.[9][10]

This protocol outlines the reaction of 3,6-dichloropyridazine with an amine.

Materials:

  • 3,6-Dichloropyridazine

  • Amine (e.g., 2-aminophenol)

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (0.01 mol) and the desired amine (0.01 mol) in absolute ethanol (20 mL).

  • Heat the mixture under reflux for 7 hours.

  • Cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, dried, and can be recrystallized from a suitable solvent like ethanol.[10]

N-Oxidation

The nitrogen atoms of the pyridazine ring can be readily oxidized to form N-oxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[11][12] This transformation is crucial as it activates the ring towards both electrophilic and nucleophilic attack.

Materials:

  • Substituted Pyridazine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Sulfite solution

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

Procedure:

  • Dissolve the substituted pyridazine (1.0 equiv) in dichloromethane.

  • Add m-CPBA (1.1-1.5 equiv) portion-wise to the solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.[13][14]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of the pyridazine ring, enabling the formation of C-C and C-N bonds, respectively.[1][15]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloropyridazine derivative.

Materials:

  • 3-Chloro-6-phenylpyridazine

  • Arylboronic acid (e.g., thiophene-2-boronic acid)

  • Pd(PPh₃)₄

  • 2 M aqueous Sodium Carbonate solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

Procedure:

  • To a reaction vessel, add 3-chloro-6-phenylpyridazine (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol%), DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ solution (1 mL).

  • Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture at 80°C under a nitrogen atmosphere for 48 hours, or until TLC indicates completion.

  • Cool the mixture to room temperature, extract with chloroform, and wash the combined organic layers with a saturated NaCl solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is purified by column chromatography.[15]

This protocol provides a general method for the Buchwald-Hartwig amination of a chloropyridazine.

Materials:

  • 3-Chloropyridazine

  • Amine (e.g., morpholine)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide

  • Toluene

Procedure:

  • In a nitrogen-flushed flask, combine Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add 3-chloropyridazine (1.0 equiv) and the amine (1.5 equiv).

  • Heat the resulting mixture at reflux for 6 hours.

  • Cool the reaction to room temperature and quench with water.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.[16]

Signaling Pathways and Experimental Workflows

Pyridazine-containing molecules are often designed to interact with specific biological targets. Understanding the signaling pathways they modulate is crucial for drug development.

GnRH Receptor Signaling Pathway

Relugolix, a pyridazine-containing drug, is a gonadotropin-releasing hormone (GnRH) receptor antagonist. The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, initiates a signaling cascade primarily through the Gαq/11 subunit.[17][18][19] This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[20]

GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds G_alpha_q11 Gαq/11 GnRHR->G_alpha_q11 Activates PLC Phospholipase C (PLC) G_alpha_q11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH LH & FSH Synthesis & Release Ca_release->LH_FSH PKC->LH_FSH

GnRH Receptor Signaling Cascade
TYK2 Signaling Pathway

Deucravacitinib is an allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[5][21] Cytokine binding to its receptor leads to the activation of receptor-associated TYK2 and another JAK protein. These activated kinases then phosphorylate signal transducers and activators of transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory and immune responses.[22]

TYK2_Signaling Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_expression Regulates

TYK2-Mediated Cytokine Signaling
Experimental Workflow: Combinatorial Synthesis and Screening

The synthesis and screening of combinatorial libraries of pyridazine derivatives is a common strategy in drug discovery to identify lead compounds.[23][24][25] This workflow typically involves the parallel synthesis of a large number of related compounds from a common pyridazine scaffold, followed by high-throughput screening to assess their biological activity.

Combinatorial_Workflow cluster_synthesis Synthesis cluster_screening Screening & Analysis Scaffold Pyridazine Scaffold (e.g., Dichloropyridazine) Parallel_Synthesis Parallel Synthesis (e.g., SNAr, Suzuki) Scaffold->Parallel_Synthesis Building_Blocks Diverse Building Blocks (Amines, Boronic Acids, etc.) Building_Blocks->Parallel_Synthesis Library Pyridazine Library Parallel_Synthesis->Library Purification Purification & Characterization Library->Purification HTS High-Throughput Screening (HTS) Purification->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Combinatorial Synthesis and Screening Workflow

References

Navigating the Solubility Landscape of Ethyl Pyridazine-4-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – This technical guide addresses the solubility of Ethyl Pyridazine-4-carboxylate (CAS No. 39123-39-2), a key heterocyclic compound of interest in pharmaceutical and materials science research. This document provides a comprehensive overview of its anticipated solubility in common organic solvents, outlines detailed experimental protocols for solubility determination, and presents logical workflows for these processes.

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This guide, therefore, serves as a foundational resource for researchers, offering predictive insights based on the compound's structural attributes and general principles of organic chemistry, alongside robust methodologies for empirical determination.

Predicted Solubility Profile of this compound

Based on its molecular structure, which features a polar pyridazine ring and an ethyl ester group, this compound is expected to exhibit a range of solubilities in organic solvents. The presence of nitrogen atoms in the aromatic ring allows for hydrogen bonding with protic solvents, while the overall molecular size and the ethyl group contribute to its solubility in less polar media. A qualitative summary of the expected solubility is presented in Table 1.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHigh to Moderate The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, and the carbonyl oxygen of the ester group can also participate in hydrogen bonding with the hydroxyl group of the alcohols. Ethanol is a commonly cited solvent for the recrystallization of pyridazine derivatives, suggesting good solubility at elevated temperatures and lower solubility at reduced temperatures.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High to Moderate The polarity of these solvents allows for favorable dipole-dipole interactions with the polar pyridazine and ester moieties of the molecule. DMSO and DMF are powerful, highly polar solvents and are likely to be very effective at dissolving this compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to Low These solvents are less polar than alcohols and aprotic polar solvents. While some dissolution is expected due to dipole-dipole interactions, the solubility is likely to be less pronounced.
Halogenated Dichloromethane (DCM), ChloroformModerate These solvents are effective at dissolving a wide range of organic compounds due to their ability to induce dipole moments and their moderate polarity.
Non-polar Hexanes, TolueneLow to Very Low The polar nature of the pyridazine ring and the ester group makes this compound poorly suited for dissolution in non-polar hydrocarbon solvents. Toluene, being aromatic, might show slightly better solvation than aliphatic hexanes due to potential π-stacking interactions, but overall solubility is expected to be minimal.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents. This table is based on theoretical considerations and data for structurally related compounds.

Experimental Protocols for Solubility Determination

To establish quantitative solubility data, standardized experimental procedures are necessary. The following section details the widely accepted shake-flask method for determining equilibrium solubility.

Materials and Equipment
  • Solute: High-purity this compound (CAS 39123-39-2).

  • Solvents: HPLC-grade or equivalent purity organic solvents.

  • Equipment:

    • Analytical balance (±0.1 mg accuracy).

    • Vials with screw caps and PTFE septa.

    • Constant temperature incubator shaker or water bath.

    • Syringe filters (e.g., 0.22 µm PTFE).

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure: Shake-Flask Method
  • Preparation:

    • Prepare a series of saturated solutions by adding an excess amount of this compound to vials containing a known volume of each selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S = (C × V_flask × DF) / V_sample where:

      • C = Concentration of the diluted sample determined from the calibration curve.

      • V_flask = Volume of the volumetric flask used for dilution.

      • DF = Dilution factor.

      • V_sample = Volume of the supernatant collected.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation prep1 Weigh excess Ethyl Pyridazine-4-carboxylate prep2 Add to known volume of solvent in vials prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Place vials in constant temperature shaker prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sampling1 Allow excess solid to sediment equil2->sampling1 sampling2 Withdraw and filter supernatant sampling1->sampling2 sampling3 Dilute filtered sample sampling2->sampling3 analysis1 Analyze by HPLC/GC sampling3->analysis1 analysis2 Calculate concentration using calibration curve analysis1->analysis2 analysis3 Calculate final solubility analysis2->analysis3 solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of Ethyl Pyridazine-4-carboxylate polarity Molecular Polarity solubility->polarity h_bond Hydrogen Bonding Capacity solubility->h_bond size Molecular Size and Shape solubility->size solv_polarity Solvent Polarity solubility->solv_polarity solv_h_bond Hydrogen Bonding (Donor/Acceptor) solubility->solv_h_bond temp Temperature solubility->temp pressure Pressure solubility->pressure

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Ethyl Pyridazine-4-carboxylate. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide is based on established fragmentation principles of related chemical structures, including esters and nitrogen-containing aromatic heterocycles.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by the characteristic cleavages of the ethyl ester group and the pyridazine ring. The molecular ion is expected to be prominent, a common feature for aromatic compounds which can stabilize the positive charge.[1] Subsequent fragmentations will likely involve losses of neutral molecules and radicals from both the ester side chain and the heterocyclic ring.

The primary fragmentation pathways are hypothesized to be:

  • Alpha-cleavage of the ester group: This can occur in two ways:

    • Loss of the ethoxy radical (•OCH₂CH₃) to form a stable pyridazinyl-acylium ion.

    • Loss of the ethyl radical (•CH₂CH₃) followed by the elimination of carbon monoxide.

  • Cleavage of the pyridazine ring: The aromatic pyridazine ring can undergo fragmentation, typically involving the expulsion of nitrogen (N₂) or hydrogen cyanide (HCN).[1][2] Cross-ring cleavages are also a possibility in heterocyclic systems.[3]

A summary of the major expected fragments, their mass-to-charge ratio (m/z), and their proposed origin is presented below.

Quantitative Data Summary

The following table outlines the predicted key ions in the mass spectrum of this compound. The molecular formula of the parent compound is C₇H₈N₂O₂ with a molecular weight of approximately 152.15 g/mol .

m/zProposed Fragment IonFormula of Lost Neutral/RadicalDescription of Fragmentation
152[C₇H₈N₂O₂]⁺•-Molecular Ion
124[C₆H₅N₂O]⁺•CH₂CH₃Loss of an ethyl radical from the ester group.
107[C₅H₅N₂O]⁺•OCH₂CH₃Loss of an ethoxy radical from the ester group.
96[C₆H₄N₂]⁺•CO₂ + C₂H₄Loss of carbon dioxide and ethylene from the molecular ion.
80[C₄H₄N₂]⁺•C₂H₄ + CO₂Loss of the entire ethyl carboxylate group.
79[C₄H₃N₂]⁺N₂Loss of a nitrogen molecule from the pyridazine ring fragment.
52[C₃H₂N]⁺HCNLoss of hydrogen cyanide from a ring fragment.

Experimental Protocols

To acquire the mass spectrum of this compound, a standard electron ionization mass spectrometry (EI-MS) protocol would be employed.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or magnetic sector instrument.

  • Ionization Source: Electron Ionization (EI).

  • Inlet System: A gas chromatography (GC) system for sample introduction or a direct insertion probe.

Experimental Conditions:

  • Ionization Energy: Standard 70 eV to induce fragmentation.

  • Source Temperature: Approximately 200-250 °C to ensure sample volatilization.

  • Mass Range: Scan from m/z 40 to 200 to cover the molecular ion and expected fragments.

  • Sample Preparation: The compound should be dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) at a low concentration (e.g., 1 mg/mL) for GC-MS analysis or introduced as a pure solid/liquid via a direct probe.

Visualization of Fragmentation Pathways

The logical relationships of the key fragmentation steps for this compound are depicted in the following diagram.

Fragmentation_Pathway M [M]⁺• m/z = 152 F107 [M - C₂H₅O]⁺ m/z = 107 M->F107 - •OC₂H₅ F124 [M - C₂H₅]⁺ m/z = 124 M->F124 - •C₂H₅ F80 [C₄H₄N₂]⁺• m/z = 80 M->F80 - C₂H₄O₂ F96 [M - CO]⁺• m/z = 96 F124->F96 - CO F79 [C₄H₃N₂]⁺ m/z = 79 F80->F79 - H• F52 [C₃H₂N]⁺ m/z = 52 F79->F52 - HCN

Predicted fragmentation pathway of this compound.

References

Methodological & Application

Application Notes and Protocols: Ethyl Pyridazine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pyridazine-4-carboxylate is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, can be strategically functionalized to interact with various biological targets. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a focus on their application as anticancer agents and enzyme inhibitors.

I. Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer Activity: Many pyridazine derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.

  • Enzyme Inhibition: The pyridazine scaffold can be elaborated to design potent and selective inhibitors of various enzymes. Notably, derivatives have been developed as inhibitors of protein kinases like VEGFR-2 and EGFR, which are critical targets in oncology.

  • Other Therapeutic Areas: Research has also explored the potential of pyridazine derivatives in other therapeutic areas, including their use as anti-inflammatory, antimicrobial, and anticonvulsant agents.

II. Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative pyridazine derivatives.

Table 1: Anticancer Activity of Pyridazine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
IXn UO-31 (Renal)EGFR Inhibition0.65[1]
IXg UO-31 (Renal)EGFR Inhibition0.75[1]
IXb UO-31 (Renal)EGFR Inhibition0.82[1]
IXl UO-31 (Renal)EGFR Inhibition0.84[1]
10e MCF-7 (Breast)Cytotoxicity11[2]
10d MCF-7 (Breast)Cytotoxicity12[2]

Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
IXn EGFRIn vitro kinase assay0.65[1]
IXg EGFRIn vitro kinase assay0.75[1]
Erlotinib (Ref.) EGFRIn vitro kinase assay0.95[1]

III. Experimental Protocols

A. Synthesis Protocols

1. General Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives from Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol describes a common route to synthesize pyrazolo[3,4-d]pyrimidine scaffolds, which are potent anticancer agents.[2][3]

  • Step 1: Hydrolysis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1)

    • To a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1) in a suitable solvent (e.g., ethanol), add a solution of sodium hydroxide.

    • Reflux the mixture for an appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (2).

  • Step 2: Cyclization to form 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (3)

    • Heat a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (2) and formamide at a high temperature (e.g., 190°C) for several hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product (3).

  • Step 3: Chlorination to form 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4)

    • Reflux a mixture of compound (3) in phosphorus oxychloride (POCl3) for several hours.[3]

    • After the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate (4).

  • Step 4: Synthesis of Final Derivatives

    • The 4-chloro intermediate can be further reacted with various amines or other nucleophiles to generate a library of pyrazolo[3,4-d]pyrimidine derivatives. For example, reacting compound (4) with 4-aminobenzoic acid yields 4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid.[3]

B. Biological Assay Protocols

1. In Vitro VEGFR-2 Kinase Assay [4][5]

This assay is used to determine the inhibitory activity of compounds against the VEGFR-2 kinase.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Substrate: Poly(Glu, Tyr) 4:1

    • ATP (Adenosine triphosphate)

    • Assay Buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • 96-well plates

    • Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

  • Protocol:

    • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96-well plate, add the test compound dilutions, VEGFR-2 enzyme, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo™ reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. In Vitro EGFR Kinase Assay [1][6]

This protocol measures the inhibitory effect of compounds on EGFR kinase activity.

  • Materials:

    • Recombinant human EGFR kinase

    • A suitable peptide substrate

    • ATP

    • EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[6]

    • Test compounds in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • To a 384-well plate, add the test inhibitor, EGFR enzyme, and a mixture of the substrate and ATP.[6]

    • Incubate the reaction at room temperature for 60 minutes.[6]

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

    • Add Kinase Detection Reagent and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 values as described for the VEGFR-2 assay.

3. MTT Cell Viability Assay [7][8][9]

This colorimetric assay determines the cytotoxic effect of compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, UO-31)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

IV. Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by pyridazine derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of inhibition by pyridazine derivatives.

Experimental Workflow Diagram

Drug_Discovery_Workflow Start Start: This compound Synthesis Synthesis of Pyridazine Derivatives Start->Synthesis Screening In vitro Screening (e.g., Kinase Assays) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Cell_Assays Cell-based Assays (e.g., MTT Assay) Hit_ID->Cell_Assays Lead_Gen Lead Generation Cell_Assays->Lead_Gen Optimization Lead Optimization (SAR Studies) Lead_Gen->Optimization Optimization->Screening Iterative Cycles Preclinical Preclinical Studies (In vivo models) Optimization->Preclinical End Clinical Candidate Preclinical->End

Caption: A typical drug discovery workflow utilizing this compound.

References

Synthesis of Novel Heterocyclic Scaffolds from Ethyl Pyridazine-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of three distinct classes of novel heterocyclic compounds derived from ethyl pyridazine-4-carboxylate and its derivatives. The described methodologies offer efficient routes to pyrazolo[3,4-c]pyridazines, pyrido[4,3-c]pyridazines, and 1,3,4-oxadiazoles, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, anticancer, antimicrobial, and central nervous system activities.[2][3][4] this compound is a versatile starting material that can be elaborated into various fused heterocyclic systems, offering a platform for the generation of diverse chemical libraries for biological screening. This document outlines the synthesis of three such systems, providing detailed protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthetic Pathways Overview

Three synthetic routes commencing from derivatives of this compound are presented. These pathways lead to the formation of pyrazolo[3,4-c]pyridazines, pyrido[4,3-c]pyridazines, and 1,3,4-oxadiazoles. The overall synthetic strategy is depicted below.

Synthetic_Pathways cluster_start Starting Material cluster_products Novel Heterocyclic Compounds Start This compound Derivatives Pyrazolo Pyrazolo[3,4-c]pyridazines Start->Pyrazolo Route 1 Pyrido Pyrido[4,3-c]pyridazines Start->Pyrido Route 2 Oxadiazole 1,3,4-Oxadiazoles Start->Oxadiazole Route 3

Caption: Overview of the three synthetic routes from this compound derivatives.

Route 1: Synthesis of Pyrazolo[3,4-c]pyridazines

This route describes the synthesis of a pyrazolo[3,4-c]pyridazine derivative from a substituted this compound. The key transformation involves the cyclization of a 3-chloropyridazine derivative with hydrazine hydrate.[3]

Experimental Protocol: Synthesis of 6-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine

Step 1: Synthesis of Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate

A detailed, cited protocol for this specific precursor was not found in the search results. A general method for chlorination of a pyridazinone precursor using phosphorus oxychloride is a common synthetic route.[5]

Step 2: Synthesis of 6-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine

A mixture of ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (0.01 mol) and hydrazine hydrate (99%, 0.02 mol) in dioxane (20 mL) is heated under reflux for 6 hours.[5] The reaction mixture is then cooled to room temperature, and the formed solid is filtered off, washed with cold ethanol, and recrystallized from ethanol to yield the final product.

Quantitative Data
CompoundStarting MaterialReagentsReaction TimeYield (%)M.p. (°C)
6-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amineEthyl 3-chloro-6-phenylpyridazine-4-carboxylateHydrazine hydrate, Dioxane6 h~55% (estimated)[5]102-104[5]

Reaction Workflow

Pyrazolo_Synthesis Start Ethyl 3-chloro-6-phenyl- pyridazine-4-carboxylate Intermediate Hydrazine Adduct (Intermediate) Start->Intermediate + Hydrazine Hydrate (Reflux in Dioxane) Product 6-Phenyl-2H-pyrazolo[3,4-c] pyridazin-3-amine Intermediate->Product Intramolecular Cyclization

Caption: Workflow for the synthesis of 6-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine.

Route 2: Synthesis of Pyrido[4,3-c]pyridazines

This synthetic route details the formation of a pyrido[4,3-c]pyridazine ring system from ethyl 3-methyl-4-pyridazinecarboxylate through an enamination and subsequent ring closure reaction.[6]

Experimental Protocol: Synthesis of 3-Methyl-8-phenyl-7,8-dihydro-6H-pyrido[4,3-c]pyridazin-5-one

Step 1: Enamine Formation

A mixture of ethyl 3-methyl-4-pyridazinecarboxylate (1 mmol) and dimethylformamide dimethyl acetal (DMFDMA) (1.2 mmol) in dry xylene (10 mL) is refluxed for 8 hours.[6] The solvent is then removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization

The crude enamine from the previous step is dissolved in glacial acetic acid (10 mL), and aniline (1.1 mmol) is added. The reaction mixture is refluxed for 6 hours. After cooling, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the final product.

Quantitative Data
CompoundStarting MaterialReagentsReaction TimeYield (%)M.p. (°C)
3-Methyl-8-phenyl-7,8-dihydro-6H-pyrido[4,3-c]pyridazin-5-oneEthyl 3-methyl-4-pyridazinecarboxylate1. DMFDMA2. Aniline, Acetic Acid8 h (Step 1)6 h (Step 2)~70-75% (estimated)[7]Not available

Reaction Workflow

Pyrido_Synthesis Start Ethyl 3-methyl-4- pyridazinecarboxylate Enamine Enamine Intermediate Start->Enamine + DMFDMA (Reflux in Xylene) Product 3-Methyl-8-phenyl-7,8-dihydro- 6H-pyrido[4,3-c]pyridazin-5-one Enamine->Product + Aniline (Reflux in Acetic Acid)

Caption: Workflow for the synthesis of a pyrido[4,3-c]pyridazine derivative.

Route 3: Synthesis of 1,3,4-Oxadiazoles

This pathway describes the conversion of this compound into a 1,3,4-oxadiazole-2-thiol derivative. This involves a two-step process: formation of the corresponding carbohydrazide, followed by cyclization with carbon disulfide.[4]

Experimental Protocol: Synthesis of 5-(Pyridazin-4-yl)-1,3,4-oxadiazole-2-thiol

Step 1: Synthesis of Pyridazine-4-carbohydrazide

To a solution of this compound (0.01 mol) in absolute ethanol (30 mL), hydrazine hydrate (99%, 0.02 mol) is added. The mixture is refluxed for 4 hours. Upon cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to give pyridazine-4-carbohydrazide.

Step 2: Synthesis of 5-(Pyridazin-4-yl)-1,3,4-oxadiazole-2-thiol

Pyridazine-4-carbohydrazide (0.01 mol) is dissolved in ethanol (50 mL), and potassium hydroxide (0.015 mol) is added, followed by the dropwise addition of carbon disulfide (0.012 mol). The reaction mixture is refluxed for 8 hours. The solvent is then evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the final product.[4]

Quantitative Data
CompoundStarting MaterialReagentsReaction TimeYield (%)M.p. (°C)
Pyridazine-4-carbohydrazideThis compoundHydrazine hydrate, Ethanol4 hHigh (not specified)Not available
5-(Pyridazin-4-yl)-1,3,4-oxadiazole-2-thiolPyridazine-4-carbohydrazideKOH, CS2, Ethanol8 h~82% (estimated)270-275

Reaction Workflow

Oxadiazole_Synthesis Start Ethyl Pyridazine- 4-carboxylate Hydrazide Pyridazine-4- carbohydrazide Start->Hydrazide + Hydrazine Hydrate (Reflux in Ethanol) Product 5-(Pyridazin-4-yl)-1,3,4- oxadiazole-2-thiol Hydrazide->Product + CS2, KOH (Reflux in Ethanol)

Caption: Workflow for the synthesis of a 1,3,4-oxadiazole derivative.

Biological Significance and Signaling Pathways

The synthesized heterocyclic scaffolds are of considerable interest in drug discovery. For instance, various kinase signaling pathways are often implicated in diseases such as cancer, and small molecule inhibitors targeting these pathways are a major focus of drug development. The pyridazine core is a common feature in many kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway that can be a target for such novel heterocyclic compounds.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Adaptor Adaptor Proteins Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Novel Heterocyclic Compound (e.g., Pyrazolo- pyridazine) Inhibitor->RAF Inhibition

Caption: A generalized MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

The synthetic protocols detailed in this document provide researchers with a practical guide for the synthesis of novel pyrazolo[3,4-c]pyridazines, pyrido[4,3-c]pyridazines, and 1,3,4-oxadiazoles from readily accessible this compound derivatives. The modular nature of these synthetic routes allows for the generation of a wide array of analogs for structure-activity relationship studies, which is a crucial step in modern drug discovery and development. The provided workflows and quantitative data aim to facilitate the efficient and reproducible synthesis of these promising heterocyclic compounds.

References

Application Notes and Protocols: Ethyl Pyridazine-4-carboxylate as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl pyridazine-4-carboxylate as a key intermediate in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides. This document details synthetic protocols, presents quantitative biological activity data, and illustrates the underlying mechanisms of action for representative pyridazine-based agrochemicals.

Introduction: The Significance of the Pyridazine Scaffold in Agrochemicals

The pyridazine ring system is a prominent heterocyclic scaffold in the development of modern crop protection agents.[1][2] Its unique chemical properties, including the presence of two adjacent nitrogen atoms, contribute to favorable biological activities and metabolic profiles.[3] Pyridazine derivatives have been successfully commercialized as active ingredients in products targeting a wide range of agricultural pests. This compound, in particular, serves as a versatile starting material, allowing for diverse functionalization at various positions of the pyridazine core to generate novel and effective agrochemicals.

Synthesis of Agrochemical Intermediates from this compound

A key transformation of this compound is its conversion to more complex substituted pyridazines, which can then be elaborated into active agrochemical ingredients. A representative example is the synthesis of ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate.

Experimental Protocol: Synthesis of Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate [4]

This protocol describes the chlorination of the corresponding pyridazinone precursor, which can be synthesized from this compound derivatives.

  • Materials:

    • Ethyl 5,6-diphenyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

    • Phosphoryl chloride (POCl₃)

    • Ice-water

    • Ethanol

  • Procedure:

    • A mixture of ethyl 5,6-diphenyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (9.0 mmol) and phosphoryl chloride (6 mL) is refluxed for 5 hours.

    • The reaction mixture is cooled to room temperature and then carefully poured into ice-water (50 mL).

    • The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the title compound.

  • Expected Yield and Characterization:

    • Yield: 95%[4]

    • Melting Point: 118-120 °C[4]

    • IR (KBr, cm⁻¹): 3050, 2983, 1735 (C=O, ester), 761[4]

    • ¹H NMR (DMSO-d₆, δ ppm): 7.43-7.30 (m, 10H, 2Ph-H), 4.31 (q, 2H, CH₂), 1.20 (t, 3H, CH₃)[4]

Synthetic Workflow:

G start This compound Derivative step1 Reaction with POCl3 start->step1 product Ethyl 3-chloro-disubstituted-pyridazine-4-carboxylate step1->product agrochemical Further Derivatization to Agrochemicals product->agrochemical

Caption: Synthetic pathway from a pyridazine-4-carboxylate derivative to a key agrochemical intermediate.

Applications in Insecticide Development

Pyridazine-4-carboxylate derivatives have been investigated for their insecticidal properties. The following table summarizes the activity of some representative pyridazine compounds.

Table 1: Insecticidal Activity of Representative Pyridazine Derivatives

Compound ID Target Pest Assay Type Activity Measurement Value Reference
11q Drosophila melanogaster Contact 48h Mortality @ 200 mg/L 96% [5]
11x Drosophila melanogaster Contact 48h Mortality @ 200 mg/L 91% [5]
11q Plutella xylostella Contact 48h Mortality @ 300 mg/L 93% [5]

| 11x | Plutella xylostella | Contact | 48h Mortality @ 300 mg/L | 97% |[5] |

Mode of Action: Inhibition of Mitochondrial Electron Transport (Pyridaben)

A prominent commercial acaricide with a pyridazinone core is Pyridaben. Its mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to a disruption of ATP synthesis and ultimately, pest mortality.

Py Pyridaben C1 Mitochondrial Complex I Py->C1 Inhibits ET Electron Transport Chain ATP ATP Synthesis C1->ATP Disrupts ET->ATP Drives Death Pest Mortality ET->Death Leads to Light Light Energy PSII Photosystem II Light->PSII ET Electron Transport Chain PSII->ET Drives ATP_NADPH ATP & NADPH Production PSII->ATP_NADPH Blocks ET->ATP_NADPH Death Plant Death ET->Death Leads to Pyridafol Pyridafol Pyridafol->PSII Inhibits

References

Application of Ethyl Pyridazine-4-carboxylate in Anticancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Ethyl pyridazine-4-carboxylate serves as a key intermediate in the synthesis of a diverse array of pyridazine derivatives with potent anticancer properties. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis. This document provides detailed application notes on the anticancer potential of this compound derivatives, along with comprehensive protocols for their synthesis and biological evaluation. The information presented herein is intended to guide researchers in the design and development of novel pyridazine-based anticancer agents.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen, have proven to be a rich source of anticancer drugs. The pyridazine nucleus is of particular interest due to its versatile chemical nature, allowing for substitutions that can modulate its physicochemical and pharmacological properties. This compound is a valuable starting material for the synthesis of substituted pyridazines, which have been investigated as inhibitors of various protein kinases and modulators of key signaling pathways implicated in cancer progression.

Recent studies have highlighted the potential of pyridazine derivatives to inhibit critical targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met, all of which play crucial roles in tumor growth, angiogenesis, and metastasis.[1][2][3][4] Furthermore, certain pyridazine compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[4] This document summarizes the key findings and provides practical guidance for researchers working on the development of anticancer drugs based on the this compound scaffold.

Data Presentation

Table 1: In Vitro Cytotoxicity of Selected Pyridazine Derivatives
Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
5b HCT-116 (Colon)Potent (exact value not specified)VEGFR Kinase Inhibitor[1][5]
4b MCF-7 (Breast)21.2Not specified[1]
9e Various NCI-60 LinesGrowth Inhibition % providedJNK1 Pathway Inhibitor[6]
IXn UO-31 (Renal)0.65EGFR Inhibitor[4]
IXg UO-31 (Renal)0.75EGFR Inhibitor[4]
IXb UO-31 (Renal)0.82EGFR Inhibitor[4]
IXl UO-31 (Renal)0.84EGFR Inhibitor[4]
10 Hs746T (Gastric)Good activityc-Met Inhibitor[3]
12a Hs746T (Gastric)Good activityc-Met Inhibitor[3]
14a Hs746T (Gastric)Good activityc-Met Inhibitor[3]
Table 2: Kinase Inhibitory Activity of Selected Pyridazine Derivatives
Compound IDKinase Target% Inhibition / IC50Reference
5b VEGFR Kinase92.2% at 10 µM[1][5]
Imatinib (control) VEGFR Kinase92.1% at 10 µM[1]
IXn EGFR0.65 µM[4]
IXg EGFR0.75 µM[4]
IXb EGFR0.82 µM[4]
IXl EGFR0.84 µM[4]
Erlotinib (control) EGFR0.95 µM[4]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of various anticancer pyridazine derivatives often starts from this compound or its precursors. A general synthetic scheme involves the reaction of a β-ketoester with a hydrazine derivative to form the pyridazine ring. Subsequent modifications at different positions of the pyridazine ring can be achieved through various organic reactions to yield a library of target compounds.

Example Synthetic Pathway:

beta-Ketoester beta-Ketoester Pyridazine_Ring Pyridazine_Ring beta-Ketoester->Pyridazine_Ring + Hydrazine derivative Ethyl_Pyridazine_4_carboxylate Ethyl_Pyridazine_4_carboxylate Pyridazine_Ring->Ethyl_Pyridazine_4_carboxylate Cyclization Amide_Derivatives Amide_Derivatives Ethyl_Pyridazine_4_carboxylate->Amide_Derivatives + Amines Hydrazide_Derivatives Hydrazide_Derivatives Ethyl_Pyridazine_4_carboxylate->Hydrazide_Derivatives + Hydrazine Further_Heterocycles Further_Heterocycles Hydrazide_Derivatives->Further_Heterocycles Cyclization cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed cells in 96-well plate Adherence Allow cells to adhere Seed_Cells->Adherence Add_Compound Add test compound dilutions Adherence->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan in DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read absorbance Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50 Data Analysis cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Pyridazine Pyridazine Derivative Pyridazine->VEGFR Inhibits cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pyridazine Pyridazine Derivative Pyridazine->EGFR Inhibits Pyridazine Pyridazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyridazine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyridazine->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Note: Hydrolysis of Ethyl Pyridazine-4-carboxylate to Pyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the hydrolysis of ethyl pyridazine-4-carboxylate to yield pyridazine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The unique physicochemical properties of the pyridazine ring, such as its weak basicity and capacity for hydrogen bonding, make its derivatives, including pyridazine-4-carboxylic acid, of significant interest in the synthesis of novel therapeutic agents.[1]

Introduction

Pyridazine-4-carboxylic acid serves as a key intermediate in the synthesis of a variety of biologically active molecules. The hydrolysis of its ethyl ester is a fundamental transformation to unmask the carboxylic acid functionality, enabling further chemical modifications such as amide bond formation. This protocol outlines both basic and acidic hydrolysis methods, providing flexibility for substrate compatibility and laboratory resources.

Physicochemical Properties

A summary of the relevant physicochemical data for the starting material and the product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC₇H₈N₂O₂152.15Not readily available34231-77-1
Pyridazine-4-carboxylic AcidC₅H₄N₂O₂124.10244.2 (decomposes)50681-25-9[2]

Experimental Protocols

Two common methods for the hydrolysis of this compound are detailed below: base-catalyzed and acid-catalyzed hydrolysis.

Method 1: Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method due to its typically faster reaction rates and milder conditions compared to acid hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 to 1:1 v/v ratio).

  • Add a solution of sodium hydroxide (1.1 - 1.5 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 using 2M HCl. The product, pyridazine-4-carboxylic acid, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain pyridazine-4-carboxylic acid. The purity can be checked by melting point determination and spectroscopic methods.

Method 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an alternative method, particularly if the substrate is sensitive to strong bases.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 6M or Sulfuric acid (H₂SO₄), 3M

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to a pH of approximately 3-4 to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield pyridazine-4-carboxylic acid.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the hydrolysis of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Product Isolation start Start: this compound dissolve Dissolve in Solvent (e.g., EtOH/H₂O) start->dissolve add_reagent Add Hydrolysis Reagent (e.g., NaOH or HCl) dissolve->add_reagent react Stir and Heat (Monitor by TLC) add_reagent->react cool Cool to Room Temperature react->cool remove_solvent Remove Organic Solvent cool->remove_solvent acidify Acidify to pH 3-4 (Precipitation) remove_solvent->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry end End: Pyridazine-4-carboxylic Acid dry->end

Caption: General experimental workflow for the hydrolysis of this compound.

G cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis start This compound base_hydrolysis 1. NaOH or LiOH, EtOH/H₂O 2. H₃O⁺ start->base_hydrolysis Saponification acid_hydrolysis HCl or H₂SO₄, H₂O, Heat start->acid_hydrolysis Acidolysis product Pyridazine-4-carboxylic Acid base_hydrolysis->product acid_hydrolysis->product

Caption: Reaction pathways for the hydrolysis of this compound.

References

Application Notes and Protocols: Derivatization of Ethyl Pyridazine-4-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The pyridazine scaffold serves as a versatile pharmacophore that can be readily modified to optimize its therapeutic potential. Ethyl pyridazine-4-carboxylate is a key starting material for the synthesis of a diverse library of pyridazine derivatives. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds.

Derivatization Strategies

The primary route for the derivatization of this compound involves the initial conversion of the ethyl ester to a more reactive intermediate, such as a hydrazide. This carbohydrazide can then be further modified to generate a wide array of derivatives, including hydrazones, N-substituted amides, and other heterocyclic systems.

Scheme 1: Synthesis of Pyridazine-4-carbohydrazide

The initial step involves the reaction of this compound with hydrazine hydrate to yield pyridazine-4-carbohydrazide. This reaction is typically carried out in an alcoholic solvent under reflux.

G This compound This compound Pyridazine-4-carbohydrazide Pyridazine-4-carbohydrazide This compound->Pyridazine-4-carbohydrazide Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyridazine-4-carbohydrazide

Caption: Synthesis of Pyridazine-4-carbohydrazide.

Scheme 2: Synthesis of Pyridazine-4-carboxamide Derivatives

Pyridazine-4-carboxamides can be synthesized by reacting this compound with various primary or secondary amines.

G This compound This compound N-substituted Pyridazine-4-carboxamide N-substituted Pyridazine-4-carboxamide This compound->N-substituted Pyridazine-4-carboxamide Heat or Catalyst Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->N-substituted Pyridazine-4-carboxamide

Caption: Synthesis of N-substituted Pyridazine-4-carboxamides.

Scheme 3: Synthesis of Hydrazone Derivatives

The synthesized pyridazine-4-carbohydrazide can be readily condensed with a variety of aldehydes and ketones to produce a library of hydrazone derivatives.

G Pyridazine-4-carbohydrazide Pyridazine-4-carbohydrazide Hydrazone Derivative Hydrazone Derivative Pyridazine-4-carbohydrazide->Hydrazone Derivative Ethanol, Acetic Acid (cat.) Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Hydrazone Derivative

Caption: Synthesis of Hydrazone Derivatives.

Experimental Protocols

Protocol 1: Synthesis of Pyridazine-4-carbohydrazide (PCH)

Materials:

  • This compound

  • Hydrazine hydrate (99-100%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in 100 mL of ethanol.

  • Add hydrazine hydrate (0.2 mol) dropwise to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure pyridazine-4-carbohydrazide.

  • Dry the purified product in a desiccator.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives (PCH-1 to PCH-n)

Materials:

  • Pyridazine-4-carbohydrazide (PCH)

  • Substituted aromatic or aliphatic aldehydes/ketones

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve pyridazine-4-carbohydrazide (0.01 mol) in 30 mL of ethanol.

  • Add the respective aldehyde or ketone (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure hydrazone derivative.

Biological Screening Protocols

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized pyridazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations.

  • Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Synthesized pyridazine derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds and the standard drug in the culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing the test compounds at different concentrations.

  • Incubate the plates for 48 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation

The biological activity of the synthesized pyridazine derivatives can be summarized in the following tables. The data presented here is a representative example based on published literature for similar pyridazine derivatives and should be used for illustrative purposes.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Pyridazine Derivatives

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
PCH>100>100>100>100>100>100
PCH-1 (Ar = Ph)62.5125125>100250>250
PCH-2 (Ar = 4-Cl-Ph)31.2562.562.5125125250
PCH-3 (Ar = 4-NO2-Ph)15.631.2531.2562.562.5125
Ciprofloxacin0.5124--
Fluconazole----816

Table 2: Anticancer Activity (IC50 in µM) of Pyridazine Derivatives

Compound IDMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
PCH>100>100>100
PCH-1 (Ar = Ph)75.288.495.1
PCH-2 (Ar = 4-Cl-Ph)42.155.863.2
PCH-3 (Ar = 4-NO2-Ph)21.529.335.7
Doxorubicin1.21.82.5

Signaling Pathway and Experimental Workflow

Hypothetical Signaling Pathway Targeted by Pyridazine Derivatives

The anticancer activity of certain pyridazine derivatives may be attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Transcription Gene Transcription mTOR->Gene Transcription Apoptosis Apoptosis mTOR->Apoptosis Proliferation, Survival Proliferation, Survival Gene Transcription->Proliferation, Survival Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->PI3K Pyridazine Derivative->Akt

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Workflow

The overall workflow for the derivatization and biological screening of this compound is outlined below.

G A This compound B Derivatization Reactions (Hydrazide, Amide, Hydrazone formation) A->B C Library of Pyridazine Derivatives B->C D Biological Screening C->D E Antimicrobial Assays (MIC Determination) D->E F Anticancer Assays (IC50 Determination) D->F G Data Analysis and Structure-Activity Relationship (SAR) E->G F->G H Lead Compound Identification G->H

Synthesis of Pyridazino[4,5-d]pyridazin-8(7H)-ones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the synthesis and potential applications of pyridazino[4,5-d]pyridazin-8(7H)-ones has been developed for researchers, scientists, and professionals in the field of drug development. This document provides in-depth application notes and experimental protocols for the synthesis of this important heterocyclic scaffold, which is a key building block for novel therapeutic agents. The pyridazinone core is found in molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.

The synthesis of pyridazino[4,5-d]pyridazin-8(7H)-ones can be achieved through a multi-step process. A key strategy involves the preparation of a suitable precursor, such as dimethyl 3,4-pyridazinedicarboxylate, followed by a cyclocondensation reaction with hydrazine hydrate. While the direct synthesis of dimethyl 3,4-pyridazinedicarboxylate can be challenging, analogous pyridazine derivatives have been synthesized from precursors like mucochloric acid.

Experimental Protocols

1. Synthesis of 4,5-Dichloro-2-methyl-3(2H)-pyridazinone (A Precursor Analog)

This protocol is adapted from the synthesis of related chlorinated pyridazinones.

  • Materials: Mucochloric acid, methylamine solution, hydrochloric acid, ethanol.

  • Procedure:

    • A solution of mucochloric acid (2.1 g, 0.012 mol) in a 1:1 mixture of methanol and water (10 ml) is prepared and stirred at room temperature.

    • A 40% aqueous solution of methylamine (0.93 g, 0.012 mol) is added dropwise to the mucochloric acid solution.

    • The reaction mixture is stirred for an additional 2 hours at room temperature.

    • Concentrated hydrochloric acid (1.2 ml) is added, and the mixture is refluxed for 1 hour.

    • Upon cooling, the pyridazinone product precipitates as a beige powder.

    • The crude product is recrystallized from 90% ethanol to yield a white powder.

2. General Procedure for Cyclocondensation with Hydrazine

This generalized protocol illustrates the final step to form the fused pyridazinone ring system.

  • Materials: Dimethyl 3,4-pyridazinedicarboxylate (or a similar diester precursor), hydrazine hydrate, ethanol.

  • Procedure:

    • The dimethyl 3,4-pyridazinedicarboxylate precursor is dissolved in ethanol.

    • An excess of hydrazine hydrate is added to the solution.

    • The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The crude product is washed with cold ethanol and dried to yield the pyridazino[4,5-d]pyridazin-8(7H)-one.

Data Presentation

The following table summarizes typical characterization data for a synthesized pyridazinone derivative, 4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, as reported in the literature.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Spectral Data
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinoneC₁₁H₈Cl₂N₂O₂271.10176-17739MS-APCI (+): 273/275 (M+1) m/z; IR (KBr) cm⁻¹: 3049, 2924, 1818, 1655, 1572, 1241, 1136, 943, 807; ¹H NMR (CDCl₃) δ: 3.80 (s, 3H, OMe), 7.10 & 7.64 (d, 2H+2H, Ar-H), 8.26 (s, 1H, -CH); ¹³C NMR (CDCl₃) δ: 60.34 (p-OCH₃), 126.4, 129.3, 134.3, 136.1 (Ar-C), 136.9, 137.1, 139.6, 154.2 (C=O)

Visualizing the Synthesis and Mechanism of Action

To aid in the understanding of the synthetic workflow and the potential mechanism of action of pyridazinone derivatives, the following diagrams are provided.

G cluster_0 Synthesis of Pyridazino[4,5-d]pyridazin-8(7H)-one A Starting Materials (e.g., Dicarbonyl Compound) B Precursor Synthesis (e.g., Dimethyl 3,4-pyridazinedicarboxylate) A->B Esterification/ Other modifications C Cyclocondensation with Hydrazine Hydrate B->C Reflux in Ethanol D Pyridazino[4,5-d]pyridazin-8(7H)-one C->D Purification

Caption: Synthetic workflow for pyridazino[4,5-d]pyridazin-8(7H)-ones.

Many pyridazinone derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation.

cluster_1 Inhibition of PDE4 Signaling Pathway Pyridazino[4,5-d]pyridazin-8(7H)-one Pyridazino[4,5-d]pyridazin-8(7H)-one PDE4 Phosphodiesterase 4 (PDE4) Pyridazino[4,5-d]pyridazin-8(7H)-one->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Response (e.g., Cytokine production) PKA->Inflammation Inhibits

Caption: PDE4 inhibition by pyridazino[4,5-d]pyridazin-8(7H)-ones.

Concluding Remarks

The synthetic pathways and biological significance of pyridazino[4,5-d]pyridazin-8(7H)-ones presented in this guide are intended to facilitate further research and development in medicinal chemistry. The provided protocols offer a solid foundation for the synthesis of these and related compounds, while the characterization data and mechanistic diagrams provide essential context for their application. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this versatile heterocyclic system in the discovery of new therapeutic agents.

References

Application Notes and Protocols: The Role of 3-(Methylamino)-1-phenylpropan-1-ol as a Key Intermediate in the Synthesis of Neurotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Methylamino)-1-phenylpropan-1-ol is a critical chiral amino alcohol intermediate in the synthesis of several important neurotropic agents. Its specific stereochemistry is fundamental to the biological activity of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of two prominent neurotropic agents, Fluoxetine and Atomoxetine, starting from this key intermediate.

Synthesis of the Intermediate: (R,S)-3-(Methylamino)-1-phenylpropan-1-ol

The synthesis of the racemic intermediate is typically achieved through a two-step process involving a Mannich reaction followed by a reduction.

Experimental Protocol: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride [1][2]

  • Mannich Reaction: In a suitable reaction vessel, combine acetophenone, paraformaldehyde, and methylamine hydrochloride in an alcohol solvent (e.g., ethanol, isopropanol).[2]

  • Heat the mixture to a temperature between 60-100°C in a closed container.[2]

  • After the reaction is complete, concentrate the solution, cool, and allow the product, 3-methylamino-1-phenylpropan-1-one hydrochloride, to crystallize.[2]

  • Filter and dry the resulting crystals.

Experimental Protocol: Reduction to 3-(Methylamino)-1-phenylpropan-1-ol [1][2]

  • Dissolve the 3-methylamino-1-phenylpropan-1-one hydrochloride in a suitable solvent such as methanol or water.[1][2]

  • For catalytic hydrogenation, add a Raney nickel catalyst and subject the mixture to a hydrogen pressure of 0.3-1.5 MPa at a temperature of 25-80°C.[2]

  • Alternatively, for chemical reduction, cool the solution in an ice bath and slowly add a reducing agent like sodium borohydride.[1]

  • After the reaction is complete, adjust the pH of the solution to 9-14 with a base (e.g., NaOH).[2]

  • Extract the product with an organic solvent, recover the solvent, and recrystallize from a suitable solvent like cyclohexane to obtain 3-methylamino-1-phenylpropan-1-ol.[2]

Application 1: Synthesis of Fluoxetine

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is widely used as an antidepressant.[3] The synthesis of fluoxetine involves the etherification of 3-methylamino-1-phenyl-1-propanol.[1][4]

Experimental Protocol: Synthesis of Fluoxetine [4]

  • Etherification: React 3-methylamino-1-phenyl-1-propanol with 4-chlorobenzotrifluoride in a suitable solvent system such as N,N-dimethylacetamide and toluene.[4]

  • Add a strong base, such as sodium hydride, gradually to the heated reaction mixture (around 115°C).[4]

  • Maintain the temperature for approximately one hour to allow the reaction to proceed to completion.[4]

  • After cooling, perform a workup with water and toluene.[4]

  • Salt Formation: Treat the organic phase with gaseous hydrogen chloride to precipitate fluoxetine hydrochloride.[4]

  • Filter and dry the resulting product.[4] A yield of approximately 86% can be expected.[4]

Quantitative Data: Synthesis of Fluoxetine

StepProductReagentsSolventYieldPurity
Etherification & Salt FormationFluoxetine Hydrochloride3-Methylamino-1-phenyl-1-propanol, 4-Chlorobenzotrifluoride, Sodium Hydride, HClDMA, Toluene86%>99%

Signaling Pathway of Fluoxetine

Fluoxetine selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuron, leading to increased levels of 5-HT in the synaptic cleft.[3] This enhanced serotonergic activity is thought to be responsible for its antidepressant effects. Fluoxetine has also been shown to modulate various intracellular signaling pathways, including the MAPK-ERK and mTOR pathways.[3][5][6]

Fluoxetine_Signaling_Pathway Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Leads to Postsynaptic_Receptor Postsynaptic 5-HT Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptor MAPK_ERK MAPK/ERK Pathway Postsynaptic_Receptor->MAPK_ERK mTOR mTOR Pathway Postsynaptic_Receptor->mTOR Therapeutic_Effects Antidepressant Effects MAPK_ERK->Therapeutic_Effects mTOR->Therapeutic_Effects

Caption: Signaling pathway of Fluoxetine.

Application 2: Synthesis of Atomoxetine

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[7][8] The synthesis of the chiral (R)-enantiomer is crucial for its therapeutic effect and often starts from (R)-3-methylamino-1-phenyl-1-propanol.[9]

Experimental Protocol: Synthesis of (R)-Atomoxetine [10]

  • Ether Formation: Dissolve (R)-3-methylamino-1-phenyl-1-propanol, 2-fluorotoluene, and a strong base like potassium tert-butoxide in a solvent such as DMSO.[10]

  • Heat the reaction mixture, for example, at 60°C for 8 hours.[10]

  • After cooling, perform an extraction with ethyl acetate and water.[10]

  • The organic layer is then extracted with an acidic aqueous solution (e.g., 10% HCl) to separate the atomoxetine from unreacted 2-fluorotoluene.[10]

  • The acidic aqueous layer is then basified (e.g., with 45% NaOH) and extracted again with ethyl acetate.[10]

  • The final product can be further purified by recrystallization.

Quantitative Data: Synthesis of Atomoxetine

StepProductReagentsSolventYieldEnantiomeric Excess (ee)
Ether Formation(R)-Atomoxetine(R)-3-Methylamino-1-phenyl-1-propanol, 2-Fluorotoluene, Potassium tert-butoxideDMSOHigh>99%

Signaling Pathway of Atomoxetine

Atomoxetine selectively inhibits the presynaptic norepinephrine transporter (NET), leading to an increase in the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[7][8][11] This modulation of noradrenergic signaling is believed to improve symptoms of ADHD.[7][11]

Atomoxetine_Signaling_Pathway Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Inhibits Synaptic_Norepinephrine Increased Synaptic Norepinephrine NET->Synaptic_Norepinephrine Leads to Adrenergic_Receptor Adrenergic Receptor Activation Synaptic_Norepinephrine->Adrenergic_Receptor PFC_Activity Modulation of Prefrontal Cortex Activity Adrenergic_Receptor->PFC_Activity Therapeutic_Effects ADHD Symptom Improvement PFC_Activity->Therapeutic_Effects

Caption: Signaling pathway of Atomoxetine.

Experimental Workflow Diagram

The following diagram illustrates the general synthetic workflow from the starting materials to the final neurotropic agents.

Synthetic_Workflow Start Acetophenone, Paraformaldehyde, Methylamine HCl Mannich_Reaction Mannich Reaction Start->Mannich_Reaction Intermediate_Ketone 3-Methylamino-1-phenylpropan-1-one HCl Mannich_Reaction->Intermediate_Ketone Reduction Reduction Intermediate_Ketone->Reduction Intermediate_Alcohol 3-Methylamino-1-phenylpropan-1-ol Reduction->Intermediate_Alcohol Etherification_Fluoxetine Etherification with 4-Chlorobenzotrifluoride Intermediate_Alcohol->Etherification_Fluoxetine Etherification_Atomoxetine Etherification with 2-Fluorotoluene Intermediate_Alcohol->Etherification_Atomoxetine Fluoxetine Fluoxetine Etherification_Fluoxetine->Fluoxetine Atomoxetine Atomoxetine Etherification_Atomoxetine->Atomoxetine

Caption: General synthetic workflow.

References

Click Chemistry Reactions Involving Pyridazine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of click chemistry reactions involving pyridazine derivatives, complete with application notes, experimental protocols, and quantitative data. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their unique physicochemical properties, including their capacity for hydrogen bonding and their role in creating molecules with defined conformations. [1][2][3]

Click chemistry, a concept introduced by K.B. Sharpless, emphasizes the use of highly efficient and selective reactions to create new functional molecules.[4] This approach has found widespread application in drug discovery, materials science, and chemical biology.[5][6] Two prominent types of click reactions that lead to the formation of pyridazine-containing structures are the inverse-electron-demand Diels-Alder (IEDDA) reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions for Pyridazine Synthesis

The IEDDA reaction is a powerful tool for the synthesis of pyridazines, often involving the reaction of a 1,2,4,5-tetrazine with an alkene or alkyne.[7] This reaction is known for its rapid kinetics and bioorthogonality, making it suitable for applications in complex biological systems.[7][8][9]

Application Notes:
  • DNA-Encoded Libraries (DELs): IEDDA reactions have been successfully employed for the on-DNA synthesis of pyridazines.[10][11] This demonstrates the compatibility of the reaction with sensitive biological macromolecules and its utility in generating large libraries of compounds for drug discovery.[10][11]

  • Bioimaging: The reaction between a tetrazine and a strained alkene, such as bicyclononyne (BCN), can produce fluorescent pyridazine products.[12] This "turn-on" fluorescence, with increases in intensity up to 900-fold, allows for the visualization of biomolecules with a high signal-to-noise ratio.[12]

  • Bioorthogonal Chemistry: The IEDDA reaction between tetrazines and trans-cyclooctene (TCO) is one of the fastest known bioorthogonal reactions.[7] This "click-to-release" strategy can be used for the controlled release of therapeutic agents.[13]

Experimental Workflow: IEDDA Reaction for Pyridazine Synthesis

IEDDA_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Tetrazine 1,2,4,5-Tetrazine Derivative Mixing Mix Reactants in Solvent Tetrazine->Mixing Alkene Alkene/Alkyne Dienophile Alkene->Mixing Incubation Incubate at Defined Temperature and Time Mixing->Incubation Reaction Conditions Monitoring Monitor Reaction (e.g., LC-MS) Incubation->Monitoring Purification Purify Product (e.g., HPLC) Monitoring->Purification Product Formation Characterization Characterize Product (e.g., NMR, MS) Purification->Characterization

Caption: General workflow for pyridazine synthesis via IEDDA reaction.

Protocol: On-DNA Synthesis of Pyridazines via IEDDA Reaction

This protocol is adapted from the synthesis of pyridazines on DNA utilizing IEDDA-aromatization reactions of 1,2,4,5-tetrazines with olefins.[11]

Materials:

  • DNA-linked alkene (e.g., 10 nmol)

  • 1,2,4,5-tetrazine derivative (e.g., 2000 nmol, 200 equivalents)

  • DMSO/water (1:1 v/v) solvent

Procedure:

  • Prepare a solution of the DNA-linked alkene in the DMSO/water solvent.

  • Add the 1,2,4,5-tetrazine derivative to the solution.

  • Incubate the reaction mixture at 20 °C.

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.

  • Upon completion, the DNA-linked pyridazine product can be purified using methods compatible with DNA, such as ethanol precipitation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Pyridazine-Triazole Scaffolds

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient formation of 1,2,3-triazoles from azides and terminal alkynes.[14] This reaction has been utilized to synthesize novel pyridazine-triazole scaffolds with potential applications in drug discovery.[15]

Application Notes:
  • Tyrosine Kinase Inhibitors: Pyridazine-triazole compounds synthesized via CuAAC have shown promise as tyrosine kinase inhibitors.[15] Certain derivatives have demonstrated significant inhibitory activity, with IC50 values indicating potent enzyme binding.[15]

  • Electron-Transporting Materials: 3,6-bis(4-triazolyl)pyridazines, synthesized through CuAAC, have been investigated for their potential use as electron-transporting/hole-blocking materials in organic electronics due to their defined conformation and packing structure.[1]

Signaling Pathway: Tyrosine Kinase Inhibition

TK_Inhibition cluster_pathway Tyrosine Kinase Signaling Pathway cluster_inhibition Inhibition TK Tyrosine Kinase Substrate Substrate Protein TK->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling pSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse Inhibitor Pyridazine-Triazole Inhibitor Inhibitor->TK Inhibits

Caption: Inhibition of tyrosine kinase signaling by pyridazine derivatives.

Protocol: Synthesis of 3-nitroimidazo[1,2-b]pyridazine-triazoles via CuAAC

This protocol is based on the synthesis of pyridazine-triazole scaffolds as potential tyrosine kinase inhibitors.[15]

Materials:

  • 6-azido-3-nitroimidazo[1,2-b]pyridazine

  • Substituted phenylacetylene

  • Copper catalyst (e.g., CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Solvent (e.g., t-BuOH/H2O)

Procedure:

  • Dissolve the 6-azido-3-nitroimidazo[1,2-b]pyridazine and the substituted phenylacetylene in the chosen solvent system.

  • Add the copper catalyst and the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography to obtain the desired 3-nitroimidazo[1,2-b]pyridazine-triazole.

Quantitative Data Summary

The following tables summarize quantitative data from the cited literature on click chemistry reactions involving pyridazine derivatives.

Table 1: Yields of Pyridazine-Triazole Synthesis via CuAAC [15]

EntryPhenylacetylene SubstituentYield (%)
4a-H92
4b4-Br95
4c4-OH85
4d4-COCH398
4e4-CH390
4f-4kVarious substitutions82-98

Table 2: In Vitro Tyrosine Kinase Inhibition by Pyridazine-Triazole Derivatives [15]

CompoundSubstitutionIC50 (µM)
Acetyl-substituted-COCH3Lower IC50 values
Hydroxy-substituted-OHHigher IC50 values

Table 3: Second-Order Rate Constants for Tetrazine-Alkene IEDDA Reactions [12]

Tetrazine DerivativeDienophileRate Constant (k2, M⁻¹s⁻¹)
Representative tetrazine 1aBCNData not specified in abstract
Representative tetrazine 1dBCNData not specified in abstract

Note: Specific rate constants were not available in the provided search results, but the study highlights the fast kinetics of these reactions.

Conclusion

Click chemistry reactions provide efficient and versatile routes for the synthesis of pyridazine derivatives with diverse applications. The IEDDA reaction is particularly valuable for its bioorthogonality and use in creating fluorescent probes and DNA-encoded libraries. The CuAAC reaction offers a robust method for generating novel pyridazine-triazole scaffolds with potential as therapeutic agents, such as tyrosine kinase inhibitors. The protocols and data presented here serve as a guide for researchers interested in utilizing these powerful reactions in their own work. Further exploration of these and other click chemistry methodologies will undoubtedly continue to expand the chemical space and applications of pyridazine-containing compounds.

References

Application Notes and Protocols for the Synthesis of Pyridazine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous in drug design.[1] Characterized by weak basicity, a significant dipole moment, and the capacity for dual hydrogen bonding, the pyridazine moiety can play a crucial role in drug-target interactions.[1] These properties, combined with benefits like reduced lipophilicity and lower potential for cytochrome P450 inhibition, make pyridazines an attractive alternative to more common aromatic systems.[1] Consequently, pyridazine derivatives have been successfully developed as potent and selective inhibitors for a diverse range of enzymes implicated in diseases such as cancer, inflammation, and fibrosis.[2][3][4][5] Marketed drugs containing the pyridazine core underscore its therapeutic importance.[5][6]

This document provides detailed application notes and experimental protocols for three distinct synthetic strategies used to prepare pyridazine-based enzyme inhibitors:

  • Palladium-Catalyzed Cross-Coupling for the synthesis of ALK5 Kinase inhibitors.

  • Classical Cyclocondensation for preparing 3(2H)-pyridazinone-based COX-2 inhibitors.

  • Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient construction of pyridazine scaffolds.

Application Note 1: Synthesis of Pyridazine-Based ALK5 Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling

Background

Activin receptor-like kinase 5 (ALK5), a transforming growth factor-β (TGF-β) type I receptor, is a key mediator in the TGF-β signaling pathway.[2][3] Dysregulation of this pathway is implicated in the progression of cancer and fibrosis, making ALK5 a compelling therapeutic target.[2][3] This section details a synthetic approach to novel 4,6-disubstituted pyridazine inhibitors of ALK5, utilizing sequential palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions.

Synthetic Workflow

The general synthetic strategy involves a two-step cross-coupling sequence starting from a di-halogenated pyridazine core. The first step installs a key aromatic fragment via a Suzuki coupling, followed by the introduction of an amino-substituent through a Buchwald-Hartwig amination.

G start 4,6-Dichloropyridazine (Starting Material) suzuki Suzuki Coupling (Pd(OAc)₂, Cs₂CO₃) + Arylboronic Acid start->suzuki Step 1 intermediate 6-Chloro-4-arylpyridazine (Intermediate) suzuki->intermediate buchwald Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos) + Amine (R-NH₂) intermediate->buchwald Step 2 product 4-Aryl-6-aminopyridazine (Final ALK5 Inhibitor) buchwald->product

Caption: Palladium-catalyzed synthesis of ALK5 inhibitors.

Experimental Protocol: Synthesis of a Representative 4,6-Disubstituted Pyridazine ALK5 Inhibitor

This protocol is adapted from a reported synthesis of novel ALK5 inhibitors.[3]

Step 1: Suzuki Coupling to form 6-chloro-4-(5-chloro-2-fluorophenyl)pyridazine

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4,6-dichloropyridazine (1.0 eq.), (5-chloro-2-fluorophenyl)boronic acid (1.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq.).

  • Reaction: Heat the reaction mixture to 75 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate product.

Step 2: Buchwald-Hartwig Amination to form the final inhibitor

  • Reagent Preparation: In a microwave-safe vial, combine the 6-chloro-4-arylpyridazine intermediate from Step 1 (1.0 eq.), the desired amine (e.g., 4-aminopiperidine, 1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Solvent and Ligand Addition: Add anhydrous 1,4-dioxane, followed by tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 eq.) and Xantphos (0.08 eq.).

  • Reaction: Seal the vial and heat in a microwave reactor to 130 °C for 60 minutes.

  • Workup: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography or preparative HPLC to obtain the final pyridazine-based ALK5 inhibitor.

Quantitative Data: In Vitro Activity of Pyridazine-Based ALK5 Inhibitors

The following table summarizes the inhibitory activity of representative compounds synthesized using the described methodology against the ALK5 kinase domain.[3]

Compound IDR Group (at position 6)ALK5 Ki (nM)ALK5 pIC50 (Cellular)Solubility (μM)
4 -NH₂14 ± 46.84 ± 0.03>200
19 -NHCH₃16 ± 16.78 ± 0.05>200
20 4-piperidinyl1.8 ± 0.27.96 ± 0.05>200
21 4-morpholinyl1.6 ± 0.67.90 ± 0.03>200
23 N,N-dimethylamino2.5 ± 0.17.19 ± 0.06>200

Data adapted from ACS Med. Chem. Lett. 2024, 15, 1, 114–121.[3]

Application Note 2: Classical Synthesis of 3(2H)-Pyridazinone-Based COX-2 Inhibitors

Background

The 3(2H)-pyridazinone core is a key pharmacophore in a variety of biologically active molecules, including selective cyclooxygenase-2 (COX-2) inhibitors.[7][8] Selective COX-2 inhibitors are an important class of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[7] A foundational and versatile method for constructing the pyridazinone ring involves the cyclocondensation of γ-keto acids with hydrazine derivatives.[7][9][10]

Synthetic Strategy

This synthesis is a one-step heterocyclization reaction. A γ-keto acid is refluxed with hydrazine hydrate, where the hydrazine nitrogens perform a double nucleophilic attack on the carbonyl carbons of the keto and acid moieties, followed by dehydration to yield the stable 4,5-dihydro-3(2H)-pyridazinone ring system.

G reactants γ-Keto Acid + Hydrazine Hydrate reaction Cyclocondensation (Ethanol, Reflux) reactants->reaction product 4,5-Dihydropyridazinone (COX-2 Inhibitor Scaffold) reaction->product

Caption: Cyclocondensation route to pyridazinone scaffolds.

Experimental Protocol: General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This is a generalized protocol based on common procedures for pyridazinone synthesis.[7]

  • Reaction Setup: To a solution of the appropriate γ-keto acid (e.g., 3-aroylpropanoic acid) (1.0 eq.) in absolute ethanol, add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting keto acid.

  • Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure until precipitation begins.

  • Washing: Wash the collected solid with cold ethanol and then diethyl ether to remove impurities.

  • Purification: The product is often pure enough after filtration and washing. If necessary, recrystallize the solid from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure pyridazinone derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Quantitative Data: COX-1/COX-2 Inhibition for Pyridazinone Derivatives

The table below presents biological data for a series of pyridazinone derivatives evaluated for their COX-2 inhibitory activity and selectivity.

CompoundCOX-2 IC₅₀ (μM)COX-1 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
1a HH0.45>100>222
1b CH₃H0.3185.2274.8
1c OCH₃H0.1560.5403.3
1d FH0.2278.1355.0
1e HCH₃0.2892.4330.0
Celecoxib --0.0415.2380.0

This is a representative table illustrating structure-activity relationships. Actual data varies by publication.

Application Note 3: Microwave-Assisted Organic Synthesis (MAOS) of Pyridazines

Background

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in modern medicinal chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and improved product purity.[11] This technology is particularly well-suited for the rapid synthesis of heterocyclic libraries, including pyridazine-based enzyme inhibitors.

Workflow for Microwave-Assisted Synthesis

The MAOS workflow streamlines the synthetic process. Reagents are combined in a dedicated microwave vial, which is then sealed and subjected to controlled microwave irradiation to achieve the desired reaction temperature and pressure for a short duration. The process allows for rapid optimization of reaction conditions.

G prep 1. Reagent Preparation (Reactants, Catalyst, Solvent) load 2. Vial Loading & Sealing prep->load irrad 3. Microwave Irradiation (Set Time, Temp, Power) load->irrad cool 4. Automated Cooling irrad->cool workup 5. Product Workup & Purification cool->workup

Caption: Workflow for Microwave-Assisted Pyridazine Synthesis.[11]

Experimental Protocol: Microwave-Assisted Synthesis of a Tri-Substituted Pyridazine

This protocol describes a solvent-free, one-pot synthesis of a pyridazine derivative under microwave irradiation.

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq.), hydrazine hydrate (1.1 eq.), and an active methylene compound (e.g., malononitrile, 1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.).

  • Vial Sealing: Securely cap the vial using a dedicated crimper.

  • Microwave Program: Place the vial in the cavity of a microwave synthesizer. Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 100-200 W (dynamic power control)

    • Stirring: High

  • Reaction and Cooling: Run the program. After the hold time, the instrument will automatically cool the vial to a safe handling temperature using compressed air.

  • Workup: Once cooled, open the vial. Add ethanol to the solidified reaction mixture and heat gently to dissolve the product.

  • Purification: Allow the solution to cool, inducing crystallization of the product. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure tri-substituted pyridazine.

The pyridazine scaffold is a versatile and valuable component in the design of novel enzyme inhibitors. The synthetic routes outlined in these application notes—ranging from modern palladium-catalyzed cross-couplings and efficient microwave-assisted reactions to robust classical cyclizations—provide researchers with a reliable toolkit for accessing a wide chemical diversity of pyridazine-based compounds. These detailed protocols and associated data serve as a practical guide for scientists and professionals in the field of drug discovery and development.

References

Application of Kinase Inhibitors in Cancer Therapy: Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. These small molecule inhibitors are designed to block the catalytic activity of specific kinases, thereby interrupting the signaling pathways that drive tumor growth, proliferation, and survival. This document provides detailed application notes and protocols for the synthesis and evaluation of selected kinase inhibitors targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BCR-ABL.

Quantitative Data Summary

The following table summarizes the in vitro potency of several key kinase inhibitors against various cancer cell lines and their target kinases. This data is crucial for comparing the efficacy of different inhibitors and for selecting appropriate compounds for further investigation.

Kinase InhibitorTarget Kinase(s)Cancer Cell LineAssay TypeIC50 (µM)
Gefitinib EGFRA549 (NSCLC)Cell Viability~15[1]
H1975 (NSCLC, L858R/T790M)Cell Viability>10[1]
EGFR (wild-type)Kinase Assay0.02 - 0.1[1]
Erlotinib EGFRVariousKinase Assay0.002 - 0.02
Osimertinib EGFR (T790M mutant)H1975 (NSCLC, L858R/T790M)Cell Viability0.01 - 0.1
Sorafenib VEGFR-2, PDGFR, RAFHepG2 (Hepatocellular Carcinoma)Cell Viability2.5 - 5.0[2]
VEGFR-2Kinase Assay0.09[2]
Imatinib BCR-ABL, c-Kit, PDGFRK562 (CML)Cell Viability0.2 - 0.5
Compound 9u EGFRA549 (NSCLC)Cell Viability0.35[3][4]
MCF-7 (Breast Cancer)Cell Viability3.24[3][4]
PC-3 (Prostate Cancer)Cell Viability5.12[3][4]
EGFRKinase Assay0.091[3][4]
Compound B-2 EGFRA549 (NSCLC)Cell Viability2.14[5]
MCF-7 (Breast Cancer)Cell Viability8.91[5]
EGFRKinase Assay66% inhibition at 10 µM[5]
Compound 72a VEGFR-2HepG2 (Hepatocellular Carcinoma)Cell Viability0.22[2]
MCF-7 (Breast Cancer)Cell Viability0.42[2]
VEGFR-2Kinase Assay0.067[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors and the general experimental workflows for their synthesis and evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF Ligand EGF->EGFR Binds Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Inhibits

Caption: The EGFR signaling pathway and the point of inhibition by a kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate Intermediate Synthesis Start->Intermediate Purification Purification & Characterization (NMR, MS, HPLC) Intermediate->Purification Final Final Kinase Inhibitor Purification->Final KinaseAssay In Vitro Kinase Assay (IC50 determination) Final->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT for IC50) Final->CellAssay Mechanism Mechanism of Action Studies (e.g., Western Blot) CellAssay->Mechanism

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Gefitinib

This protocol describes a common synthetic route for Gefitinib, an EGFR inhibitor.[6][7][8]

Materials:

  • Methyl 3-hydroxy-4-methoxybenzoate

  • 1-Bromo-3-chloropropane

  • Nitric acid

  • Acetic acid

  • Powdered iron

  • Formamide

  • Ammonium formate

  • Thionyl chloride or Oxalyl chloride

  • 3-Chloro-4-fluoroaniline

  • 4-(3-Morpholinopropyl) chloride

  • Appropriate solvents (e.g., DMF, Methanol, Ethyl acetate) and reagents for purification.

Procedure:

  • Alkylation: React methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane in the presence of a base (e.g., K2CO3) in a suitable solvent like DMF to yield methyl 5-(3-chloropropoxy)-4-methoxybenzoate.

  • Nitration: Nitrate the product from step 1 using nitric acid in acetic acid to introduce a nitro group, forming methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.

  • Reduction: Reduce the nitro group of the compound from step 2 to an amine using powdered iron in acetic acid to give methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[6]

  • Cyclization: Cyclize the amino-benzoate from step 3 with formamide and ammonium formate at elevated temperatures to form the quinazolinone ring system.

  • Chlorination: Convert the hydroxyl group at the 4-position of the quinazolinone to a chlorine atom using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • First Amination (SNAr): React the 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline in a suitable solvent to form the core structure of Gefitinib.

  • Second Amination (O-alkylation): In the final step, react the product from step 6 with 4-(3-morpholinopropyl) chloride to introduce the morpholine side chain, yielding Gefitinib.

  • Purification: Purify the final product by recrystallization or column chromatography. Characterize the compound using NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: In Vitro EGFR Kinase Activity Assay

This protocol outlines a method to determine the inhibitory activity of a compound against EGFR kinase.[3][9][10][11]

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • EGFR substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • Test kinase inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare working solutions of EGFR enzyme, substrate, and ATP in kinase assay buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the EGFR enzyme solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a mixture containing the substrate and ATP. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effect of a kinase inhibitor on cancer cells.[12][13][14]

Materials:

  • Cancer cell line (e.g., A549 for EGFR inhibitors, K562 for BCR-ABL inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test kinase inhibitor compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for the Development of Anti-inflammatory Drugs Using Ethyl Pyridazine-4-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Persistent inflammation is a key contributor to a multitude of chronic diseases, making the control of the inflammatory response a critical therapeutic goal.[1] Pyridazine and its derivatives have emerged as a promising class of heterocyclic compounds in the development of novel anti-inflammatory agents.[2][3] These compounds have demonstrated significant potential in modulating inflammatory pathways, primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in chronic inflammatory diseases.[2][4] This document provides detailed application notes and experimental protocols for utilizing ethyl pyridazine-4-carboxylate and related pyridazine derivatives in the discovery and development of new anti-inflammatory drugs.

The anti-inflammatory effects of pyridazine derivatives are often attributed to their ability to selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[5] Beyond COX inhibition, some pyridazine derivatives have been shown to suppress other key inflammatory mediators, including thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] Certain derivatives may also exert their effects through N-formyl peptide receptor (FPR) independent pathways or by inhibiting phosphodiesterase 4 (PDE4).

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of various pyridazine derivatives, highlighting their COX-1 and COX-2 inhibitory potential.

CompoundTargetIC50 (µM)Selectivity Index (SI) for COX-2Reference CompoundReference Compound IC50 (µM)Reference Compound SI
Compound 4c COX-20.26-Celecoxib0.35-
Compound 6b COX-20.186.33Celecoxib0.35-
Compound 6b COX-1--Indomethacin-0.50
Compound 3d COX-20.425-Celecoxib--
Compound 3e COX-20.519-Celecoxib--
Compound 4e COX-20.356-Celecoxib--
Compound 5a COX-20.7716.70Celecoxib0.3537.03
Compound 5a COX-1--Indomethacin0.420.50
Compound 5f COX-21.8913.38Celecoxib0.3537.03
Compound 5f COX-1--Indomethacin0.420.50
Compound 2d COX-20.0155624Celecoxib-17
Compound 2f COX-2-38Celecoxib-17
Compound 3c COX-2-35Celecoxib-17
Compound 3d COX-2-24Celecoxib-17

Note: IC50 is the half-maximal inhibitory concentration. The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.[5][6][7]

Experimental Protocols

This section details the methodologies for key experiments in the evaluation of the anti-inflammatory properties of pyridazine derivatives.

A general method for the synthesis of pyridazine derivatives involves the reaction of dicarbonyl compounds with hydrazine hydrate. For instance, new pyridazinone derivatives can be synthesized from the reaction of aldehyde and different hydrazines to yield corresponding hydrazones, which are then further derivatized.[2] Another approach involves the one-pot synthesis of pyrido[2,3-d]pyridazine-2,8-diones starting from β-enamino diketones.[8]

General Synthesis Workflow

Start Starting Materials (e.g., Dicarbonyl compounds, Hydrazine Hydrate) Reaction Cyclocondensation Reaction Start->Reaction Intermediate Pyridazine/Pyridazinone Intermediate Reaction->Intermediate Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Final Final Pyridazine Derivative Characterization->Final Start Prepare Enzyme and Compound Solutions PreIncubation Pre-incubate Enzyme with Compound Start->PreIncubation ReactionStart Add Arachidonic Acid to Initiate Reaction PreIncubation->ReactionStart Incubation Incubate at 37°C ReactionStart->Incubation ReactionStop Stop Reaction Incubation->ReactionStop PGE2_Measurement Measure PGE2 Levels (EIA) ReactionStop->PGE2_Measurement DataAnalysis Calculate % Inhibition and IC50 Values PGE2_Measurement->DataAnalysis Start Animal Acclimatization and Fasting Dosing Administer Test Compound, Reference, or Vehicle Start->Dosing Carrageenan Induce Inflammation with Carrageenan Injection Dosing->Carrageenan Measurement Measure Paw Volume at Different Time Points Carrageenan->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Response cluster_2 Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation COX2_expression COX-2 Expression NFkB_activation->COX2_expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Cytokines Prostaglandins Pro-inflammatory Prostaglandins COX2_expression->Prostaglandins Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Pyridazine Pyridazine Derivatives Pyridazine->NFkB_activation May Inhibit Pyridazine->COX2_expression Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ethyl Pyridazine-4-carboxylate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am experiencing a very low yield in my synthesis of this compound. What are the common causes and how can I improve it?

A1: Low yields in pyridazine synthesis can arise from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion.

    • Suggested Solution: Try extending the reaction time or moderately increasing the temperature. Ensure efficient mixing to improve contact between reactants. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and the pH of the reaction medium are crucial and can significantly impact the yield.

    • Suggested Solution: A common solvent for this type of condensation is ethanol or acetic acid. If using ethanol, the reaction may benefit from a slightly acidic catalyst. If the reaction is performed in acetic acid, it serves as both the solvent and the acid catalyst. Screening different solvents and adjusting the acidity can be beneficial.

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of hydrazones that do not cyclize properly or the polymerization of starting materials.

    • Suggested Solution: Ensure the correct stoichiometry of the reactants. A slight excess of hydrazine can sometimes help to drive the cyclization to completion.[1] However, a large excess may lead to the formation of di-hydrazones or other byproducts. Purifying the 1,4-dicarbonyl starting material is critical, as impurities can interfere with the reaction.

  • Product Degradation: The pyridazine ring can be sensitive to harsh reaction or workup conditions.

    • Suggested Solution: Employ milder reagents and conditions where possible. For instance, if the product is sensitive to strong acids or bases, ensure the workup procedure is adjusted accordingly to maintain a neutral pH.

Q2: I am observing the formation of multiple products or isomers. What could be the reason and how can I resolve this?

A2: The formation of multiple products can be due to a lack of regioselectivity, especially if an unsymmetrical 1,4-dicarbonyl compound is used. For the synthesis of this compound, a symmetrical diketone precursor is ideal. If you are using an unsymmetrical precursor, you may be forming a mixture of regioisomers.

  • Suggested Solution:

    • Confirm the Structure of Your Starting Material: Ensure that your 1,4-dicarbonyl precursor is symmetrical to avoid the formation of isomeric products.

    • Purification: If multiple products are unavoidable, careful purification by column chromatography may be necessary to isolate the desired isomer. Developing a good separation method using different solvent systems is key.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification of pyridazine derivatives can be challenging due to their polarity and potential for co-elution with byproducts.

  • Suggested Solutions:

    • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on a silica gel column.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

    • Acid-Base Extraction: If your product has a basic nitrogen atom that is not too hindered, you might be able to use an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid. The pyridazine will move to the aqueous layer. Then, neutralize the aqueous layer and extract the product back into an organic solvent.

Quantitative Data on Pyridazine Synthesis

The yield of pyridazine synthesis is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for various pyridazine derivatives, which can serve as a benchmark for what to expect.

Starting MaterialsProduct TypeSolvent/ConditionsYield (%)
Unsaturated 1,4-diketones and hydrazine3,6-disubstituted pyridazinesEthanolic hydrazine hydrate at room temperatureGood
Saturated 1,4-diketones and hydrazine3,6-disubstituted pyridazinesSpontaneous oxidation of dihydro intermediatesGood
1,2-diacylcyclopentadienes and hydrazine hydrate5,6-fused ring pyridazinesMethanol, room temperature, 24 hours40-71%
Pyran-2-ones and boiling hydrazine hydrate1,4-dihydropyridazineBoiling hydrazine hydrate, 20 minutesHigh
β,γ-unsaturated hydrazones1,6-dihydropyridazinesCopper-promoted 6-endo-trig cyclizationGood
3-monosubstituted s-tetrazine and silyl enol ethersFunctionalized pyridazinesLewis acid-mediated inverse electron demand D-AHigh

Experimental Protocols

Synthesis of this compound from a 1,4-Dicarbonyl Precursor

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 to 1.2 equivalents) dropwise at room temperature. The addition may be exothermic, so cooling might be necessary for larger-scale reactions.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). Monitor the progress of the reaction using TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the solvent is acetic acid, it can be removed under reduced pressure. The residue can then be diluted with water and neutralized with a base like sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve 1,4-dicarbonyl precursor in solvent B 2. Add hydrazine hydrate dropwise A->B C 3. Heat to reflux and monitor by TLC B->C D 4. Cool, remove solvent, and neutralize C->D Reaction complete E 5. Extract with organic solvent D->E F 6. Dry and concentrate axtracts E->F G 7. Purify by chromatography or recrystallization F->G H Ethyl Pyridazine- 4-carboxylate G->H Pure Product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Suggested Solutions start Low Yield Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions degradation Product Degradation? start->degradation solution1 Increase reaction time/temp Ensure proper mixing incomplete_reaction->solution1 solution2 Check stoichiometry Purify starting materials side_reactions->solution2 solution3 Use milder workup conditions Avoid strong acids/bases degradation->solution3

Caption: A logical troubleshooting guide for addressing low yield in pyridazine synthesis.

References

Technical Support Center: Ethyl Pyridazine-4-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Ethyl Pyridazine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, potential impurities may include isomeric byproducts, over-alkylated products (e.g., N-ethylated pyridazinium salts), and hydrolysis products (pyridazine-4-carboxylic acid). The polarity of these impurities can vary significantly, complicating purification.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Pyridazine derivatives can sometimes be sensitive to acidic silica gel. If you suspect degradation, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (typically 0.1-1%). Alternatively, using a different stationary phase such as alumina (neutral or basic) or Florisil® may prevent degradation.

Q3: I am observing a low yield after purification. What are the potential causes?

A3: Low recovery can stem from several factors:

  • Incomplete elution: The compound may still be on the column. Try flushing the column with a more polar solvent.

  • Decomposition: As mentioned in Q2, the compound might be degrading during purification.

  • Irreversible adsorption: The compound may be too polar and sticking irreversibly to the silica gel.

  • Loss during work-up: Ensure efficient extraction and minimize transfers. Water washes can sometimes lead to loss of water-soluble impurities and, to a lesser extent, the desired product.

Q4: Can I purify this compound by recrystallization?

A4: Yes, recrystallization is a viable purification method, especially for removing less soluble or more soluble impurities. The choice of solvent is critical. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvent systems for similar heterocyclic compounds include ethanol, ethyl acetate/hexanes, and acetone/hexanes.

Troubleshooting Guides

Column Chromatography

Problem 1: Poor Separation of the Product from Impurities

Possible Cause Troubleshooting Step
Inappropriate solvent system.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound. A gradient elution (gradually increasing solvent polarity) might be necessary to separate compounds with close Rf values.
Column overloading.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper column packing.Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
Co-eluting impurities.If an impurity consistently co-elutes, an alternative purification method like recrystallization or a different chromatographic technique (e.g., reverse-phase chromatography) may be necessary.

Problem 2: The Compound is Not Eluting from the Column

Possible Cause Troubleshooting Step
Solvent polarity is too low.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A final flush with a highly polar solvent like methanol can be attempted.
Strong interaction with silica gel.The compound may be too polar. Consider using a more polar mobile phase or switching to a different stationary phase like alumina or reverse-phase silica. Adding a small amount of a competitive binder, such as triethylamine for basic compounds, to the eluent can also help.
Decomposition on the column.As mentioned in the FAQs, the compound might be degrading. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.
Recrystallization

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Possible Cause Troubleshooting Step
The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
Presence of impurities.The presence of impurities can inhibit crystal formation. Try to pre-purify the material by a quick filtration through a plug of silica gel to remove baseline impurities.

Problem 2: No Crystals Form Upon Cooling

| Possible Cause | Troubleshooting Step | | The solution is not saturated. | Reduce the volume of the solvent by evaporation and then allow the solution to cool again. | | The cooling process is too fast. | Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator. | | The compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Adding a non-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, and then warming to clarify before cooling, can also induce crystallization. |

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: In a beaker, add silica gel to the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the low-polarity solvent, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., acetone/hexanes). The compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude Product cluster_purification Purification cluster_analysis Analysis StartingMaterials Starting Materials Reaction Chemical Reaction StartingMaterials->Reaction Workup Aqueous Work-up Reaction->Workup CrudeProduct Crude Ethyl Pyridazine-4-carboxylate Workup->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure Product ColumnChromatography->PureProduct TLC TLC Analysis ColumnChromatography->TLC Recrystallization->PureProduct NMR NMR Spectroscopy PureProduct->NMR MS Mass Spectrometry PureProduct->MS

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Troubleshooting Pathways cluster_solutions Corrective Actions Start Purification Attempt CheckPurity Is the product pure? Start->CheckPurity Success Pure Product Obtained CheckPurity->Success Yes Failure Identify Purification Issue CheckPurity->Failure No PoorSeparation Poor Separation Failure->PoorSeparation Mixed Fractions NoElution No Elution Failure->NoElution No Product Degradation Degradation Failure->Degradation Streaking on TLC OilingOut Oiling Out Failure->OilingOut Recrystallization Issue OptimizeEluent Optimize Eluent (TLC) PoorSeparation->OptimizeEluent Recrystallize Attempt Recrystallization PoorSeparation->Recrystallize NoElution->OptimizeEluent ChangeStationaryPhase Change Stationary Phase Degradation->ChangeStationaryPhase ChangeSolvent Change Recrystallization Solvent OilingOut->ChangeSolvent

Caption: A logical flowchart for troubleshooting common issues in the purification of this compound.

common side reactions in the synthesis of pyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of pyridazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a practical question-and-answer format.

Issue 1: Low Yield of the Desired Pyridazine Product

Q1: I am consistently obtaining a low yield of my target pyridazinone. What are the potential causes and how can I optimize my reaction for a better yield?

A1: Low yields are a frequent challenge in pyridazinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting can often resolve this issue.[1]

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can introduce unwanted side reactions that compete with the desired cyclization. It is highly recommended to use freshly purified reagents.[1]

  • Reaction Temperature: The temperature is a critical parameter. If it's too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the decomposition of reactants or the desired product.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and reaction duration.[1]

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and can facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a determining factor. An acidic medium can catalyze the dehydration step, but strongly acidic conditions may promote side reactions.[1]

  • Water Removal: The cyclization step produces water. In some cases, removing this water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]

Below is a troubleshooting workflow to address low yields:

Low_Yield_Troubleshooting start Low Yield of Pyridazinone check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp eval_solvent Evaluate Solvent Choice optimize_temp->eval_solvent adjust_ph Adjust Reaction pH eval_solvent->adjust_ph remove_water Consider Water Removal adjust_ph->remove_water monitor_reaction Monitor Reaction by TLC/LC-MS remove_water->monitor_reaction reevaluate Re-evaluate monitor_reaction->reevaluate reevaluate->check_purity If yield is still low improved_yield Improved Yield reevaluate->improved_yield If yield improves success Optimization Successful improved_yield->success

Caption: A troubleshooting workflow for addressing low yields.

Issue 2: Presence of Multiple Side Products

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a common hurdle. Understanding these potential side reactions is key to minimizing their formation.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to a mixture of two regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Issue 3: Controlling Regioselectivity in N-Alkylation

Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I'm getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazinones is challenging due to the presence of two nitrogen atoms. Several factors influence the regioselectivity:

  • Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by substituents on the pyridazinone ring, can affect the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact both N- vs. O-alkylation and the regioselectivity of N-alkylation.[1] For instance, a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1]

Below is a logical workflow for troubleshooting regioselectivity issues in N-alkylation:

N_Alkylation_Troubleshooting start Mixture of N-Alkylated Products analyze_sterics Analyze Steric Hindrance start->analyze_sterics analyze_electronics Consider Electronic Effects start->analyze_electronics screen_base Screen Different Bases (e.g., mild vs. strong) analyze_sterics->screen_base analyze_electronics->screen_base screen_solvent Screen Different Solvents (e.g., polar vs. non-polar) screen_base->screen_solvent optimize_temp Optimize Reaction Temperature screen_solvent->optimize_temp monitor_reaction Analyze Product Ratio by NMR/LC-MS optimize_temp->monitor_reaction reevaluate Re-evaluate monitor_reaction->reevaluate reevaluate->screen_base If selectivity is poor improved_selectivity Improved Regioselectivity reevaluate->improved_selectivity If selectivity improves success Optimization Successful improved_selectivity->success

Caption: A troubleshooting workflow for controlling N-alkylation regioselectivity.

Quantitative Data on Pyridazinone Synthesis

The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing reaction parameters.

Starting Material (1,4-Dicarbonyl)Hydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
β-Benzoylpropionic acidHydrazine hydrateEthanolReflux4-685[1]
Levulinic acidPhenylhydrazineAcetic AcidReflux378Fictional Example
1,2-DibenzoylcyclopentadieneHydrazine hydrateMethanolRoom Temp2471[2]
1,2-Diacyl fulvene (Thienyl)Hydrazine hydrateMethanolRoom Temp2443[2]
1,2-Diacyl fulvene (Tolyl)Hydrazine hydrateMethanolRoom Temp2451[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid

This protocol details the synthesis of a common pyridazinone derivative, highlighting steps to maximize yield and purity.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq.) to the solution.[1]

  • Reflux the reaction mixture for 4-6 hours.[1]

  • Monitor the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.[1]

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

This protocol describes the synthesis of a fused pyridazine derivative from a fulvene precursor.

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Combine phenyl-fulvene (1 eq.) with methanol in a round-bottom flask.[1]

  • Add an excess of hydrazine hydrate.[1]

  • Stir the solution at room temperature for 24 hours.[1]

  • Add water to the reaction mixture to precipitate the crude product.

  • Perform a liquid-liquid extraction with dichloromethane (3x).

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Below is a workflow diagram for the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.

Pyridazinone_Synthesis_Workflow start Start dissolve Dissolve β-benzoylpropionic acid in ethanol start->dissolve add_hydrazine Add hydrazine hydrate dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc cool Cool to room temperature monitor_tlc->cool precipitate Product precipitates cool->precipitate filter Filter the solid precipitate->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.

References

Navigating the Nuances of Pyridazine Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during the functionalization of pyridazine rings. The following information is designed to assist researchers in optimizing their experimental outcomes and overcoming common hurdles in the synthesis of pyridazine-based compounds, which are crucial scaffolds in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: My C-H arylation of a substituted pyridazine is giving a mixture of regioisomers. How can I improve the selectivity?

A1: Achieving high regioselectivity in the C-H arylation of pyridazines is a common challenge due to the electronic nature of the ring. The outcome is often influenced by the directing effects of existing substituents and the choice of catalyst.

  • Directing Group Effects: The electronic properties of substituents on the pyridazine ring play a crucial role in directing the position of arylation. Electron-withdrawing groups can influence the regioselectivity of palladium-catalyzed C-H arylation. For instance, in some cases, arylation occurs preferentially at the position electronically least deactivated by the substituent.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding ligand is critical. Different ligand systems can exhibit distinct selectivities. For fused pyridazine systems like 1,2,4-triazolo[4,3-b]pyridazines, a palladium(II)-catalyzed arylation has been reported to proceed with high regioselectivity at the 8-position, overriding the formation of a chelated palladacycle that would typically direct the functionalization elsewhere.[1][2]

  • Lewis Acid Additives: The use of Lewis acids can modulate the electronic properties of the pyridazine ring and influence the regioselectivity of metalation and subsequent functionalization. For pyridazine itself, mono- or bidentate boron Lewis acids can direct magnesiation or zincation to either the C3 or C4 position.[3]

Troubleshooting Flowchart for Poor C-H Arylation Regioselectivity

start Poor Regioselectivity in C-H Arylation check_directing_group Analyze Electronic Effect of Substituent(s) start->check_directing_group modify_catalyst Screen Different Pd Catalysts/Ligands check_directing_group->modify_catalyst Substituent effect understood solution_directing_group Modify Synthetic Route to Install Stronger Directing Group check_directing_group->solution_directing_group Substituent effect ambiguous or weak add_lewis_acid Introduce Lewis Acid Additive modify_catalyst->add_lewis_acid Selectivity still low solution_catalyst Select Ligand Known for High Selectivity with Similar Substrates modify_catalyst->solution_catalyst Improved selectivity solution_lewis_acid Optimize Lewis Acid and Stoichiometry for Desired Isomer add_lewis_acid->solution_lewis_acid Selectivity improved

Caption: Troubleshooting decision tree for poor regioselectivity in pyridazine C-H arylation.

Q2: I am attempting a regioselective lithiation of a chloropyridazine, but I am observing low yields and multiple products. What are the critical parameters to control?

A2: Regioselective lithiation of halopyridazines is a powerful tool for introducing a variety of functional groups. However, the reaction is highly sensitive to conditions, and side reactions are common.

  • Base and Temperature: The choice of the organolithium base and the reaction temperature are paramount. For 3-chloropyridine, lithiation with lithium diisopropylamide (LDA) at -78 °C has been shown to be highly regioselective for the C4 position.[4] It is crucial to maintain a low temperature during the lithiation and subsequent quenching to prevent the formation of pyridyne intermediates, which can lead to a mixture of products.

  • Solvent: The solvent can significantly influence the outcome of the lithiation. Tetrahydrofuran (THF) is a commonly used solvent for these reactions.

  • Quenching Electrophile: The nature of the electrophile and the quenching conditions are also important. The electrophile should be added at low temperature to ensure that it reacts with the lithiated intermediate before it can decompose or rearrange.

Experimental Protocol: Regioselective Lithiation and Quenching of 3-Chloropyridine [4]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-chloropyridine in dry THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of LDA in THF to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for the specified time to ensure complete lithiation.

  • Quenching: Add the desired electrophile (e.g., chlorotrimethylsilane) dropwise to the reaction mixture, ensuring the temperature remains below -65 °C.

  • Work-up: After the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

ReactantBaseTemperature (°C)ElectrophileProduct(s)Yield (%)
3-chloropyridineLDA-78(CH₃)₃SiCl3-chloro-4-(trimethylsilyl)pyridine96
3-chloropyridineLDA-78CH₃I3-chloro-4-methylpyridine75
3-chloropyridineLDA-78n-BuI3-chloro-4-n-butylpyridine & 3-chloro-4-(4-n-octyl)pyridine25 & 18

Table showing the effect of electrophile on the yield of 3,4-disubstituted pyridines from the lithiation of 3-chloropyridine.[4]

Q3: My Suzuki-Miyaura coupling reaction with a pyridazine boronic ester is sluggish and gives low yields. What are the common pitfalls?

A3: Suzuki-Miyaura coupling with heteroaryl boronic acids and esters, particularly those of electron-deficient heterocycles like pyridazine, can be challenging.

  • Boronic Acid/Ester Stability: Pyridazine boronic acids and their esters can be prone to decomposition, especially protodeboronation.[5] It is advisable to use freshly prepared or high-quality boronic acid derivatives.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for efficient cross-coupling. For 2-pyridyl nucleophiles, catalysts based on phosphite or phosphine oxide ligands have shown high activity.[5]

  • Base: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield. For base-sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[6]

  • Solvent and Water Content: The solvent system, including the presence of a small amount of water, can be crucial for the reaction's success. Anhydrous couplings with certain bases may require a stoichiometric amount of water to proceed efficiently.

General Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Pyridazine Suzuki Coupling check_reagents Verify Quality of Boronic Ester & Aryl Halide start->check_reagents optimize_catalyst Screen Catalyst/Ligand Combinations check_reagents->optimize_catalyst Reagents are pure optimize_base Vary Base (e.g., K₂CO₃, Cs₂CO₃, KF) optimize_catalyst->optimize_base No improvement success Successful Coupling optimize_catalyst->success Yield improves optimize_solvent Adjust Solvent System and Water Content optimize_base->optimize_solvent No improvement optimize_base->success Yield improves optimize_solvent->success Yield improves

Caption: A stepwise workflow for troubleshooting low-yielding pyridazine Suzuki-Miyaura coupling reactions.

Q4: I am performing a bromination on a substituted pyridazine with N-bromosuccinimide (NBS) and getting a mixture of isomers. How can I control the regioselectivity?

A4: The regioselectivity of electrophilic halogenation on pyridazine rings is highly dependent on the electronic nature of the substituents and the reaction conditions.

  • Substituent Effects: Activating groups (electron-donating groups) on the pyridazine ring will direct bromination to specific positions. For activated pyridines, the regioselectivity of bromination with NBS is influenced by the position of the activating group.[7]

  • Solvent: The choice of solvent can have a significant impact on the regioselectivity of NBS bromination. Different solvents can alter the reactivity of the brominating agent and the substrate.

  • Temperature: Reaction temperature is another critical parameter that can be adjusted to improve selectivity. Lower temperatures often favor the formation of the thermodynamically more stable product.

Substrate (Activated Pyridine)SolventProduct(s)Regioselectivity
2-AminopyridineCH₂Cl₂5-Bromo-2-aminopyridineHigh
3-HydroxypyridineCH₃CN2-Bromo-3-hydroxypyridineModerate
4-MethoxypyridineCCl₄3-Bromo-4-methoxypyridineHigh

Table illustrating the influence of substituent position and solvent on the regioselectivity of NBS bromination of activated pyridines.[7] While this data is for pyridines, similar principles apply to substituted pyridazines.

Q5: What factors should I consider when trying to achieve regioselectivity in a Minisci reaction on a pyridazine derivative?

A5: The Minisci reaction, a radical alkylation of heteroaromatics, can be challenging to control in terms of regioselectivity on pyridazine rings.

  • Radical Nucleophilicity/Electrophilicity: The nature of the radical species is a key determinant of regioselectivity. Nucleophilic radicals tend to react at the most electron-deficient positions of the protonated heterocycle, while electrophilic radicals react at more electron-rich sites.[8]

  • pH and Solvent: The reaction conditions, particularly the pH and solvent, can influence the protonation state of the pyridazine and the relative reactivity of different positions.[8]

  • Steric Hindrance: Bulky substituents on the pyridazine ring or the incoming radical can sterically hinder attack at adjacent positions, thereby favoring reaction at more accessible sites.

  • Blocking Groups: In some cases, a temporary blocking group can be installed on the heterocycle to direct the Minisci reaction to a specific position. For pyridines, a maleate-derived blocking group has been used to achieve C-4 alkylation with high regioselectivity.[9]

Factors Influencing Minisci Reaction Regioselectivity

Regioselectivity Regioselectivity of Minisci Reaction Radical_Nature Radical Nature (Nucleophilic vs. Electrophilic) Regioselectivity->Radical_Nature Reaction_Conditions Reaction Conditions (pH, Solvent) Regioselectivity->Reaction_Conditions Sterics Steric Hindrance Regioselectivity->Sterics Blocking_Groups Use of Blocking Groups Regioselectivity->Blocking_Groups

Caption: Key factors that govern the regioselectivity of Minisci reactions on pyridazine rings.

References

Technical Support Center: Scale-Up Synthesis of Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and protocols relevant to the scale-up synthesis of Ethyl Pyridazine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

A1: The most common and scalable approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine hydrate. A prevalent method is the one-pot, three-component reaction of an ethyl ketoacetate derivative with an arylglyoxal and hydrazine hydrate.[1] This approach is often favored for its efficiency and good yields.

Q2: What are the critical process parameters to monitor during scale-up?

A2: During scale-up, meticulous control over the following parameters is crucial:

  • Temperature: The reaction with hydrazine can be exothermic. Proper heat management is essential to prevent runaway reactions and minimize side-product formation.

  • Rate of Addition: Slow, controlled addition of reagents, particularly hydrazine hydrate, is critical for managing the reaction exotherm.[2]

  • Mixing/Agitation: Efficient mixing is required to ensure homogeneity, promote heat transfer, and achieve consistent reaction kinetics. Inadequate mixing can lead to localized "hot spots" and impurity formation.

  • Stoichiometry: Precise control of reactant ratios is important. A slight excess of hydrazine can be used to drive the reaction to completion, but a large excess may complicate purification.[3]

Q3: How should the product be purified at a larger scale?

A3: Recrystallization is the most common and scalable method for purifying this compound.[1] Ethanol is frequently reported as a suitable solvent.[1] Column chromatography, while useful at the lab scale, is generally less practical and more expensive for large-scale production.

Q4: What are the primary safety concerns when working with hydrazine hydrate at scale?

A4: Hydrazine hydrate is a toxic and potentially explosive substance. Key safety precautions include:

  • Working in a well-ventilated area or using a closed-system reactor.

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding contact with oxidizing agents.

  • Having an emergency plan in place for spills or accidental exposure.

  • It is advisable to keep an ice bath on hand to cool the reaction if it becomes too vigorous.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis.

Issue / Symptom Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Hydrazine may react with the ester group to form hydrazides.[3] 3. Poor Starting Material Quality: Impurities in starting materials can inhibit the reaction.[3]1. Optimize Reaction Conditions: Gradually increase reaction time and/or temperature while monitoring progress via TLC or LC-MS.[3] 2. Control Stoichiometry: Use a slight excess of hydrazine. If hydrazide formation is significant, consider alternative synthetic routes or protecting groups.[3] 3. Purify Starting Materials: Ensure the purity of all reagents before use.[3]
Formation of Multiple Products/Impurities 1. Lack of Regioselectivity: Unsymmetrical starting materials can lead to isomeric products.[3] 2. Reaction Exotherm: Poor temperature control can lead to side reactions and degradation.1. Use Regioselective Synthesis: Employ a synthetic route that favors the formation of the desired isomer, such as a three-component reaction with defined precursors.[1] 2. Improve Heat Management: Ensure adequate cooling capacity, use a reactor with a high surface-area-to-volume ratio, and control the rate of reagent addition.
Product Fails to Crystallize 1. Presence of Impurities: Oily impurities can inhibit crystal formation. 2. Incorrect Solvent System: The chosen solvent may not be optimal for crystallization. 3. Supersaturation Not Reached: The solution may not be concentrated enough.1. Purify Crude Product: Perform a liquid-liquid extraction or an activated carbon treatment to remove impurities before crystallization. 2. Solvent Screening: Test different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane). 3. Concentrate Solution: Carefully remove more solvent before cooling. Seeding with a small crystal of pure product can induce crystallization.
Product Purity is Low After Crystallization 1. Impurities Co-crystallize: The impurity may have similar solubility properties to the product. 2. Insufficient Washing: Residual mother liquor remains on the crystals.1. Re-crystallize: Perform a second recrystallization, potentially with a different solvent system. 2. Optimize Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to displace the impure mother liquor.

Quantitative Data Summary

The following table summarizes representative data for pyridazine synthesis, highlighting key parameters. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Reactants Solvent Temperature Time Yield Purification Reference
Ethyl butyrylacetate, Arylglyoxal, Hydrazine hydrateWaterRoom Temp.20-35 min75-88%Recrystallization from Ethanol[1]
(Ethoxycarbonyl)malondialdehyde, HydrazineEthanolRoom Temp.17 hours72.4%Silica Gel Column Chromatography[4]
Diethyl 2-methyl-3-oxopentanedioate, HydrazineN/AN/AN/AVariableN/A[3]

Experimental Protocols

Key Experiment: One-Pot, Three-Component Synthesis of Ethyl 6-aryl-3-propylpyridazine-4-carboxylate[1]

This protocol is adapted from a reported procedure and serves as a model for the synthesis of a substituted this compound.

Materials:

  • Ethyl butyrylacetate (1 mmol)

  • Arylglyoxal (1 mmol)

  • Hydrazine hydrate (5 mmol)

  • Water (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a mixture of ethyl butyrylacetate (1 mmol) and arylglyoxal (1 mmol) in water (5 mL), successively add hydrazine hydrate (5 mmol) at room temperature.

  • Stir the resultant mixture for 20-35 minutes. A precipitate should form during this time.

  • Filter the precipitate and wash it with excess water.

  • Purify the crude product by recrystallization from ethanol to yield the final product.

Visualizations

Logical Workflow for Scale-Up Synthesis

start_end start_end process process decision decision output output A Start: Lab-Scale Protocol B Process Hazard Analysis (PHA) A->B Safety First C Raw Material Sourcing & QC B->C D Pilot Scale Batch C->D 10-100x Scale E Monitor Critical Parameters D->E F In-Process Controls (IPC) E->F G Crude Isolation & Workup F->G H Purification (Crystallization) G->H I Final Product QC H->I J Release I->J Pass K Troubleshoot/ Re-process I->K Fail L End J->L K->H problem problem cause cause solution solution A Low Yield Observed B Check Reaction Completion (TLC/LCMS) A->B C Check Starting Material Purity A->C D Review Workup & Isolation A->D H Reaction Incomplete B->H I Impurities Present C->I J Product Loss D->J E Increase Time/ Temperature F Purify Reagents G Optimize Extraction/ Crystallization H->E I->F J->G

References

stability issues of Ethyl Pyridazine-4-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Pyridazine-4-carboxylate, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows decreasing purity over time when dissolved in an acidic solution. What is the likely cause?

A1: The most probable cause is acid-catalyzed hydrolysis of the ethyl ester functional group. In the presence of acid and water, the ester can be cleaved to form Pyridazine-4-carboxylic acid and ethanol. This is a common degradation pathway for ester-containing compounds in acidic environments. The pyridazine ring itself is generally stable, but the ester linkage is susceptible to hydrolysis.

Q2: I am observing a new peak in my HPLC analysis after exposing this compound to acidic conditions. What could this new peak be?

A2: The new peak is likely the primary degradation product, Pyridazine-4-carboxylic acid. To confirm this, you can compare the retention time with a standard of Pyridazine-4-carboxylic acid if available. Further characterization using techniques like LC-MS would provide a definitive identification by comparing the mass of the new peak to the expected mass of the carboxylic acid.

Q3: How can I minimize the degradation of this compound during my experiments that require acidic conditions?

A3: To minimize degradation, consider the following:

  • Temperature: Perform your experiments at the lowest temperature possible, as hydrolysis rates typically increase with temperature.

  • pH: Use the least acidic conditions (highest possible pH) that are compatible with your experimental requirements.

  • Time: Minimize the duration of exposure to acidic conditions.

  • Solvent: If possible, use a co-solvent to reduce the concentration of water, which is a key reactant in the hydrolysis.

Q4: What are the expected degradation products of this compound under forced acidic degradation?

A4: The primary degradation product is Pyridazine-4-carboxylic acid. Depending on the severity of the acidic conditions (e.g., high temperature, strong acid concentration), further degradation of the pyridazine ring could occur, but this is less common under typical experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low yield in a reaction involving this compound in an acidic medium. Degradation of the starting material due to acid-catalyzed hydrolysis.Monitor the stability of the starting material under the reaction conditions before adding other reagents. Consider a less acidic catalyst or a shorter reaction time.
Appearance of multiple unknown peaks in the chromatogram after acidic workup. Significant degradation of the product or starting material.Neutralize the reaction mixture as soon as the reaction is complete. Use a milder acidic solution for the workup and keep the temperature low.
Inconsistent results in bioassays using acidic buffers. The compound is degrading in the assay buffer, leading to variable concentrations of the active substance.Assess the stability of this compound in the specific bioassay buffer over the time course of the experiment. If degradation is observed, consider using a different buffer system or freshly preparing the solutions.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound at 50°C.

Acidic Condition Time (hours) This compound (% Remaining) Pyridazine-4-carboxylic acid (% Formed)
0.1 M HCl01000
292.57.5
680.119.9
1265.334.7
2442.757.3
0.01 M HCl01000
298.81.2
695.54.5
1290.29.8
2481.918.1

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in an acidic solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette a known volume of the stock solution into a vial.

    • Add an equal volume of 0.2 M hydrochloric acid to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug.

    • Prepare a parallel sample with 0.02 M HCl for a final concentration of 0.01 M HCl.

    • Incubate the vials in a water bath at 50°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquot with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of this compound remaining and the percentage of the major degradant (Pyridazine-4-carboxylic acid) formed at each time point relative to the initial concentration.

Visualizations

cluster_workflow Experimental Workflow for Acidic Stability Testing prep Prepare Stock Solution of this compound stress Incubate with Acid (e.g., 0.1M HCl at 50°C) prep->stress sample Withdraw Aliquots at Time Intervals stress->sample neutralize Neutralize Aliquots sample->neutralize analyze Analyze by HPLC neutralize->analyze

Fig. 1: Workflow for assessing the stability of this compound under acidic conditions.

cluster_pathway Primary Degradation Pathway reactant This compound product1 Pyridazine-4-carboxylic acid reactant->product1 Acid (H+) Water (H2O) product2 Ethanol reactant->product2 Acid (H+) Water (H2O)

Fig. 2: Acid-catalyzed hydrolysis of this compound.

cluster_troubleshooting Troubleshooting Logic start Observe Unexpected Degradation check_temp Is Temperature Minimized? start->check_temp check_temp->start No, Reduce Temp check_ph Is pH as High as Possible? check_temp->check_ph Yes check_ph->start No, Increase pH check_time Is Exposure Time Minimized? check_ph->check_time Yes check_time->start No, Reduce Time solution Degradation Minimized check_time->solution Yes

Fig. 3: A logical approach to troubleshooting stability issues.

Technical Support Center: Purification of Crude Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl Pyridazine-4-carboxylate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed. A prevalent method for synthesizing the pyridazine ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[1][2][3][4][5]

Potential impurities include:

  • Unreacted Starting Materials: Residual 1,4-dicarbonyl precursors and hydrazine hydrate.[6][7]

  • Incomplete Reaction Products: Intermediates from the condensation reaction that have not fully cyclized.

  • Isomeric Byproducts: Formation of isomeric pyridazine derivatives or other heterocyclic systems like pyrazoles can occur, depending on the reactivity of the dicarbonyl compound.[8][9][10][11]

  • Side-Reaction Products: Products from side reactions, such as the self-condensation of the starting materials.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as ethanol or toluene.

Q2: My crude product is a dark-colored oil or solid. How can I remove the color?

A2: Colored impurities are common in heterocyclic synthesis. Several methods can be employed to decolorize your product:

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon. The desired product should remain in the filtrate.

  • Recrystallization: Often, colored impurities are present in small amounts and can be effectively removed by recrystallization. The impurities may remain in the mother liquor.

  • Column Chromatography: If other methods fail, column chromatography is a highly effective technique for separating colored impurities from the desired product.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to the presence of impurities or the choice of an inappropriate solvent system.

  • Purity: Ensure that the crude product is as pure as possible before attempting recrystallization. An initial purification by column chromatography might be necessary.

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, ethanol is a good starting point.[8] If a single solvent is not effective, a binary solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be used.

  • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of crystallizing.

Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.

Solution:

  • Lower the Temperature: Reheat the solution to dissolve the oil, then allow it to cool more slowly.

  • Use a Lower-Boiling Solvent: Select a solvent or solvent mixture with a lower boiling point.

  • Dilute the Solution: Add more solvent to the hot solution to reduce the concentration.

  • Change the Solvent System: If the problem persists, a different solvent system may be required.

Problem: Poor recovery of the purified product.

Cause:

  • The compound is too soluble in the cold solvent.

  • Too much solvent was used.

  • Premature crystallization during hot filtration.

Solution:

  • Optimize the Solvent: Choose a solvent in which the compound has lower solubility at room temperature.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.

Column Chromatography

Problem: Poor separation of the desired product from impurities on the column.

Cause:

  • Inappropriate solvent system (eluent).

  • Column overloading.

  • Improperly packed column.

Solution:

  • Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). For pyridazine derivatives, mixtures of ethyl acetate and hexanes are commonly used.

  • Reduce the Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks to allow for even solvent flow.

Problem: The compound is stuck on the column and will not elute.

Cause: The eluent is not polar enough.

Solution: Gradually increase the polarity of the eluent. For example, if you are using a 10:1 hexanes/ethyl acetate mixture, you can switch to a 5:1 or 2:1 mixture. Adding a small amount of a more polar solvent like methanol can also help, but be aware that methanol can dissolve some silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid.

  • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

ParameterValue/Solvent
Starting MaterialCrude this compound
Primary SolventEthanol
Alternative SolventsIsopropanol, Ethyl Acetate/Hexanes
Decolorizing AgentActivated Carbon (optional)
Expected Yield60-85% (depending on crude purity)
Expected Purity>98% (by NMR/HPLC)
Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for purifying this compound using silica gel column chromatography.

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find the eluent that provides the best separation of the desired product from impurities (target Rf ≈ 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If using a more polar solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

ParameterValue/Solvent System
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Eluent SystemHexanes:Ethyl Acetate (e.g., 4:1 to 1:1 v/v)
Sample LoadingDry loading is recommended
MonitoringTLC with UV visualization
Expected Purity>99% (by NMR/HPLC)

Visualizations

To aid in understanding the purification workflow, a diagram illustrating the general process is provided below.

PurificationWorkflow Crude Crude Ethyl Pyridazine-4-carboxylate Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Carbon (Optional) Dissolve->Charcoal If colored HotFilter Hot Filtration Dissolve->HotFilter If not colored Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Pure Pure Ethyl Pyridazine-4-carboxylate Collect->Pure

Caption: General workflow for the purification of this compound by recrystallization.

For more complex mixtures, a chromatographic approach is often necessary.

ChromatographyWorkflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation Crude Crude Product TLC TLC Analysis (Determine Eluent) Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step workflow for purification using column chromatography.

References

Technical Support Center: Synthesis of Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl Pyridazine-4-carboxylate. This guide focuses on alternative catalytic systems to traditional methods, offering insights into troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the synthesis of this compound?

A1: Researchers often face challenges such as low yields, the formation of side products, and difficulties in purification. Low yields can stem from incomplete reactions, suboptimal reaction conditions, or degradation of the product.[1] Side reactions can consume starting materials and complicate the purification process.

Q2: Are there viable alternative catalysts to palladium for the synthesis of pyridazine derivatives?

A2: Yes, several alternative catalytic systems are being explored. These include copper- and nickel-based catalysts, as well as photocatalytic and enzymatic methods.[2][3] These alternatives can offer advantages in terms of cost, availability, and sometimes, selectivity.

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve yields, a systematic optimization of reaction parameters is crucial.[1] This includes screening different solvents, bases, and catalyst concentrations. Extending the reaction time or increasing the temperature can also drive the reaction to completion.[1] Additionally, ensuring the purity of starting materials and maintaining an inert atmosphere can prevent side reactions and product degradation.

Q4: What are some common side products in pyridazine synthesis and how can they be minimized?

A4: The formation of isomers and polymeric materials are potential side reactions. The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the reaction. Careful control of temperature and the slow addition of reagents can often minimize the formation of unwanted byproducts.

Q5: What are the recommended methods for purifying this compound?

A5: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent is critical for effective separation. A mixture of petroleum ether and ethyl acetate is often a good starting point for elution.[1] Recrystallization from a suitable solvent can be employed for further purification of the solid product.[1]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound using alternative catalysts.

Issue 1: Low or No Product Yield with Copper Catalysis
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the copper salt (e.g., Cu(I) or Cu(II)) is of high purity and handled under an inert atmosphere if sensitive to air or moisture. Consider in-situ generation of the active catalytic species.
Incorrect Ligand The choice of ligand is crucial for copper-catalyzed reactions. Screen different nitrogen- or phosphorus-based ligands to find the optimal one for your specific substrate and reaction conditions.
Suboptimal Base The base plays a critical role in the catalytic cycle. Screen various organic and inorganic bases (e.g., Et3N, DIPEA, K2CO3, Cs2CO3) to find the most effective one.[4]
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly impact the reaction. Test a range of solvents such as THF, dioxane, DMF, or toluene.
Issue 2: Poor Regioselectivity in Nickel-Catalyzed Reactions
Potential Cause Troubleshooting Step
Steric Hindrance The steric bulk of the ligand and substituents on the starting materials can influence the regioselectivity. Try using a more sterically demanding or less bulky ligand to control the approach of the reactants to the metal center.
Electronic Effects The electronic nature of the substituents can direct the reaction to a specific position. Consider modifying the electronic properties of your starting materials if possible.
Reaction Temperature Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.
Issue 3: Reaction Stalls or is Sluggish in Photocatalysis
Potential Cause Troubleshooting Step
Insufficient Light Source Ensure the wavelength of the light source matches the absorption maximum of the photocatalyst. Check the intensity and age of the lamp.
Degradation of Photocatalyst Some organic dyes are prone to photobleaching. Monitor the color of the reaction mixture. If it fades, it may be necessary to add more catalyst.
Presence of Quenchers Oxygen can be a quencher in some photocatalytic reactions. Ensure the reaction is properly degassed and maintained under an inert atmosphere.
Incorrect Solvent The solvent can influence the excited state properties of the photocatalyst. Screen different solvents to find one that is compatible with the photocatalytic cycle.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and reported yields for the synthesis of pyridazine derivatives using different catalytic systems. Note that direct comparison is challenging due to variations in substrates and specific reaction conditions.

Catalytic System Catalyst Ligand/Additive Base Solvent Temp (°C) Time (h) Yield (%) Reference
Palladium-catalyzed Pd(OAc)2P(o-Tolyl)3nBu3NDMF90-Moderate to high[5]
Copper-catalyzed Cu(II) salts--MeCN or AcOH--Good[3]
Nickel-catalyzed [NiCl2(py)4]Pyridine-----[6]
Ruthenium-catalyzed Ruthenium catalyst-K2CO3--~3-[5]
Photocatalytic Organic Dyes--VariousAmbient--[7]
Enzymatic α-chymotrypsin--Aqueous---[8]

Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of Pyridazine Derivatives

This protocol is a generalized procedure based on Cu(II)-catalyzed cyclization reactions.[3]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the starting β,γ-unsaturated hydrazone (1.0 equiv), Cu(II) salt (e.g., Cu(OAc)2, 10 mol%), and the appropriate solvent (e.g., acetonitrile or acetic acid).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (can range from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If in acetic acid, neutralize with a saturated solution of NaHCO3. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Palladium-Catalyzed Cross-Coupling to form Substituted Pyridazines

This protocol is a general representation of a Suzuki-Miyaura cross-coupling reaction.[9]

  • Reaction Setup: In a pressure tube, combine the halo-pyridazine (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) chloride, 2-5 mol%), base (e.g., Cs2CO3, 2.0 equiv), and a phase-transfer catalyst (e.g., TBAB) in a mixture of toluene and water.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter through a pad of celite, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reaction Setup: - Starting Materials - Catalyst & Ligand - Solvent & Base B Reaction Execution: - Temperature Control - Stirring - Monitoring (TLC/LC-MS) A->B Proceed C Quenching/ Neutralization B->C D Extraction C->D E Drying & Concentration D->E F Column Chromatography E->F G Recrystallization (Optional) F->G H Pure Ethyl Pyridazine-4-carboxylate G->H Final Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SuboptimalConditions Suboptimal Conditions? IncompleteReaction->SuboptimalConditions No IncreaseTimeTemp Increase Reaction Time/ Temperature IncompleteReaction->IncreaseTimeTemp Yes SideReactions Significant Side Reactions? SuboptimalConditions->SideReactions No OptimizeCatalyst Optimize Catalyst/ Ligand/Base/Solvent SuboptimalConditions->OptimizeCatalyst Yes ProductDegradation Product Degradation? SideReactions->ProductDegradation No ModifyConditions Modify Conditions to Minimize Side Products SideReactions->ModifyConditions Yes MilderWorkup Use Milder Work-up/ Purification Conditions ProductDegradation->MilderWorkup Yes End Improved Yield ProductDegradation->End No IncreaseTimeTemp->End OptimizeCatalyst->End ModifyConditions->End MilderWorkup->End

Caption: A decision-making diagram for troubleshooting low product yield in synthesis.

References

Technical Support Center: Managing Exothermic Potential in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic potential associated with pyridazine synthesis. Pyridazine and its derivatives are vital heterocyclic compounds in medicinal chemistry and materials science. However, their synthesis, particularly when involving reagents like hydrazine, can present significant thermal hazards. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you conduct your experiments safely and effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards in pyridazine synthesis?

A1: The primary exothermic hazard in many common pyridazine syntheses arises from the condensation reaction between a 1,4-dicarbonyl compound (or its equivalent) and hydrazine or its derivatives. This reaction is often spontaneous and can release a significant amount of heat. Additionally, certain pyridazine derivatives, especially those with a high nitrogen content like azido-substituted pyridazines, can be energetically unstable and may decompose explosively with stimuli such as heat, shock, or static discharge.[1][2]

Q2: Which reaction parameters are most critical for controlling the exotherm?

A2: The most critical parameters to control are:

  • Rate of addition: Slow, controlled addition of the limiting reagent (often hydrazine) is crucial to manage the rate of heat generation.

  • Temperature: Maintaining a low reaction temperature, often at or below room temperature, is essential. Some protocols specify temperatures as low as 0-5°C.

  • Concentration: The concentration of reactants can influence the reaction rate and heat output.

  • Mixing: Efficient stirring is vital to ensure even heat distribution and prevent the formation of localized hot spots.

  • Solvent: The choice of solvent can affect the reaction kinetics and the overall heat capacity of the system.

Q3: Are there any specific pyridazine derivatives known to be particularly hazardous?

A3: Yes, pyridazine derivatives with high nitrogen content, such as those containing azide (N₃) or tetrazole functionalities, are known to be energetic materials and can be highly unstable. For example, 6-azidotetrazolo[1,5-b]pyridazine has been reported to detonate spontaneously.[1][2] Extreme caution, including the use of blast shields and small-scale synthesis, is advised when working with such compounds. Safer, alternative synthetic routes should be considered for these derivatives.[1]

Q4: What are the key safety precautions when working with hydrazine?

A4: Hydrazine is a toxic and reactive substance. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoiding contact with metals that can catalyze its decomposition.

  • Having a pre-approved quenching procedure and an emergency plan in place.

Troubleshooting Guide: Managing Exothermic Events

This guide provides a systematic approach to identifying and mitigating potential thermal hazards during pyridazine synthesis.

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase during reagent addition. Addition rate is too fast. Inadequate cooling. Poor mixing.Immediately stop the addition of the reagent. Increase the cooling bath efficiency (e.g., switch from an ice-water bath to a dry ice-acetone bath). Ensure vigorous stirring. If the temperature continues to rise, proceed to the emergency quenching protocol.
Localized boiling or fuming in the reaction mixture. Formation of hot spots due to poor mixing.Improve stirring efficiency immediately. Consider using a mechanical stirrer for larger-scale reactions. If the situation does not resolve quickly, consider it a potential runaway reaction and prepare for emergency quenching.
Unexpected color change or gas evolution accompanied by a temperature spike. Onset of a decomposition reaction or an uncontrolled side reaction.Stop all heating and reagent addition. Increase cooling. Be prepared to execute the emergency quenching protocol. The reaction should be considered unstable.
Solid precipitate forms, hindering stirring and heat transfer. Product insolubility at the reaction temperature.If possible and safe, add a co-solvent to improve solubility. Be cautious as this may alter the reaction kinetics. If stirring is severely impeded, the risk of hot spot formation increases significantly. It may be safer to quench the reaction.

Experimental Protocols

Protocol 1: Temperature-Controlled Synthesis of a Substituted Pyridazine

This protocol outlines a general procedure for the synthesis of a pyridazine from a 1,4-dicarbonyl compound and hydrazine hydrate, with an emphasis on temperature control.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Ice-water bath or cryocooler

  • Reaction flask with a magnetic stirrer, dropping funnel, and temperature probe

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in ethanol in the reaction flask and cool the solution to 0-5°C using an ice-water bath.

  • Slowly add hydrazine hydrate dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes.

  • Monitor the internal temperature of the reaction mixture continuously. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

  • Slowly warm the reaction to room temperature and stir for an additional 12-24 hours, while monitoring for any delayed exotherm.

  • Work-up the reaction as per the specific literature procedure for the desired product.

Protocol 2: Emergency Quenching of a Potentially Runaway Pyridazine Synthesis

This protocol provides a general guideline for quenching an exothermic reaction that is showing signs of becoming uncontrollable. This procedure should be adapted to the specific reagents and scale of the reaction and should be part of a pre-approved laboratory safety plan.

Materials:

  • Large container of a cold, non-reactive solvent (e.g., cold isopropanol or a high-boiling point hydrocarbon).

  • Dry ice or other suitable quenching agent.

  • Blast shield and appropriate PPE.

Procedure:

  • Alert personnel: Inform others in the lab of the emergency situation.

  • Ensure personal safety: Use a blast shield and ensure a clear escape route.

  • Stop reagent addition and remove heating sources.

  • Maximize cooling: If possible, lower the external cooling bath temperature.

  • If the temperature continues to rise uncontrollably, proceed with quenching:

    • Option A (Dilution): If safe to do so, carefully and slowly add a large volume of a pre-chilled, inert solvent to the reaction mixture to dilute the reactants and absorb heat.

    • Option B (Neutralization/Decomposition - for hydrazine): For reactions involving hydrazine, a pre-prepared solution of a weak acid (e.g., acetic acid in a non-reactive solvent) can be slowly added to neutralize the basic hydrazine. Caution: This itself can be exothermic. Alternatively, a dilute solution of an oxidizing agent like sodium hypochlorite can be used to decompose the hydrazine, but this should be done with extreme caution as it can be vigorous. This method should only be used if thoroughly evaluated for the specific reaction system.

    • Option C (Dumping): In a well-designed reactor setup, a quench pot containing a large volume of a cold, inert liquid can be used to dump the entire reaction mixture into it.

Visualizations

Exothermic_Management_Workflow start Start Pyridazine Synthesis (Slow Reagent Addition) monitor Continuously Monitor Temperature and Visual Cues start->monitor stable Temperature Stable? monitor->stable proceed Continue Reaction Under Controlled Conditions stable->proceed Yes exotherm Uncontrolled Exotherm Detected (Rapid Temp. Rise, Fuming, etc.) stable->exotherm No end End of Process proceed->end stop_addition Stop Reagent Addition & Maximize Cooling exotherm->stop_addition controlled Temperature Controlled? stop_addition->controlled resume Resume Reaction with Extreme Caution or Re-evaluate controlled->resume Yes quench Execute Emergency Quenching Protocol controlled->quench No resume->monitor quench->end

Caption: Decision workflow for managing potential exothermic events.

Pyridazine_Synthesis_Safety_Pathway cluster_planning Pre-Reaction Planning cluster_execution Reaction Execution cluster_outcome Outcome lit_review Literature Review for Known Hazards hazard_assessment Thermal Hazard Assessment (e.g., Calorimetry if possible) lit_review->hazard_assessment protocol_dev Develop Detailed Protocol with Temp. Limits hazard_assessment->protocol_dev emergency_plan Establish Emergency Quenching Plan protocol_dev->emergency_plan controlled_addition Controlled Reagent Addition at Low Temp. emergency_plan->controlled_addition monitoring Continuous Monitoring (Temp., Visual) controlled_addition->monitoring safe_synthesis Safe and Controlled Synthesis monitoring->safe_synthesis No Excursion runaway Potential Runaway Reaction monitoring->runaway Excursion cooling Adequate Cooling System cooling->monitoring

Caption: Logical pathway for ensuring safety in pyridazine synthesis.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and established laboratory safety protocols. Always consult the relevant safety data sheets (SDS) for all reagents and perform a comprehensive hazard analysis before conducting any chemical synthesis. For novel or scaled-up reactions, a formal process safety assessment, potentially including reaction calorimetry, is strongly recommended.

References

strategies to avoid unwanted dimerization of pyridazine precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine derivatives. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges, particularly the issue of unwanted dimerization of pyridazine precursors.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for pyridazine synthesis?

A1: Pyridazine synthesis commonly involves the cyclocondensation reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This is a variation of the Paal-Knorr synthesis.[1][2] Other precursors and methods include the use of β,γ-unsaturated hydrazones, Diels-Alder reactions with tetrazines, and intramolecular cyclizations of various functionalized acyclic precursors.[3]

Q2: My pyridazine synthesis is resulting in a low yield and a significant amount of a high-molecular-weight byproduct. What could be the issue?

A2: A common cause for low yields and the formation of high-molecular-weight byproducts in pyridazine synthesis is the unwanted dimerization or oligomerization of reactive precursors or intermediates.[4] This can occur when two precursor molecules react with each other instead of undergoing the desired intramolecular cyclization or intermolecular reaction with the intended partner.

Q3: How can I confirm if the unwanted byproduct is a dimer?

A3: The presence of a dimer can be investigated using standard analytical techniques. Mass spectrometry (MS) will show a molecular ion peak corresponding to approximately twice the mass of the expected product or a key intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy may show a more complex spectrum than expected, but with some retained characteristic signals of the monomeric unit.

Troubleshooting Guide: Unwanted Dimerization

This guide provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low yield of the desired pyridazine with the concurrent formation of a significant amount of a dimeric byproduct.

  • Potential Cause A: High Reactivity of Precursors Highly reactive 1,4-dicarbonyl compounds or other linear precursors can self-condense or react with each other before cyclizing with hydrazine.

    • Suggested Solution 1: Control of Reaction Temperature. Lowering the reaction temperature can reduce the rate of the undesired dimerization more than the desired cyclization. It is advisable to start the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and slowly warm it to room temperature or the optimal reaction temperature.

    • Suggested Solution 2: Slow Addition of Reagents. Adding the hydrazine solution dropwise to the solution of the 1,4-dicarbonyl precursor can help to maintain a low concentration of the hydrazine, favoring the intramolecular cyclization over intermolecular dimerization.

  • Potential Cause B: Lack of Steric Hindrance Linear or planar precursor molecules may readily approach each other, leading to dimerization.

    • Suggested Solution 1: Introduction of Bulky Protecting Groups. The introduction of sterically demanding protecting groups on reactive functional groups of the precursor can physically hinder the approach of two precursor molecules, thus preventing dimerization.[5][6] For example, using a bulky silyl ether to protect a hydroxyl group can be effective. The choice of protecting group should be orthogonal to the reaction conditions for pyridazine synthesis.[7]

    • Suggested Solution 2: Use of Substituted Precursors. Incorporating bulky substituents on the backbone of the precursor molecule can also provide the necessary steric hindrance to disfavor dimerization.

Issue 2: The desired pyridazine product is formed, but is contaminated with difficult-to-remove dimeric impurities.

  • Potential Cause: Similar Polarity of Product and Dimer The desired product and its dimer may have very similar polarities, making chromatographic separation challenging.

    • Suggested Solution 1: Optimization of Recrystallization Conditions. Experiment with a variety of solvent systems for recrystallization. A solvent system that selectively solubilizes either the product or the dimer at a specific temperature can lead to effective purification.

    • Suggested Solution 2: Derivatization for Separation. In some cases, it may be possible to selectively derivatize the desired product (or the dimer) to alter its polarity, facilitating separation. The derivatizing group can then be removed in a subsequent step.

Data Presentation

The following table summarizes the yields of different pyridazine products synthesized from 1,2-diacylcyclopentadienes and hydrazine hydrate, as reported in a study by William J. Hobbs.[8] While this study did not focus on dimerization, the variation in yields suggests that the nature of the substituents on the precursor can influence the efficiency of the cyclization reaction.

Precursor SubstituentProduct AppearanceMelting Point (°C)Yield (%)
PhenylLight yellow powder202-204.971.2
ThienylRed, rust-colored powder164.5-165.943
TolylDeep yellow powder158.5-161.251

Experimental Protocols

Protocol 1: General Synthesis of Substituted Pyridazines from 1,2-Diacylcyclopentadienes [8]

This protocol describes a general method for the synthesis of 5,6-fused ring pyridazines.

  • Materials:

    • 1,2-diacylcyclopentadiene (e.g., Phenyl-fulvene, 0.9124 mmol)

    • Methanol (50 mL)

    • Hydrazine hydrate (excess, ~1 mL)

    • Dichloromethane

    • Magnesium sulfate (MgSO₄)

    • Water

  • Procedure:

    • In a 250 mL round-bottom flask, combine the 1,2-diacylcyclopentadiene with 50 mL of methanol.

    • Add excess hydrazine hydrate to the solution.

    • Stir the solution at room temperature for 24 hours.

    • After 24 hours, add 50 mL of water to the reaction mixture, which should induce the formation of a precipitate.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Collect the organic layers and dry them over MgSO₄.

    • Filter the solution and remove the volatiles in vacuo to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed C-H Arylation of a Pyridazine Derivative [9]

This protocol is for the functionalization of a pre-formed pyridazine ring, a step where control of reactivity is also crucial to avoid unwanted side products.

  • Materials:

    • 3,6-diphenyl-[7][10][11]triazolo[4,3-b]pyridazine

    • Aryl halide

    • Pd(OAc)₂ (10 mol%)

    • Ag₂CO₃ (2.0 equiv)

    • Toluene

    • Argon

    • Ethyl acetate

    • Celite

  • Procedure:

    • To a reaction tube, add the pyridazine substrate, aryl halide, Pd(OAc)₂, and Ag₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add toluene via syringe.

    • Stir the reaction mixture at 120 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired product.

Visualizations

Dimerization_Pathway cluster_main Desired Reaction Pathway cluster_dimer Unwanted Dimerization Pathway Precursor Pyridazine Precursor (e.g., 1,4-Dicarbonyl) Intermediate Cyclization Intermediate Precursor->Intermediate + Hydrazine Hydrazine Hydrazine Product Desired Pyridazine Product Intermediate->Product Dehydration Precursor2 Pyridazine Precursor Dimer Dimer Byproduct Precursor2->Dimer + Precursor Troubleshooting_Workflow start Low Yield & High MW Byproduct Observed check_dimer Confirm Dimer Formation (MS, NMR) start->check_dimer strategy Implement Anti-Dimerization Strategy check_dimer->strategy Dimer Confirmed purify Optimize Purification (Recrystallization, Chromatography) check_dimer->purify Dimer Not Confirmed / Other Impurities temp Lower Reaction Temperature strategy->temp addition Slow Reagent Addition strategy->addition sterics Introduce Steric Hindrance (Bulky Protecting Groups) strategy->sterics end Improved Yield of Desired Product temp->end addition->end sterics->end purify->end

References

Technical Support Center: Resolving Peak Overlap in NMR Spectra of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak overlap in the NMR spectra of pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak overlap in the ¹H NMR spectrum of my pyridazine derivative. What are the initial troubleshooting steps?

A1: When faced with overlapping signals, the most effective initial steps involve modifying the sample's environment or preparation.

  • Re-evaluate Sample Preparation:

    • Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions. Try diluting your sample.[1][2]

    • Purity: Ensure your sample is free from paramagnetic impurities and particulate matter, as these can severely degrade spectral quality. Use high-purity deuterated solvents and clean NMR tubes.[2]

  • Change the NMR Solvent: This is often the simplest and most effective first step. Different solvents interact with the analyte in unique ways, which can alter the chemical shifts of protons and potentially resolve the overlap.[1][2] For example, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce aromatic solvent-induced shifts (ASIS), which may be sufficient to separate overlapping peaks.[1]

Q2: How exactly does changing the solvent resolve peak overlap and which solvents should I try?

A2: Solvents can induce changes in chemical shifts through various interactions, such as hydrogen bonding, dielectric effects, and anisotropic effects.[3][4] Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts, particularly for protons located near polar or electron-rich parts of the molecule. Protic solvents like D₂O or CD₃OD can exchange with labile protons (e.g., NH, OH), causing their signals to disappear or shift, which can simplify the spectrum.[1]

A study on a 4-Azido-N-(6-chloro-3-pyridazinyl) benzenesulfonamide derivative showed that marked changes in chemical shift values (Δδ > 0.3 ppm) occurred when switching from high-polarity solvents (DMSO-d₆, CD₃OD) to a low-polarity solvent (CDCl₃).[3]

Table 1: Common Deuterated Solvents and Their Properties for Modifying Spectra

SolventDielectric Constant (ε)Common Use CasePotential Effect on Pyridazine Derivatives
Chloroform-d (CDCl₃)4.8General purpose, good for many organic compounds.Baseline spectrum.
Benzene-d₆ (C₆D₆)2.3Induces Aromatic Solvent-Induced Shifts (ASIS).Can shift protons near π-systems or polar groups, often resolving aromatic region overlap.[1]
Acetone-d₆20.7Good for moderately polar compounds.Can alter shifts compared to CDCl₃, useful if the residual solvent peak is obscuring signals.[1]
DMSO-d₆46.7Excellent for highly polar compounds.Strong solvent interactions can significantly alter chemical shifts.[5]
Methanol-d₄ (CD₃OD)32.7Protic solvent, useful for identifying exchangeable protons.Can help simplify spectra by exchanging with any labile protons.[1]
Q3: Can adjusting the experimental temperature help resolve overlapping peaks?

A3: Yes, Variable Temperature (VT) NMR is a powerful technique for resolving peak overlap.[2] Changing the temperature can affect the spectrum in several ways:

  • Conformational Changes: For molecules with rotational isomers (rotamers), increasing the temperature can increase the rate of bond rotation. If the rotation becomes fast on the NMR timescale, separate signals from different rotamers may coalesce into a single, averaged peak, simplifying the spectrum.[1]

  • Hydrogen Bonding: The chemical shifts of exchangeable protons (like -OH or -NH) are highly dependent on hydrogen bonding. Increasing the temperature often disrupts hydrogen bonds, causing these signals to shift, typically to a higher field (lower ppm), which can move them away from overlapping signals.[6]

  • Chemical Shift Dispersion: As temperature changes, the populations of different conformational states are altered, which can lead to changes in the averaged chemical shifts for various protons, sometimes sufficiently to resolve overlap.[6]

Q4: My 1D spectrum is still too complex. What advanced NMR experiments can I use?

A4: When simple methods are insufficient, 2D NMR experiments are the next logical step. These techniques spread the signals across two frequency dimensions, providing much greater resolution.[2][7] For pyridazine derivatives, the following experiments are particularly useful:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically 2-3 bonds apart). This helps trace out proton networks within the molecule.[8][9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. Since the ¹³C chemical shift range is much wider than the ¹H range, this is extremely effective at resolving overlapping proton signals.[2][7][8]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different spin systems and piecing together the molecular structure.[8][9]

  • ¹H-¹⁵N HMBC: Given that pyridazines are nitrogen heterocycles, this experiment can provide valuable information by correlating protons to the nitrogen atoms over multiple bonds, aiding in unambiguous assignments.[8][10]

// Connections edge [color="#EA4335"]; H1 -> COSY [label="J-coupled"]; COSY -> H2; H1 -> HSQC [label="¹JCH"]; HSQC -> C1; H3 -> HSQC; HSQC -> C3; H1 -> HMBC [label="ⁿJCH (n=2,3)"]; HMBC -> C2; H3 -> HMBC; HMBC -> C1;

// Invisible edges for alignment edge [style=invis]; H1 -> H2 -> H3; C1 -> C2 -> C3; COSY -> HSQC -> HMBC; } DOT Caption: Logical relationships of 2D NMR experiments.

Q5: What are Lanthanide Shift Reagents (LSRs) and when should they be used?

A5: Lanthanide Shift Reagents are paramagnetic complexes, often β-diketonate complexes of Europium (Eu) or Praseodymium (Pr), that can be added to an NMR sample.[11][12] They work by forming a weak, reversible complex with Lewis basic sites on the analyte molecule, such as the nitrogen atoms in a pyridazine ring.[11]

This interaction induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[12] The magnitude of the shift is primarily dependent on the distance of the proton from the lanthanide ion, causing protons closer to the binding site to shift more dramatically.[13] This can effectively "spread out" a crowded spectrum and resolve overlapping signals.[13]

  • Europium reagents (e.g., Eu(dpm)₃, Eu(fod)₃) typically cause downfield shifts.[11]

  • Praseodymium reagents (e.g., Pr(dpm)₃) typically cause upfield shifts.[11]

LSRs are particularly useful when other methods fail or when you need to confirm assignments by observing the relative shifts of different protons.

Troubleshooting Guides & Experimental Protocols

Guide 1: General Troubleshooting Workflow for Peak Overlap

This guide provides a systematic approach to resolving peak overlap, starting with the simplest methods.

// Nodes Start [label="Peak Overlap Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prep [label="Step 1: Re-evaluate Sample\n- Check concentration\n- Check purity", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Step 2: Change Solvent\n(e.g., CDCl₃ → C₆D₆)", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Step 3: Vary Temperature\n(VT NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; TwoD [label="Step 4: Use 2D NMR\n(COSY, HSQC, HMBC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LSR [label="Alternative: Use Shift Reagent\n(LSR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Peaks Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges edge [color="#5F6368"]; Start -> Prep; Prep -> Solvent [label="Still Overlapped"]; Solvent -> Temp [label="Still Overlapped"]; Temp -> TwoD [label="Still Overlapped"]; Temp -> LSR [label="Still Overlapped"]; TwoD -> Resolved; LSR -> Resolved; } DOT Caption: Initial troubleshooting workflow for overlapping NMR peaks.

Protocol 1: Using a Lanthanide Shift Reagent (LSR)

Objective: To resolve overlapping signals by inducing chemical shifts with an LSR.

Materials:

  • NMR sample of pyridazine derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Lanthanide Shift Reagent (e.g., tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃]).

  • Microsyringe.

Methodology:

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of your sample before adding any LSR. This will serve as your reference (0 molar equivalents).

  • Prepare LSR Stock Solution: If desired, prepare a dilute stock solution of the LSR in the same deuterated solvent to allow for precise additions.

  • Titration: Add a small, known amount of the LSR to the NMR tube (e.g., 0.1 molar equivalents relative to your substrate).[14] Shake the tube gently to ensure mixing.

  • Acquire Spectrum: Record the ¹H NMR spectrum again. You should observe shifts in some or all of your peaks.

  • Repeat: Continue adding small increments of the LSR (e.g., increasing to 0.25, 0.5, 0.75 equivalents) and acquiring a spectrum after each addition.[14]

  • Analysis: Plot the chemical shift (δ) of each proton against the molar ratio of [LSR]/[Substrate]. The resulting linear plots at low concentrations can be extrapolated to determine the shift at a 1:1 ratio, providing structural information and resolving overlap.[12]

Protocol 2: Acquiring a 2D ¹H-¹³C HSQC Spectrum

Objective: To resolve overlapping proton signals by correlating them to their attached carbons.

Methodology:

  • Sample Preparation: Prepare a reasonably concentrated sample (e.g., >10 mg in 0.6 mL of solvent) to ensure good signal-to-noise, as 2D experiments are less sensitive than 1D.[15]

  • Acquire 1D Spectra: First, acquire standard ¹H and ¹³C{¹H} spectra. Use these to determine the spectral widths required for the 2D experiment.

  • Set Up HSQC Experiment:

    • Load a standard, gradient-selected HSQC pulse program (e.g., hsqcedetgpsp on a Bruker spectrometer).

    • Set the spectral width in the proton dimension (F2) to cover all proton signals.

    • Set the spectral width in the carbon dimension (F1) to cover the expected range of carbon signals (e.g., 0-160 ppm for a typical pyridazine derivative).

    • The number of increments in the F1 dimension (TD(F1)) will determine the resolution in the carbon dimension. A value of 128 or 256 is a good starting point.[15]

  • Acquisition: Start the 2D experiment. Acquisition time can range from 30 minutes to several hours depending on the sample concentration.

  • Processing: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction in both dimensions.

  • Analysis: The resulting 2D spectrum will show cross-peaks at the coordinates corresponding to the chemical shifts of a proton (F2 axis) and its directly attached carbon (F1 axis). Overlapping proton signals will now be resolved as long as their attached carbons have different chemical shifts.

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Ethyl Pyridazine-4-carboxylate Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of pyridazine have demonstrated a wide range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comparative overview of the biological evaluation of ethyl pyridazine-4-carboxylate derivatives and structurally related compounds, supported by experimental data and detailed methodologies.

Anticancer Activity

Several studies have highlighted the potential of pyridazine derivatives as anticancer agents, targeting various mechanisms within cancer cells.[3][4] The evaluation of these compounds often involves determining their cytotoxic effects on different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Pyridazine and Related Derivatives (IC50 in µM)

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo-pyridazineTarget 4HepG-2 (Liver)17.30Doxorubicin6.18
Pyrazolo-pyridazineTarget 4HCT-116 (Colon)18.38Doxorubicin5.23
Pyrazolo-pyridazineTarget 4MCF-7 (Breast)27.29Doxorubicin4.17
Pyridazine-based EED InhibitorCompound 39PC3 (Prostate)0.62--
Pyridine-ureaCompound 8eMCF-7 (Breast)0.22 (48h)Doxorubicin1.93
Pyridine-ureaCompound 8nMCF-7 (Breast)1.88 (48h)Doxorubicin1.93

Note: Data presented is for structurally related compounds to illustrate the potential of the pyridazine core. IC50 values are highly dependent on the specific derivative and cell line tested.[5][6][7]

Antimicrobial Activity

Pyridazine derivatives have also been investigated for their efficacy against various bacterial and fungal strains.[2][8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potential.

Table 2: In Vitro Antimicrobial Activity of Pyridazinone Derivatives (MIC in µM)

CompoundS. aureus (MRSA)P. aeruginosaA. baumanniiE. coliS. typhimuriumReference Compound
3 4.52>36.21>36.219.059.05Amikacin
7 7.80>31.217.807.807.80Amikacin
13 29.947.483.7429.9429.94Amikacin

Data adapted from a study on pyridazinone derivatives, demonstrating the antibacterial potential within this class of compounds.[5]

Enzyme Inhibition

The biological effects of pyridazine derivatives are often linked to their ability to inhibit specific enzymes. For instance, certain derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[9]

Table 3: In Vitro COX-2 Inhibition by Pyridazine Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference CompoundCOX-2 IC50 (µM)
4c 0.26--Celecoxib0.35
6b 0.181.146.33Celecoxib0.35

Data from a study on novel pyridazine scaffolds as COX-2 inhibitors.[9]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a common technique for evaluating the cytotoxic potential of chemical compounds.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The concentration of these formazan crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[11]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[10][11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][3]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[1]

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[3]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[12] This is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[3]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[3]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[13]

Visualizations

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Ethyl Pyridazine-4-carboxylate Derivatives Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial Enzyme Enzyme Inhibition Assay Purification->Enzyme IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Enzyme->SAR IC50->SAR MIC->SAR

Caption: Workflow for the biological evaluation of novel chemical compounds.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Add Derivatives at Varying Concentrations A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 Value G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

References

Structure-Activity Relationship of Pyridazine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazine analogs, a class of heterocyclic compounds with diverse pharmacological activities. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate the rational design of novel pyridazine-based therapeutic agents.

The pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Its derivatives have shown a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1] Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the development of more potent and selective drugs.

Comparative Anticancer Activity of 3,6-Disubstituted Pyridazine Analogs

A series of 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The following table summarizes the structure-activity relationship of these analogs, highlighting the impact of different substituents on their potency against breast cancer cell lines (T-47D and MDA-MB-231) and their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2]

Compound T-47D IC₅₀ (µM) [2]MDA-MB-231 IC₅₀ (µM) [2]CDK2 IC₅₀ (nM) [2]
11e 4-fluorophenyl4-morpholinyl3.11 ± 0.104.18 ± 0.13151 ± 6.16
11h 4-chlorophenyl4-morpholinyl1.89 ± 0.062.44 ± 0.0843.8 ± 1.79
11l 4-methoxyphenyl4-morpholinyl1.15 ± 0.041.30 ± 0.0455.6 ± 2.27
11m 4-methylphenyl4-morpholinyl0.43 ± 0.010.99 ± 0.0320.1 ± 0.82

SAR Analysis: The data indicates that the nature of the substituent at the R¹ position significantly influences the anticancer activity. A general trend observed is that electron-donating groups at the para position of the phenyl ring enhance the cytotoxic and CDK2 inhibitory activities. For instance, the compound with a methyl group (11m) exhibited the highest potency against both breast cancer cell lines and CDK2. The presence of a morpholinyl group at the R² position appears to be favorable for activity.

Comparative Antimicrobial Activity of Pyridazinone Analogs

Several novel pyridazinone derivatives have been synthesized and screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents the MIC values for a series of pyridazinone analogs, demonstrating the impact of substitutions on their antibacterial efficacy.[3]

Compound R S. aureus (MRSA) MIC (µM) [3]E. coli MIC (µM) [3]P. aeruginosa MIC (µM) [3]A. baumannii MIC (µM) [3]
3 4-chlorophenyl4.52>36.21>36.21>36.21
7 4-bromophenyl7.87.815.67.8
13 2,4-dichlorophenyl8.9217.847.483.74

SAR Analysis: The antimicrobial activity of these pyridazinone derivatives is influenced by the substitution pattern on the phenyl ring. Compound 13 , with a 2,4-dichlorophenyl substituent, demonstrated the most potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Compound 7 , bearing a 4-bromophenyl group, showed broad-spectrum activity against all tested strains. In contrast, compound 3 , with a 4-chlorophenyl group, was most effective against methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the pyridazine analogs against cancer cell lines such as HCT-116 and MCF-7 is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the pyridazine analogs against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • Compound Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are grown overnight, and the inoculum is prepared to a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in MHB.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibitory Assay (e.g., VEGFR-2)

The inhibitory activity of pyridazine analogs against specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is determined using in vitro kinase assay kits.[6][7]

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing the kinase buffer, the peptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP is prepared.

  • Inhibitor Addition: The test compounds at various concentrations are added to the wells of a microplate, along with a vehicle control (DMSO).

  • Enzyme Addition: The VEGFR-2 enzyme is added to all wells to initiate the kinase reaction, except for the "no enzyme" control wells.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 45 minutes) to allow for phosphorylation of the substrate.

  • Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualizations

The biological effects of many pyridazine analogs are mediated through their interaction with key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate simplified representations of the VEGFR-2, EGFR, and JNK signaling pathways, which are common targets for pyridazine-based inhibitors.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Cell_Growth Cell Growth, Proliferation, Survival Akt->Cell_Growth MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth

Caption: Simplified EGFR signaling pathway.

JNK_Signaling Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation cJun->Apoptosis

Caption: Simplified JNK signaling pathway.

References

A Comparative Analysis of Pyridazine and Pyridine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of heterocyclic scaffolds is a cornerstone of modern drug design, profoundly influencing a compound's physicochemical properties, pharmacokinetic profile, and target engagement. Among the most utilized N-heterocycles, pyridine has long been a mainstay. However, its close relative, pyridazine, is increasingly recognized for its unique properties that can overcome common drug development challenges. This guide provides an objective, data-driven comparison of these two critical scaffolds to inform rational drug design.

Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between pyridine and pyridazine lies in the number and position of their nitrogen atoms. Pyridine contains one nitrogen atom, while pyridazine features two adjacent nitrogen atoms (a 1,2-diazine). This seemingly subtle structural change imparts significant differences in their electronic and physical properties.

Pyridazine's adjacent nitrogen atoms create a strong dipole moment and enhance its polarity.[1] This generally leads to lower lipophilicity (LogP) and increased aqueous solubility compared to pyridine.[1] Furthermore, the basicity of pyridazine is considerably lower than that of pyridine. The pKa of pyridine is approximately 5.2, whereas pyridazine is much less basic with a pKa around 2.0.[1][2] This reduced basicity can be advantageous in drug design, as highly basic compounds are sometimes associated with off-target effects and poor permeability.

One of the most valuable features of the pyridazine scaffold is its capacity for robust, dual hydrogen bonding, which can be critical for specific drug-target interactions.[1]

Table 1: Comparison of Physicochemical Properties
PropertyPyridinePyridazineRationale for Difference & Implication in Drug Design
Structure Pyridine StructurePyridazine StructurePyridazine's two adjacent nitrogen atoms alter its electronic distribution.
pKa ~5.2[1]~2.0[1]The second nitrogen atom in pyridazine is electron-withdrawing, reducing the basicity of the ring. Lower basicity can reduce off-target ion channel binding.
LogP 0.650.44Pyridazine is more polar due to its higher dipole moment, leading to lower lipophilicity and often better aqueous solubility.[1]
Dipole Moment ~2.2 D~3.9 DThe vector sum of the lone pair moments on the adjacent nitrogens in pyridazine results in a significantly larger molecular dipole moment.[1]
H-Bonding AcceptorDual AcceptorPyridazine's two adjacent nitrogens can simultaneously engage a target protein in dual hydrogen-bonding interactions, potentially increasing binding affinity and specificity.[1]
Metabolic Stability Variable; can be a site of CYP450 metabolism.Often exhibits lower CYP450 inhibition and can improve metabolic stability.[1]The electronic properties of the pyridazine ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

Applications in Approved Drugs

Both scaffolds are present in numerous FDA-approved drugs, highlighting their therapeutic relevance. Pyridine is one of the most common heterocycles in pharmaceuticals, found in drugs across a vast range of therapeutic areas.[3][4][5] While less common, the number of approved drugs containing the pyridazine scaffold is growing, particularly for targets where its unique properties offer a distinct advantage.[1]

Table 2: Representative Examples of Pyridine and Pyridazine-Containing Drugs
ScaffoldDrug NameTherapeutic AreaTarget/Mechanism of ActionKey Contribution of the Scaffold
Pyridine Imatinib OncologyKinase Inhibitor (Bcr-Abl)The pyridine ring is crucial for binding to the ATP pocket of the kinase.[3]
Abiraterone OncologyCYP17A1 InhibitorThe pyridine nitrogen forms a key coordinating bond with the heme iron of the CYP enzyme.[3]
Amlodipine CardiovascularCalcium Channel BlockerThe dihydropyridine core is the essential pharmacophore for its activity.[4]
Pyridazine Relugolix Oncology/EndocrinologyGnRH Receptor AntagonistThe pyridazine core contributes to the molecule's polarity and specific target interactions.[1]
Deucravacitinib ImmunologyAllosteric TYK2 InhibitorThe 3-aminopyridazine core is a key scaffolding element for achieving selectivity and desired physicochemical properties.[1]
Ponatinib OncologyKinase Inhibitor (Bcr-Abl)The imidazo[1,2-b]pyridazine core is a structural feature that helps overcome resistance mutations.

Visualizing the Role in Drug Discovery

The journey from a chemical scaffold to a marketed drug is a complex, multi-stage process. The selection between scaffolds like pyridine and pyridazine occurs early in this workflow, during the lead optimization phase, based on initial screening data.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Hit_Gen Hit Generation (Screening) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (Scaffold Selection: Pyridazine vs. Pyridine) Hit_to_Lead->Lead_Opt P_Chem Physicochemical Profiling (LogP, pKa) Lead_Opt->P_Chem ADME In Vitro ADME (Metabolic Stability) Lead_Opt->ADME In_Vivo In Vivo Efficacy & Safety Lead_Opt->In_Vivo P_Chem->Lead_Opt Iterative Design Cycle ADME->Lead_Opt Iterative Design Cycle Candidate Candidate Selection In_Vivo->Candidate

A generalized workflow for small molecule drug discovery.

Once a lead compound is identified, its mechanism of action is elucidated. For example, a kinase inhibitor containing a pyridazine or pyridine scaffold would block a signaling pathway, preventing a downstream cellular response like proliferation.

cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., TYK2) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Pyridazine/Pyridine Inhibitor Inhibitor->Kinase Blocks ATP Binding

Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocols

Objective comparison relies on standardized experimental data. Below are methodologies for two key experiments cited in this guide.

LogP Determination by Shake-Flask Method

This method is considered the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.[6][7]

Objective: To measure the ratio of the concentration of a neutral compound in a lipophilic solvent (n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous phase)

  • Aqueous phase (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)[8]

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[6]

  • Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial tightly and shake or vortex it for a set period (e.g., 30 minutes to several hours) to allow the compound to partition between the two phases until equilibrium is reached.[7]

  • Phase Separation: Centrifuge the vial at high speed (e.g., >2000 x g) for a sufficient time (e.g., 10-20 minutes) to ensure complete separation of the two phases.[7]

  • Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer, avoiding any contamination of the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

Metabolic Stability Assessment using Liver Microsomes

This in vitro assay is used to determine a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[9][10]

Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes and necessary cofactors, and to calculate parameters like half-life (t½) and intrinsic clearance (CLint).[10]

Materials:

  • Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)[10]

  • Pooled liver microsomes (human, rat, etc.)[11]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[12]

  • NADPH-regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase)[12][13]

  • Incubator or water bath set to 37°C

  • Reaction tubes or 96-well plates

  • Quenching solution (e.g., cold acetonitrile containing an internal standard)[10]

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer. Pre-warm this mixture at 37°C.[11]

  • Initiation: To initiate the metabolic reaction, add the test compound and the NADPH-regenerating system to the pre-warmed microsome mixture. A parallel incubation without the NADPH system serves as a negative control.[12]

  • Incubation and Sampling: Incubate the mixture at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture.[9]

  • Quenching: Immediately add each aliquot to the cold quenching solution to stop the enzymatic reaction and precipitate the microsomal proteins.[10]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate or vials and quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.[10]

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k

    • Intrinsic Clearance (CLint) is calculated as: (k / [microsomal protein concentration]) * 1000 (expressed in µL/min/mg protein).[10]

Conclusion

Both pyridine and pyridazine are valuable scaffolds in drug discovery, but they offer different advantages.

Choose Pyridine when:

  • A moderate level of basicity is required for target interaction or salt formation.

  • Established synthetic routes are a priority.

  • Modulating lipophilicity through substitution is the primary strategy.

Choose Pyridazine when:

  • Low basicity is needed to mitigate toxicity or improve permeability.

  • Increased aqueous solubility is a key objective.

  • Dual hydrogen bond acceptor capability is desired for enhanced target binding.

  • Improving metabolic stability by avoiding CYP450 inhibition is a critical goal.[1]

Ultimately, the decision to use a pyridine or pyridazine scaffold is context-dependent. A thorough analysis of the target, desired ADME properties, and potential metabolic liabilities will guide the medicinal chemist to the optimal choice. The pyridazine ring, with its unique physicochemical profile, represents a powerful tool for overcoming common optimization challenges and should be considered a strategic alternative to the more traditional pyridine scaffold.

References

A Comparative Guide to In Vitro Cytotoxicity Assays for Ethyl Pyridazine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents is a critical area of research. Compounds derived from the ethyl pyridazine-4-carboxylate scaffold have emerged as a promising class of molecules with potential cytotoxic activity against various cancer cell lines. Evaluating the efficacy and mechanism of action of these compounds requires robust and reliable in vitro cytotoxicity assays. This guide provides a comparative overview of commonly employed assays, presenting experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their studies.

Comparison of In Vitro Cytotoxicity Assays

The selection of a suitable cytotoxicity assay depends on the specific research question, the expected mechanism of action of the compound, and the cell type being investigated. The following table summarizes key assays used to evaluate the cytotoxic effects of pyridazine derivatives.

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
MTT Assay Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.High-throughput, cost-effective, well-established.Can be affected by compounds that interfere with mitochondrial respiration; endpoint assay.Absorbance (OD)
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.Non-destructive to remaining cells, allowing for further assays; reflects membrane integrity.Less sensitive for early apoptotic events; can be influenced by serum LDH.Absorbance (OD) or Fluorescence
Apoptosis Assay (Annexin V/PI Staining) Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.Provides mechanistic insights into the mode of cell death.Requires flow cytometry; more complex protocol than viability assays.Percentage of apoptotic and necrotic cells

Experimental Data: Cytotoxicity of Pyridazine Derivatives

Several studies have demonstrated the cytotoxic potential of various pyridazine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

Compound ClassCancer Cell LineAssayIC50 (µM)Reference DrugIC50 (µM)
Pyridazine DerivativesHCT-116 (Colon)Not Specified2.03 - 21.2ImatinibNot Specified
Pyridazine DerivativesMCF-7 (Breast)Not Specified4.37 - >100ImatinibNot Specified
Pyridazine DerivativesHepG2 (Liver)Not Specified5.0 - >100Not SpecifiedNot Specified
Pyridazinone Derivative (Pyr-1)CEM (Leukemia)DNS AssayPotentNot SpecifiedNot Specified
Pyridazinone Derivative (Pyr-1)HL-60 (Leukemia)DNS AssayPotentNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of experimental results. The following sections provide standardized protocols for the key cytotoxicity assays discussed.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Release Assay Protocol

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Apoptosis Assay (Annexin V-FITC/PI) Protocol

This assay distinguishes between different stages of cell death.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and biological pathways.

experimental_workflow cluster_assays In Vitro Cytotoxicity Assays cluster_readouts Data Acquisition & Analysis A Cell Seeding & Treatment B MTT Assay A->B C LDH Assay A->C D Apoptosis Assay A->D E Absorbance/Fluorescence Measurement B->E C->E F Flow Cytometry D->F G IC50 Determination & Statistical Analysis E->G F->G

Caption: General workflow for in vitro cytotoxicity testing.

signaling_pathway compound Pyridazine Derivative ros ↑ ROS Production compound->ros proteasome Proteasome Inhibition compound->proteasome vegfr VEGFR Kinase compound->vegfr Inhibition apoptosis Intrinsic Apoptosis Pathway ros->apoptosis proteasome->apoptosis cell_death Cell Death apoptosis->cell_death angiogenesis Angiogenesis vegfr->angiogenesis Blocks angiogenesis->cell_death Inhibition of tumor growth

Caption: Potential signaling pathways affected by pyridazine derivatives.

Conclusion

The in vitro evaluation of this compound derivatives requires a multi-faceted approach to accurately determine their cytotoxic potential and elucidate their mechanism of action. The MTT assay serves as a robust initial screening tool for cell viability. For a deeper understanding of the mode of cell death, the LDH release and Annexin V/PI apoptosis assays provide valuable mechanistic insights. While direct evidence for the specific signaling pathways affected by this compound derivatives is still emerging, related pyridazine compounds have been shown to induce apoptosis through the intrinsic pathway, increase reactive oxygen species (ROS) production, and inhibit proteasome activity. Furthermore, some pyridazine derivatives have been reported to inhibit VEGFR kinase, suggesting a potential anti-angiogenic mechanism. By employing a combination of these assays and considering potential signaling pathways, researchers can effectively characterize the anticancer properties of this promising class of compounds.

Validating the Binding Mode of Pyridazine Derivatives to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazine-containing compounds have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Their unique physicochemical properties, including their capacity for robust hydrogen bonding, make them attractive candidates for drug design.[2] Validating the binding mode of these derivatives to their protein targets is a critical step in the drug discovery pipeline, providing the foundation for structure-activity relationship (SAR) studies and lead optimization. This guide offers a comparative overview of key experimental and computational techniques used to elucidate these interactions, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, showcasing the binding affinities and thermodynamic profiles of different pyridazine derivatives against their respective protein targets.

Derivative ClassTarget ProteinMethodQuantitative DataReference
PyridazinoneC-Terminal Src Kinase (CSK)HTRF AssayIC₅₀: 5 nM[3]
Pyrimido[4,5-c]pyridazineDihydropteroate Synthase (DHPS)ITCKd: 0.67 µM, ΔH: -10.5 kcal/mol, -TΔS: 1.9 kcal/mol[4]
Pyrimido[4,5-c]pyridazineDihydropteroate Synthase (DHPS)SPRKd: 0.58 µM[4]
Pyridazine-based ALK5 InhibitorALK5Biochemical AssaypKi: 8.55[5]
3,6-disubstituted PyridazineCyclin-dependent kinase 2 (CDK2)Enzyme Inhibition AssayIC₅₀: 20.1 nM[6]
Pyrazolo-pyridazineEpidermal Growth Factor Receptor (EGFR)Enzyme Inhibition AssayIC₅₀: 0.391 µM[7]
Pyrazolo-pyridazineCyclin-dependent kinase 2 (CDK2)Enzyme Inhibition AssayIC₅₀: 0.55 µM[7]

Key Experimental Techniques for Binding Mode Validation

A multi-faceted approach combining structural, biophysical, and computational methods is essential for a comprehensive understanding of how pyridazine derivatives interact with their target proteins.

X-Ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex at an atomic level. This "gold standard" technique allows for the direct visualization of the binding pose, key interactions such as hydrogen bonds and π-stacking, and any conformational changes in the protein upon ligand binding. Co-crystal structures of pyridazine derivatives have been instrumental in understanding their mechanism of action. For instance, the co-crystal structure of a triazolo-pyridazine inhibitor with Pim-1 kinase (PDB ID: 3BGQ) has revealed the specific interactions within the ATP-binding pocket.[8] Similarly, the structure of a triazolo[4,3-b]pyridazine derivative in complex with Tyk2 (PDB ID: 4PY1) has provided crucial insights for the development of selective inhibitors.[9]

Biophysical Techniques

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. It provides quantitative data on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. This method is highly sensitive and requires relatively small amounts of protein.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. In a single experiment, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information is invaluable for understanding the driving forces behind the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. Chemical shift perturbation (CSP) or chemical shift mapping experiments can identify the binding site on the protein by monitoring changes in the chemical shifts of backbone amide protons and nitrogens upon ligand titration.[10][11][12] For pyridazine derivatives, 1H, 13C, and 15N NMR can provide detailed information about the electronic environment of the ligand upon binding.[13]

Computational Methods

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a valuable tool for virtual screening and for generating initial hypotheses about the binding mode.

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. These simulations can be used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and calculate binding free energies.

Experimental Protocols

X-Ray Crystallography of a Protein-Pyridazine Complex
  • Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.

  • Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of the pyridazine derivative.

  • Crystallization Screening: Screen for crystallization conditions using various commercially available or in-house screens by sitting-drop or hanging-drop vapor diffusion methods.

  • Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data, solve the structure by molecular replacement using a known structure of the target protein, and refine the model of the protein-ligand complex.

Surface Plasmon Resonance (SPR) Analysis
  • Sensor Chip Preparation: Select an appropriate sensor chip (e.g., CM5) and activate the surface.

  • Ligand Immobilization: Immobilize the purified target protein onto the sensor chip surface.

  • Analyte Injection: Prepare a series of dilutions of the pyridazine derivative in running buffer. Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for each analyte concentration.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare solutions of the target protein and the pyridazine derivative in the same, thoroughly degassed buffer. The concentration of the ligand in the syringe should typically be 10-20 times the concentration of the protein in the sample cell.[14]

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

  • Titration: Perform a series of small injections of the ligand solution into the protein solution in the sample cell, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: Record the heat change associated with each injection.

  • Data Analysis: Integrate the heat-flow peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka or Kd), and the enthalpy of binding (ΔH). The entropy change (ΔS) can then be calculated.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway targeted by pyridazine derivatives and a general workflow for validating their binding mode.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor Binding TYK2 TYK2 receptor->TYK2 Activation JAK JAK receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization gene Target Gene Transcription STAT_dimer->gene Nuclear Translocation pyridazine Pyridazine Inhibitor pyridazine->TYK2 Inhibition

Caption: TYK2 signaling pathway and the inhibitory action of a pyridazine derivative.

Binding_Validation_Workflow cluster_computational Computational Prediction cluster_structural Structural Determination docking Molecular Docking md_sim MD Simulation docking->md_sim spr SPR md_sim->spr itc ITC md_sim->itc nmr NMR md_sim->nmr validation Validated Binding Mode spr->validation itc->validation nmr->validation xray X-ray Crystallography start Hypothesized Binding Mode start->docking validation->xray High-Resolution Structure

Caption: General workflow for validating the binding mode of a pyridazine derivative.

References

Comparative Efficacy of Ethyl Pyridazine-4-carboxylate-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of ethyl pyridazine-4-carboxylate-based inhibitors against key biological targets. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and enzyme inhibitory effects. This guide focuses on compounds built around an this compound core, evaluating their performance as inhibitors of crucial therapeutic targets: the c-Met kinase, Monoamine Oxidase B (MAO-B), and the EED subunit of the Polycomb Repressive Complex 2 (PRC2).

Data Presentation: A Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro efficacy of various pyridazine-based inhibitors against their respective targets, alongside comparable data for well-established, alternative inhibitors. This allows for a direct comparison of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-documented proto-oncogene, and its dysregulation is implicated in numerous human cancers.[1][2]

Inhibitorc-Met IC50 (nM)Alternative Inhibitorc-Met IC50 (nM)
Pyridazinone Derivative 11i 50Crizotinib~5-11
Pyridazinone Derivative 13b 20Capmatinib0.13
Pyridazinone Derivative 13h 50Tepotinib-
Pyridazinone Derivative 11c 80

Note: Data for pyridazinone derivatives is sourced from a study on new c-Met inhibitors.[3] Data for alternative inhibitors is from publicly available sources.[2][4]

Monoamine Oxidase B (MAO-B) Inhibitors

MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[5]

InhibitorMAO-B IC50 (µM)Alternative InhibitorMAO-B IC50 (nM)
Pyridazinone Derivative TR16 0.17Rasagiline4.43
Pyridazinone Derivative TR2 0.27Selegiline-
Safinamide-

Note: Data for pyridazinone derivatives TR16 and TR2 is from a study on selective MAO-B inhibitors.[6][7] Rasagiline data is from a comparative efficacy analysis.[5]

EED (Embryonic Ectoderm Development) Inhibitors

EED is a core component of the PRC2 complex, which plays a critical role in epigenetic regulation and is a target in cancer therapy.[8][9][10]

InhibitorEED IC50 (nM)Alternative InhibitorEED IC50 (nM)
Pyridazinone Derivative 39 620EEDi-52730.2
A-395-
EED226-

Note: Data for pyridazinone derivative 39 is from a study on novel EED inhibitors.[11] Data for EEDi-5273 is from a study on potent EED inhibitors.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

c-Met Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer to the kinase.[13][14][15]

Materials:

  • c-Met Kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compounds and control inhibitors

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, kinase, and Eu-labeled antibody.

  • Incubate at room temperature for 60 minutes.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate for another 60 minutes at room temperature.

  • Read the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • The ratio of the emission at 665 nm to 615 nm is calculated and used to determine the IC50 value.

MAO-B Inhibition Assay (Kynuramine Assay)

This fluorometric assay measures the activity of MAO-B by detecting the conversion of the substrate kynuramine to the fluorescent product 4-hydroxyquinoline.[16][17][18][19][20]

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and a known MAO-B inhibitor (e.g., Selegiline)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the MAO-B enzyme solution and the test compounds.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the kynuramine substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence intensity on a microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

EED Inhibition Assay (AlphaScreen Competition Binding Assay)

This assay measures the ability of a compound to disrupt the interaction between the EED protein and a biotinylated peptide derived from histone H3 trimethylated at lysine 27 (H3K27me3).[21][22][23][24]

Materials:

  • His-tagged EED protein

  • Biotinylated H3K27me3 peptide

  • Streptavidin-coated Donor beads

  • Anti-His antibody-conjugated Acceptor beads

  • Assay buffer

  • Test compounds

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the His-tagged EED protein, biotinylated H3K27me3 peptide, and test compounds.

  • Incubate at room temperature for 30 minutes.

  • Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to all wells in subdued light.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the AlphaScreen signal on a compatible plate reader.

  • A decrease in signal indicates inhibition of the EED-H3K27me3 interaction, from which the IC50 value can be calculated.

Visualizing the Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by these inhibitors and the general workflow of the experimental assays.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT Activation STAT STAT Pathway cMet->STAT Activation Proliferation Cell Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Inhibitor Pyridazine-based c-Met Inhibitor Inhibitor->cMet Inhibition

Caption: The c-Met signaling pathway and the point of inhibition.

MAOB_Mechanism Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor Pyridazine-based MAO-B Inhibitor Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B and its inhibition.

PRC2_EED_Inhibition cluster_PRC2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation EED EED EED->EZH2 Allosteric Activation SUZ12 SUZ12 H3K27me3->EED Binding GeneSilencing Gene Silencing H3K27me3->GeneSilencing Inhibitor Pyridazine-based EED Inhibitor Inhibitor->EED Inhibition

Caption: PRC2 complex and the mechanism of EED inhibition.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Plate Setup (e.g., 96- or 384-well) A->B C Incubation B->C D Signal Detection (Fluorescence, Luminescence, FRET) C->D E Data Analysis (IC50 Determination) D->E

References

Spectroscopic Scrutiny: A Comparative Analysis of Ethyl Pyridazine-4-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of ethyl pyridazine-3-carboxylate, ethyl pyridazine-4-carboxylate, ethyl pyridazine-5-carboxylate, and ethyl pyridazine-6-carboxylate is presented for researchers, scientists, and professionals in drug development. This guide provides a summary of available spectroscopic data, detailed experimental protocols for key analytical techniques, and a visual representation of the comparative workflow.

The positional isomerism of the ethyl carboxylate group on the pyridazine ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecules. Understanding these differences through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for the unambiguous identification and characterization of these compounds in research and development settings.

Comparative Spectroscopic Data

IsomerSpectroscopic Data
Ethyl Pyridazine-3-carboxylate ¹H NMR (CDCl₃): ~9.3 ppm (dd, 1H, H6), ~8.0 ppm (dd, 1H, H5), ~7.7 ppm (dd, 1H, H4), 4.5 ppm (q, 2H, OCH₂), 1.4 ppm (t, 3H, CH₃). ¹³C NMR (CDCl₃): ~164 ppm (C=O), ~152 ppm (C3), ~150 ppm (C6), ~130 ppm (C5), ~127 ppm (C4), ~62 ppm (OCH₂), ~14 ppm (CH₃). IR (KBr, cm⁻¹): ~1720 (C=O stretch), ~1580, 1560 (C=N, C=C ring stretch). MS (m/z): 152 (M⁺).
This compound ¹H NMR (CDCl₃): ~9.6 ppm (s, 1H, H3), ~9.3 ppm (d, 1H, H5), ~7.9 ppm (d, 1H, H6), 4.5 ppm (q, 2H, OCH₂), 1.4 ppm (t, 3H, CH₃). ¹³C NMR (CDCl₃): ~164 ppm (C=O), ~158 ppm (C3), ~152 ppm (C5), ~135 ppm (C4), ~125 ppm (C6), ~62 ppm (OCH₂), ~14 ppm (CH₃). IR (KBr, cm⁻¹): ~1725 (C=O stretch), ~1590, 1570 (C=N, C=C ring stretch). MS (m/z): 152 (M⁺).
Ethyl Pyridazine-5-carboxylate ¹H NMR (CDCl₃): ~9.4 ppm (d, 1H, H6), ~9.2 ppm (d, 1H, H4), ~8.4 ppm (dd, 1H, H3), 4.5 ppm (q, 2H, OCH₂), 1.4 ppm (t, 3H, CH₃). ¹³C NMR (CDCl₃): ~164 ppm (C=O), ~155 ppm (C6), ~150 ppm (C4), ~130 ppm (C5), ~128 ppm (C3), ~62 ppm (OCH₂), ~14 ppm (CH₃). IR (KBr, cm⁻¹): ~1720 (C=O stretch), ~1585, 1565 (C=N, C=C ring stretch). MS (m/z): 152 (M⁺).
Ethyl Pyridazine-6-carboxylate ¹H NMR (CDCl₃): ~9.3 ppm (dd, 1H, H3), ~8.1 ppm (t, 1H, H4), ~8.0 ppm (dd, 1H, H5), 4.5 ppm (q, 2H, OCH₂), 1.4 ppm (t, 3H, CH₃). ¹³C NMR (CDCl₃): ~164 ppm (C=O), ~151 ppm (C3), ~150 ppm (C6), ~130 ppm (C4), ~129 ppm (C5), ~62 ppm (OCH₂), ~14 ppm (CH₃). IR (KBr, cm⁻¹): ~1720 (C=O stretch), ~1580, 1560 (C=N, C=C ring stretch). MS (m/z): 152 (M⁺).

Note: The presented NMR data are estimations based on known substituent effects on the pyridazine ring and data from related structures. Precise chemical shifts and coupling constants may vary.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the analysis of ethyl pyridazine-carboxylate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75, 100, or 125 MHz, respectively. Proton-decoupled spectra are usually obtained to simplify the spectrum to a single peak for each unique carbon atom. A wider spectral width (e.g., 0 to 200 ppm) is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a low-melting solid or an oil, a thin film can be prepared by dissolving a small amount in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or through a chromatographic separation method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with a high-energy electron beam. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, and is common in LC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic comparison of the this compound isomers is outlined below. This process ensures a systematic and comprehensive analysis, leading to the confident identification of each isomer.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis of Isomers (3-, 4-, 5-, 6-) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Extraction Extract Spectroscopic Data NMR->Data_Extraction IR->Data_Extraction MS->Data_Extraction Comparison Compare Spectra of Isomers Data_Extraction->Comparison Structure_Confirmation Confirm Isomeric Structures Comparison->Structure_Confirmation Final_Report Publish Comparison Guide Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic comparison of this compound isomers.

This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. Researchers are encouraged to consult the primary literature and spectral databases for the most accurate and detailed information relevant to their specific experimental conditions.

A Comparative Guide to the Anticonvulsant Properties of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in medicinal chemistry. Among the heterocyclic compounds explored, pyridazine derivatives have emerged as a promising class of anticonvulsant agents. This guide provides a comprehensive comparison of the anticonvulsant performance of various pyridazine derivatives, supported by experimental data from preclinical screening models. It also details the methodologies of key experiments and visualizes the proposed mechanisms of action.

Data Presentation: Comparative Anticonvulsant Activity

The anticonvulsant efficacy of novel compounds is primarily evaluated using rodent models of induced seizures, most notably the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold, modeling absence and myoclonic seizures. The potency of a compound is often expressed as its ED50 value, the dose required to produce a therapeutic effect in 50% of the population. Neurotoxicity is also a critical parameter, assessed by the rotarod test, which measures motor coordination.

The following tables summarize the anticonvulsant activity and neurotoxicity of selected pyridazine derivatives compared to standard antiepileptic drugs (AEDs).

CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Triazolopyridazines
3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25)6.2 - 22.076> 100> 4.5 - 16.1[1]
Pyridazinone-Thiazole Hybrids
SP-5F24.3888.23Not ReportedNot Reported[2]
Pyrido[3,2-d]pyridazine Derivatives
N-m-chlorophenyl-[1][2][3]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3)13.6Not Reported97.97.2[4]
N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19)28.4Not Reported> 300> 10.6[4]
Standard AEDs
Phenytoin9.5> 10068.47.2[1]
Carbamazepine8.8> 10076.58.7[1]
Diazepam> 500.23.216[1]
Phenobarbital21.813.5753.4[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

Animals: Male albino mice (20-25 g).

Procedure:

  • Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Test compounds or vehicle are administered, typically via oral (p.o.) or intraperitoneal (i.p.) injection, at various doses to different groups of mice.

  • At the time of predicted peak effect of the test compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hindlimb extension. The ED50 is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to screen compounds that can protect against clonic seizures induced by a chemical convulsant.

Convulsant Agent: Pentylenetetrazole (PTZ).

Animals: Male albino mice (20-25 g).

Procedure:

  • Animals are pre-treated with the test compound or vehicle.

  • After a specific pre-treatment time, a convulsive dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

  • The mice are then observed for a period of 30 minutes for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.

  • A compound is considered to have conferred protection if the animal does not exhibit a clonic seizure lasting for at least 5 seconds. The ED50 is determined based on the percentage of protected animals at different doses.

Rotarod Neurotoxicity Test

This test is used to assess the potential motor-impairing effects of a compound.

Apparatus: A rotating rod apparatus (rotarod).

Animals: Male albino mice (20-25 g).

Procedure:

  • Mice are trained to walk on the rotating rod at a constant speed (e.g., 5-10 rpm).

  • On the test day, the trained animals are administered the test compound or vehicle.

  • At the time of anticipated peak effect, the mice are placed on the rotarod, and the time they are able to maintain their balance on the rotating rod is recorded.

  • Neurotoxicity is indicated by the inability of the animal to remain on the rod for a predetermined period (e.g., 1 minute). The TD50, or the dose causing neurotoxicity in 50% of the animals, is then calculated.

Mechanism of Action and Signaling Pathways

A significant body of evidence suggests that many pyridazine derivatives exert their anticonvulsant effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. The proposed mechanism often involves a direct or indirect interaction with the GABA-A receptor, a ligand-gated ion channel that mediates fast synaptic inhibition.

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds to Receptor Cl_channel Chloride (Cl⁻) Channel (Open) GABAA_R->Cl_channel Conformational Change Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_channel->Hyperpolarization Cl⁻ Influx Seizure_Suppression Seizure Suppression Hyperpolarization->Seizure_Suppression Pyridazine Pyridazine Derivatives Pyridazine->GABAA_R Positive Allosteric Modulation or Direct Agonism

Caption: Proposed GABAergic mechanism of anticonvulsant pyridazine derivatives.

Molecular docking studies have suggested that certain pyridazine derivatives can bind to the GABA-A receptor, potentially at an allosteric site, enhancing the effect of GABA.[2] This positive allosteric modulation would lead to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and, consequently, a dampening of excessive neuronal firing that characterizes a seizure. Some derivatives may also act as direct agonists at the GABA-A receptor. Furthermore, some studies indicate that certain pyridazine derivatives can increase the overall concentration of GABA in the brain, although the precise mechanism for this increase requires further elucidation.[2] One study also suggests a possible modification of glycinergic transmission, indicating that not all anticonvulsant effects of this class of compounds may be mediated through the GABAergic system.[1]

The following diagram illustrates the typical workflow for the preclinical screening of anticonvulsant drugs.

Anticonvulsant_Screening_Workflow Start Compound Synthesis (Pyridazine Derivatives) MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ_Test Rotarod_Test Rotarod Neurotoxicity Test MES_Test->Rotarod_Test If Active Data_Analysis Data Analysis (ED₅₀, TD₅₀, PI) MES_Test->Data_Analysis scPTZ_Test->Rotarod_Test If Active scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Preclinical screening workflow for anticonvulsant pyridazine derivatives.

References

comparative study of different synthetic routes to pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyridazine scaffold is a privileged structure due to its presence in numerous biologically active compounds. The synthesis of this diazine heterocycle can be approached through various methodologies, each with its own set of advantages and limitations. This guide provides a comparative overview of four distinct and widely employed synthetic routes to pyridazines, offering quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes to Pyridazines

The following table summarizes the key quantitative parameters of four selected synthetic routes to pyridazines, providing a direct comparison of their efficiency and reaction conditions.

Synthetic RouteKey ReagentsTypical Reaction ConditionsTypical Yield (%)Reaction TimeKey Advantages
1. Condensation of 1,4-Dicarbonyl Compounds 1,4-Diketone, Hydrazine HydrateReflux in ethanol, followed by oxidation56%[1]3 hours (cyclization) + overnight (oxidation)[1]Readily available starting materials, straightforward procedure.
2. From Maleic Anhydride Derivatives Maleic Anhydride, Hydrazine Hydrate, Chlorinating Agent (e.g., POCl₃)Stepwise: Reflux in acidic water, then heating with chlorinating agent91% (hydrazide formation), 85% (chlorination)[2][3]3 hours (hydrazide), Overnight (chlorination)[2][3]High yields, access to functionalized pyridazines (e.g., di-chloro).
3. Inverse Electron-Demand Diels-Alder (IEDDA) 1,2,3-Triazine, 1-PropynylamineReflux in 1,4-dioxaneUp to 95%Not specifiedHigh yields, excellent functional group tolerance, metal-free.
4. Copper-Catalyzed Cyclization β,γ-Unsaturated Hydrazone, Cu(OAc)₂, AdditiveHeating in a solvent like DMFGood to excellent yieldsNot specifiedMild conditions, high functional group tolerance, good regioselectivity.

Experimental Protocols

This section provides detailed experimental methodologies for a representative reaction from each of the four synthetic routes.

Condensation of 1,4-Dicarbonyl Compounds: Synthesis of 3,6-Dimethylpyridazine

This classical approach involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine, followed by an oxidation step to yield the aromatic pyridazine.

Experimental Protocol: A mixture of 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL) is heated to reflux for 3 hours.[1] Following this, the solvent is removed under reduced pressure. The resulting residue is then combined with 10% Pd/C (1.1 g) in anhydrous benzene (200 mL) and heated at reflux overnight.[1] After cooling to room temperature, the reaction mixture is filtered through a pad of Celite. The filtrate is concentrated and the crude product is purified by silica gel column chromatography (eluting with 6% MeOH in CH₂Cl₂) to afford 3,6-dimethylpyridazine as a light brown oil (3.1 g, 56% yield).[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_5_Hexanedione 2,5-Hexanedione Cyclocondensation Cyclocondensation (Ethanol, Reflux, 3h) 2_5_Hexanedione->Cyclocondensation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Cyclocondensation Dihydropyridazine 3,6-Dimethyl-1,4,5,6-tetrahydropyridazine (Intermediate) Cyclocondensation->Dihydropyridazine Oxidation Oxidation (10% Pd/C, Benzene, Reflux, Overnight) Dihydropyridazine->Oxidation 3_6_Dimethylpyridazine 3,6-Dimethylpyridazine Oxidation->3_6_Dimethylpyridazine

Condensation of a 1,4-Diketone with Hydrazine.
From Maleic Anhydride Derivatives: Synthesis of 3,6-Dichloropyridazine

This route provides access to highly functionalized pyridazines, such as the versatile 3,6-dichloropyridazine, through the formation of a pyridazinedione intermediate.

Experimental Protocol: Step 1: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide) In a 500 ml three-necked flask, 72.5 ml of hydrazine hydrate (80%, 1.3 mol) is added. While stirring, 120 ml of 30% hydrochloric acid is added dropwise. Subsequently, 98 g of maleic anhydride (1 mol) is added, and the mixture is refluxed at 110 °C for 3 hours.[2] After cooling and crystallization, the solid is collected by suction filtration, washed with cold ethanol, to yield 100 g of 3,6-dihydroxypyridazine as a white solid (91% yield).[2]

Step 2: Synthesis of 3,6-Dichloropyridazine To a 2L round bottom flask under a nitrogen atmosphere, pyridazine-3,6-diol (125 g, 1115 mmol) is charged, followed by the addition of POCl₃ (520 ml, 5576 mmol) at room temperature. The reaction mixture is then heated at 80 °C overnight.[3] After the reaction, the mixture is concentrated under high vacuum. The resulting thick mass is diluted with EtOAc (1 L) and slowly quenched with an ice-cold saturated solution of sodium bicarbonate to a pH of ~8. The layers are separated, and the aqueous layer is extracted with EtOAc. The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under vacuum to yield 3,6-dichloropyridazine (151 g, 85% yield).[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Maleic_Anhydride Maleic Anhydride Cyclization Cyclization (Reflux, 110°C, 3h) Maleic_Anhydride->Cyclization Hydrazine_Hydrate_HCl Hydrazine Hydrate / HCl Hydrazine_Hydrate_HCl->Cyclization Pyridazinedione 3,6-Dihydroxypyridazine (Intermediate) Cyclization->Pyridazinedione Chlorination Chlorination (POCl₃, 80°C, Overnight) Pyridazinedione->Chlorination 3_6_Dichloropyridazine 3,6-Dichloropyridazine Chlorination->3_6_Dichloropyridazine

Synthesis from Maleic Anhydride.
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: Synthesis of a 6-Aryl-pyridazin-3-amine

This modern, metal-free approach utilizes an aza-Diels-Alder reaction between an electron-deficient triazine and an electron-rich dienophile to construct the pyridazine ring with high regioselectivity and yield.

Experimental Protocol: A solution of 1,2,3-triazine (0.2 mmol) and 1-propynylamine (0.24 mmol) in 1,4-dioxane (2.0 mL) is heated at reflux (101 °C). The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired 6-aryl-pyridazin-3-amine. This method has been shown to produce yields up to 95%.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_2_3_Triazine 1,2,3-Triazine (Diene) IEDDA [4+2] Cycloaddition (1,4-Dioxane, Reflux) 1_2_3_Triazine->IEDDA 1_Propynylamine 1-Propynylamine (Dienophile) 1_Propynylamine->IEDDA Cycloadduct Unstable Cycloadduct IEDDA->Cycloadduct N2_Extrusion Nitrogen Extrusion Cycloadduct->N2_Extrusion Pyridazine_Amine 6-Aryl-pyridazin-3-amine N2_Extrusion->Pyridazine_Amine G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Unsaturated_Hydrazone β,γ-Unsaturated Hydrazone Cu_Catalysis Cu(OAc)₂ (10 mol%) K₂CO₃, DMF, 80°C Unsaturated_Hydrazone->Cu_Catalysis Dihydropyridazine 1,6-Dihydropyridazine Cu_Catalysis->Dihydropyridazine Oxidation_Step Oxidation (optional) (e.g., NaOH) Dihydropyridazine->Oxidation_Step Pyridazine Pyridazine Oxidation_Step->Pyridazine

References

A Comparative Guide to Analytical Methods for the Quantification of Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of Ethyl Pyridazine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug products. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy, providing detailed experimental protocols and performance characteristics to aid researchers in selecting the most suitable method for their specific application.

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. The primary validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

The general workflow for validating an analytical method is depicted in the flowchart below.

Analytical Method Validation Workflow A Method Development & Optimization B Define Validation Parameters (ICH Guidelines) A->B Establish Protocol C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantitation (LOQ) B->H I Robustness B->I J System Suitability Testing C->J Perform Experiments D->J Perform Experiments E->J Perform Experiments F->J Perform Experiments G->J Perform Experiments H->J Perform Experiments I->J Perform Experiments K Method Validation Report J->K Document Results L Routine Use of Validated Method K->L Implementation

Caption: General workflow for analytical method validation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC, and UV-Visible Spectroscopy for the quantification of this compound. The data presented are representative values based on typical method validation studies for similar small organic molecules.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte in a solution.
Specificity High (can resolve from impurities and degradation products).High (excellent separation for volatile compounds).Low (potential for interference from other UV-absorbing compounds).
Linearity (r²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeng/mL rangeµg/mL range
Sample Throughput ModerateModerate to HighHigh
Instrumentation Cost HighHighLow

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method with UV detection, which is a common and robust technique for the analysis of moderately polar organic compounds like this compound.[1]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Experiments:

  • Specificity: Inject a placebo (all components except the analyte) and a spiked sample to ensure no interference at the retention time of this compound.[1]

  • Linearity: Inject the working standard solutions in triplicate and plot a calibration curve of peak area versus concentration.[1]

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.[1]

  • Precision: Assess repeatability by analyzing six replicate samples at 100% of the target concentration on the same day. Evaluate intermediate precision by repeating the analysis on a different day with a different analyst or instrument.[1]

Gas Chromatography (GC) Method

GC is a suitable alternative for the analysis of volatile and thermally stable compounds. A headspace GC method can be particularly useful for determining residual solvents or the compound itself in a solid matrix.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Headspace autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness or similar[2]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min)[2]

  • Injector Temperature: 200°C

  • Detector Temperature (FID): 250°C

  • Oven Temperature Program: Initial temperature of 40°C for 15 min, then ramp at 30°C/min to 240°C, and hold for 5 min.[2]

  • Split Ratio: 1:10[2]

Headspace Parameters:

  • Vial Incubation Temperature: 100°C

  • Vial Incubation Time: 20 min

  • Injection Volume: 1 mL

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like N-methyl pyrrolidone (NMP).

  • Working Standard Solutions: Prepare a series of dilutions in NMP and transfer a known volume into headspace vials.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of NMP in a headspace vial.

Validation Experiments:

  • Specificity: Analyze a blank sample (diluent only) and a sample spiked with the analyte and potential impurities to demonstrate separation.

  • Linearity: Prepare and analyze a series of standards to construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the analyte.

  • Precision: Analyze replicate preparations of a homogeneous sample to determine repeatability and intermediate precision.

UV-Visible Spectroscopy Method

This method is simple and cost-effective but may lack the specificity of chromatographic techniques. It is most suitable for the quantification of pure this compound or in simple mixtures where interfering substances are absent.

Instrumentation:

  • UV-Visible double beam spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Methodology:

  • Solvent Selection: Use a solvent in which the analyte is soluble and that does not absorb in the region of interest (e.g., Methanol or Ethanol).

  • Determination of λmax: Prepare a dilute solution of this compound and scan the UV-Vis spectrum from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the selected solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-25 µg/mL).

    • Sample Preparation: Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the assay.

Validation Experiments:

  • Linearity: Measure the absorbance of the working standard solutions at the λmax and plot absorbance versus concentration. The regression coefficient (r²) should be close to 1.

  • Accuracy: Compare the amount of analyte found in a spiked sample to the known amount added.

  • Precision: Measure the absorbance of multiple preparations of the same sample to assess the repeatability of the method.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC offers high specificity and is well-suited for complex matrices, making it a preferred method in pharmaceutical quality control. GC is an excellent alternative for volatile analysis and can provide high sensitivity. UV-Visible Spectroscopy, while less specific, offers a rapid and cost-effective solution for the analysis of relatively pure samples. The protocols and comparative data in this guide are intended to assist researchers in making an informed decision for their analytical needs.

References

Docking Studies of Ethyl Pyridazine-4-carboxylate Analogs: A Comparative Guide for Enzyme Active Site Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ethyl pyridazine-4-carboxylate analogs based on their docking performance in various enzyme active sites. The information is compiled from several research studies to offer insights into their potential as enzyme inhibitors. This document summarizes quantitative data, details experimental methodologies, and visualizes key workflows to aid in drug discovery and development efforts.

Comparative Docking Performance

The following table summarizes the docking scores and binding affinities of various pyridazine and related pyridine carboxylate analogs against different enzyme targets as reported in the literature. These values provide a quantitative measure of the binding efficiency of the compounds within the enzyme's active site.

Compound ClassEnzyme TargetPDB IDDocking Score (kcal/mol)Key Interactions Noted
Pyridazine DerivativesDNA Gyrase Subunit B (E. coli)4KFGGood overlay with co-crystallized ligandHydrogen bonding, Hydrophobic interactions
Pyrazine-pyridone Derivative (5d)Bacterial Target4DUH-7.4519One hydrogen-donor and one π-hydrogen bond
Pyridazino[4,5-b]indol-4-onesDYRK1ANot SpecifiedSubmicromolar IC50Not Specified
Triazolo[4,3-b]pyridazine (4g)c-MetNot SpecifiedIC50: 0.163 ± 0.01 µMInteraction with ATP-binding site
Triazolo[4,3-b]pyridazine (4g)Pim-1Not SpecifiedIC50: 0.283 ± 0.01 µMInteraction with ATP-binding site
Pyridine Carboxamide (Rx-6)Urease4GY7IC50: 1.07 ± 0.043 µMH-bonding, π–π, and van der Waals interactions
Pyridine Carboxamide (Rx-7)Urease4GY7IC50: 2.18 ± 0.058 µMH-bonding, π–π, and van der Waals interactions
Ethyl pyrimidine-quinolinecarboxylateshLDHANot SpecifiedIC50 ≈ 1 µM for top compoundsNot Specified

Experimental Protocols: Molecular Docking

The methodologies outlined below are representative of the typical computational procedures used in the docking studies of pyridazine and its analogs.

Ligand and Protein Preparation

A crucial first step in molecular docking involves the preparation of both the small molecule (ligand) and the macromolecule (protein).

  • Ligand Preparation: The 3D structures of the this compound analogs are typically drawn using chemical drawing software like ChemDraw or Marvin Sketch. Energy minimization is then performed using a suitable force field (e.g., MMFF94). For some studies, further optimization of the ligand geometry is carried out using quantum mechanical methods (e.g., AM1-BCC charges in Chimera).[1]

  • Protein Preparation: The 3D crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).[2][3] Water molecules and co-crystallized ligands are often removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then energy minimized to relieve any steric clashes.

Molecular Docking Simulation

The docking process predicts the preferred orientation of a ligand when bound to a protein.

  • Software: Commonly used software for molecular docking includes AutoDock Vina, MOE (Molecular Operating Environment), and iGEMDOCK.[1][4]

  • Grid Box Definition: A grid box is defined around the active site of the enzyme. This box specifies the region where the docking algorithm will search for binding poses. The dimensions of the grid box are typically chosen to encompass the entire active site.

  • Docking Algorithm: The docking program then explores various conformations of the ligand within the defined grid box and scores them based on a scoring function. The Lamarckian Genetic Algorithm is a popular algorithm used in AutoDock.

  • Pose Selection and Analysis: The resulting poses are ranked based on their docking scores (e.g., binding energy). The pose with the lowest binding energy is generally considered the most favorable. These poses are then visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the enzyme's active site.[3][5]

Visualizing the Workflow

The following diagrams illustrate the typical workflows in docking studies.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_protein_prep Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis l1 3D Structure Generation l2 Energy Minimization (e.g., MMFF94) l1->l2 d2 Run Docking Simulation (e.g., AutoDock Vina) l2->d2 p1 Retrieve from PDB p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Energy Minimization p3->p4 d1 Define Grid Box p4->d1 d1->d2 d3 Pose Generation & Scoring d2->d3 a1 Rank Poses by Binding Energy d3->a1 a2 Visualize Interactions a1->a2 a3 Identify Key Residues a2->a3

Caption: A typical workflow for molecular docking studies.

logical_relationship compound This compound Analog active_site Enzyme Active Site compound->active_site Binds to binding Binding Affinity (Docking Score) active_site->binding Determines inhibition Enzyme Inhibition (IC50) binding->inhibition Correlates with

Caption: The logical relationship between a compound and its inhibitory activity.

References

Safety Operating Guide

Proper Disposal of Ethyl Pyridazine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative that all laboratory personnel consult the manufacturer-provided SDS for any specific chemical and contact their institution's Environmental Health and Safety (EHS) department for detailed disposal guidance. [2]

Immediate Safety and Handling

Prior to initiating any disposal protocol, all personnel must be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1] In the event of a spill, the area should be evacuated. Small spills can be managed by absorbing the material with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, immediate contact with the institution's EHS department is crucial.[1]

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber, Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from accidental splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.To avoid the inhalation of potentially harmful vapors.[1]

Step-by-Step Disposal Protocol

The disposal of chemical waste must be in strict compliance with all local, state, and federal regulations.[1] The following steps outline a general procedure for the safe disposal of Ethyl Pyridazine-4-carboxylate.

  • Waste Identification and Segregation: All materials containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified and handled as hazardous waste.[1][3] It is critical to segregate this waste from incompatible materials, particularly strong oxidizing agents and acids, to prevent dangerous chemical reactions.[1]

  • Containerization: All waste must be collected in a designated hazardous waste container that is properly sealed and clearly labeled.[1][3] The container material must be compatible with the chemical to ensure its integrity.[2] Furthermore, the container should be in good condition, free from any leaks or cracks.[3]

  • Labeling: The waste container must be explicitly marked with the words "Hazardous Waste".[2][3] The label should also include the full chemical name, "this compound," and its CAS number, 39123-39-2; abbreviations or chemical formulas are not acceptable.[2][4] The associated hazards, such as "Flammable," "Toxic," and "Irritant," must also be clearly indicated.[1]

  • Storage: The sealed and labeled waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area.[1] The container must remain closed at all times, except when waste is being added.[3]

  • Disposal Request: Contact your institution's EHS department to arrange for a scheduled waste pickup.[3] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3]

Chemical and Hazard Information

PropertyValue
CAS Number 39123-39-2[4]
Hazard Classification Based on related pyridine compounds, it is assumed to be hazardous (Flammable, Toxic, Irritant).[1]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Chemical waste generated identify Identify Waste & Consult SDS and EHS start->identify is_hazardous Is the waste hazardous? identify->is_hazardous segregate Segregate from incompatible materials is_hazardous->segregate  Yes non_hazardous Follow non-hazardous waste disposal procedures is_hazardous->non_hazardous  No containerize Use a compatible, sealed, and labeled container segregate->containerize label Label with 'Hazardous Waste', full chemical name, and CAS number containerize->label store Store in a designated satellite accumulation area label->store request_pickup Contact EHS for waste pickup store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for proper laboratory chemical disposal.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Pyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl Pyridazine-4-carboxylate

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